molecular formula C13H19ClN2O2 B176981 Benzyl piperidin-3-ylcarbamate hydrochloride CAS No. 1203260-55-2

Benzyl piperidin-3-ylcarbamate hydrochloride

Cat. No.: B176981
CAS No.: 1203260-55-2
M. Wt: 270.75 g/mol
InChI Key: RAIJBIOKQJMHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl piperidin-3-ylcarbamate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C13H19ClN2O2 and its molecular weight is 270.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl N-piperidin-3-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIJBIOKQJMHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203260-55-2
Record name benzyl N-(piperidin-3-yl)carbamate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Benzyl piperidin-3-ylcarbamate hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Benzyl piperidin-3-ylcarbamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chiral intermediate in contemporary pharmaceutical synthesis. Its structural significance is most pronounced in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used in the management of type 2 diabetes. The stereochemistry at the C3 position of the piperidine ring is fundamental to the efficacy and biological activity of the resulting active pharmaceutical ingredients (APIs). This document provides a comprehensive technical overview of the racemic, (R)-, and (S)-forms of this compound, including their physicochemical properties, detailed experimental protocols for their synthesis, and the biological context of their application.

Physicochemical and Identification Data

The hydrochloride salt of benzyl piperidin-3-ylcarbamate is the most common form utilized in synthesis due to its enhanced stability and handling characteristics compared to the free base. It is crucial to distinguish between the racemic mixture and the individual enantiomers, as stereochemistry dictates biological activity.

Chemical Identity
IdentifierRacemic Form(R)-Enantiomer(S)-Enantiomer
Compound Name This compoundBenzyl (3R)-piperidin-3-ylcarbamate hydrochlorideBenzyl (3S)-piperidin-3-ylcarbamate hydrochloride
CAS Number 1203260-55-2183207-72-9847454-42-6
Molecular Formula C₁₃H₁₉ClN₂O₂C₁₃H₁₉ClN₂O₂C₁₃H₁₉ClN₂O₂
Molecular Weight 270.76 g/mol 270.76 g/mol 270.76 g/mol
Parent Free Base CAS Not applicable478646-32-1[1]478646-33-2[2]
Physicochemical Properties

Quantitative experimental data such as melting point and specific rotation for the hydrochloride salts are not consistently reported in publicly available literature. The data below combines information from commercial suppliers and computed values.

PropertyRacemic Form(R)-Enantiomer(S)-Enantiomer
Appearance White to off-white solid (Predicted)White to off-white solid (Predicted)White to off-white solid (Predicted)
Purity Typically >97%Typically >97%Typically >97%[2]
Melting Point Data not availableData not availableData not available
Solubility Data not availableData not availableData not available
Topological Polar Surface Area (TPSA) 50.4 Ų (Computed)[1][3]50.4 Ų (Computed)[1][3]50.4 Ų (Computed)[1][3]
XLogP3 1.6 (Computed for free base)[1]1.6 (Computed for free base)[1]1.6 (Computed for free base)

Biological Significance: Role in DPP-4 Inhibition

The primary application for enantiomerically pure (R)-benzyl piperidin-3-ylcarbamate is as a key building block for synthesizing DPP-4 inhibitors like Sitagliptin and other gliptins.[2] DPP-4 is a serine protease that deactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These incretins are released after food intake and potentiate glucose-dependent insulin secretion. By inhibiting DPP-4, the active lifespan of GLP-1 and GIP is extended, leading to improved glycemic control.[2]

DPP4_Signaling_Pathway cluster_gut Gut (L-cells) cluster_pancreas Pancreas cluster_blood Bloodstream Food Food Intake GLP1_GIP Release of GLP-1 & GIP Food->GLP1_GIP BetaCells Pancreatic β-cells GLP1_GIP->BetaCells Stimulates DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degraded by Insulin ↑ Glucose-Dependent Insulin Secretion BetaCells->Insulin Inactive Inactive Metabolites DPP4->Inactive DPP4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) DPP4_Inhibitor->DPP4 Inhibits Synthesis_Workflow Start (R)-3-Aminopiperidine (from Chiral Pool) Protect Cbz-Protection Reaction (Benzyl Chloroformate, Base) Start->Protect Workup Aqueous Work-up & Extraction Protect->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Salt Hydrochloride Salt Formation (HCl) Purify->Salt Isolate Filtration & Drying Salt->Isolate Final Final Product: (R)-Benzyl piperidin-3-ylcarbamate HCl Isolate->Final Analysis Quality Control (NMR, HPLC, Purity) Final->Analysis

References

An In-depth Technical Guide to Benzyl Piperidin-3-ylcarbamate Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl piperidin-3-ylcarbamate hydrochloride is a pivotal chiral building block in the synthesis of a variety of pharmaceutical compounds. Its significance is most pronounced in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs instrumental in the management of type 2 diabetes. The precise stereochemistry at the C3 position of the piperidine ring is fundamental to the efficacy and biological activity of the final active pharmaceutical ingredient (API). This technical guide offers a comprehensive examination of this compound, encompassing its physicochemical properties, synthesis, and its role in relevant biological pathways.

Physicochemical Properties and Data

A critical point of clarification is the distinction between two closely related compounds often encountered in literature and supplier catalogs: this compound and benzyl (piperidin-3-ylmethyl)carbamate hydrochloride. This guide focuses on the former. The quantitative data for both are presented below for comparative clarity.

PropertyThis compoundBenzyl (piperidin-3-ylmethyl)carbamate hydrochloride[1]
Molecular Formula C₁₃H₁₉ClN₂O₂C₁₄H₂₁ClN₂O₂
Molecular Weight ~270.76 g/mol (calculated)284.78 g/mol
CAS Number Varies by stereoisomer (e.g., (R)-isomer HCl: 183207-72-9)[2]676621-99-1
Appearance White to off-white solid (predicted)Data not available
Solubility Soluble in water and polar organic solvents (predicted)Data not available

Note: The molecular weight for this compound is calculated based on the molecular weight of the free base, (R)-benzyl piperidin-3-ylcarbamate (234.29 g/mol ), and hydrochloric acid (36.46 g/mol ).

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is contingent on the use of the corresponding chiral 3-aminopiperidine precursor. The primary synthetic step involves the protection of the 3-amino group with a carboxybenzyl (Cbz) group, followed by the formation of the hydrochloride salt.

General Synthesis of (R)-Benzyl Piperidin-3-ylcarbamate

This protocol outlines a general method for the synthesis of the (R)-enantiomer, which can be adapted for the (S)-enantiomer.

Materials:

  • (R)-3-aminopiperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Anhydrous dichloromethane (DCM)

  • A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Dissolve enantiomerically pure (R)-3-aminopiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add the non-nucleophilic base (1.1-1.5 eq) to the solution.

  • Slowly add benzyl chloroformate (1.0-1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.

  • Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (R)-benzyl piperidin-3-ylcarbamate.

Formation of the Hydrochloride Salt

To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same solvent. The resulting precipitate is then collected by filtration and dried under vacuum.

G cluster_synthesis Synthesis Workflow start Start: (R)-3-Aminopiperidine dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_base Add Base (e.g., TEA) cool->add_base add_cbz Add Benzyl Chloroformate add_base->add_cbz react React at RT add_cbz->react quench Quench with NaHCO3 (aq) react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify free_base Pure (R)-Benzyl Piperidin-3-ylcarbamate purify->free_base form_salt Form Hydrochloride Salt free_base->form_salt final_product Final Product: (R)-Benzyl Piperidin-3-ylcarbamate HCl form_salt->final_product

Caption: A generalized workflow for the synthesis of (R)-benzyl piperidin-3-ylcarbamate hydrochloride.

Role in Drug Discovery: DPP-4 Inhibition Signaling Pathway

Benzyl piperidin-3-ylcarbamate is a crucial intermediate for the synthesis of DPP-4 inhibitors such as Linagliptin.[3] DPP-4 inhibitors are instrumental in glucose homeostasis by preventing the degradation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

The signaling pathway is as follows:

  • Food intake stimulates the release of GLP-1 and GIP from the gut.

  • These incretin hormones then act on pancreatic β-cells to enhance glucose-dependent insulin secretion.

  • GLP-1 also suppresses glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.

  • The enzyme DPP-4 rapidly inactivates GLP-1 and GIP.

  • DPP-4 inhibitors block the action of DPP-4, thereby increasing the circulating levels of active GLP-1 and GIP.

  • This prolongation of incretin hormone activity leads to improved glycemic control.

G cluster_pathway DPP-4 Inhibition Signaling Pathway food Food Intake gut Gut food->gut glp1_gip GLP-1 & GIP Release gut->glp1_gip pancreas_beta Pancreatic β-cells glp1_gip->pancreas_beta pancreas_alpha Pancreatic α-cells glp1_gip->pancreas_alpha dpp4 DPP-4 Enzyme glp1_gip->dpp4 Substrate insulin ↑ Insulin Secretion pancreas_beta->insulin glucagon ↓ Glucagon Secretion pancreas_alpha->glucagon liver Liver glucagon->liver glucose_prod ↓ Hepatic Glucose Production liver->glucose_prod inactivation Inactivation of GLP-1 & GIP dpp4->inactivation dpp4_inhibitor DPP-4 Inhibitor (derived from Benzyl piperidin-3-ylcarbamate) dpp4_inhibitor->dpp4 Inhibits

Caption: The signaling pathway of DPP-4 inhibition in glucose metabolism.

Analytical Methods

To ensure the quality and purity of this compound, particularly its enantiomeric purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. A chiral stationary phase (CSP) is typically employed to separate the (R)- and (S)-enantiomers.

Safety and Handling

Conclusion

The stereochemistry of this compound is a critical determinant of its utility in the pharmaceutical industry. The capacity to synthesize and analyze enantiomerically pure forms of this intermediate is paramount for the development of safe and effective drugs. This guide has provided a foundational overview of the synthesis, characterization, and the significant biological signaling pathway associated with the end-products derived from this important chiral building block.

References

Elucidation of the Structure of Benzyl piperidin-3-ylcarbamate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of benzyl piperidin-3-ylcarbamate hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the synthetic pathway, physicochemical properties, and the analytical techniques required for its characterization. Due to the limited availability of published experimental spectra for this specific salt, this guide will also provide predicted spectroscopic data based on the analysis of its constituent parts and analogous structures.

Chemical Structure and Properties

This compound is the hydrochloride salt of benzyl piperidin-3-ylcarbamate. The core structure consists of a piperidine ring substituted at the 3-position with a carbamate group, which itself is esterified with a benzyl group. The presence of a basic nitrogen atom in the piperidine ring allows for the formation of a stable hydrochloride salt. The stereochemistry at the C3 position of the piperidine ring is a critical aspect, leading to (R)- and (S)-enantiomers, which can exhibit different pharmacological activities in the final drug product.[1]

Table 1: Physicochemical Properties of Benzyl piperidin-3-ylcarbamate Enantiomers (Free Base)

Property(R)-benzyl piperidin-3-ylcarbamate(S)-benzyl piperidin-3-ylcarbamate
Molecular Formula C₁₃H₁₈N₂O₂[1][2]C₁₃H₁₈N₂O₂[1]
Molecular Weight 234.29 g/mol [1][2]234.29 g/mol [1]
CAS Number 478646-32-1[1][2][3]478646-33-2[1]
Appearance White to off-white solid (predicted)[1]White to off-white solid (predicted)[1]
Melting Point Data not available in searched literature.[1]Data not available in searched literature.[1]
Specific Rotation [α]D Data not available in searched literature.[1]Data not available in searched literature.[1]

Synthesis and Formation of the Hydrochloride Salt

The synthesis of benzyl piperidin-3-ylcarbamate typically involves the protection of the amino group of 3-aminopiperidine with a benzyloxycarbonyl (Cbz or Z) group. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

G Synthesis of this compound cluster_synthesis Synthesis of Free Base cluster_salt_formation Salt Formation 3-Aminopiperidine 3-Aminopiperidine Reaction Cbz Protection Reaction 3-Aminopiperidine->Reaction Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction Benzyl_piperidin_3_ylcarbamate Benzyl piperidin-3-ylcarbamate (Free Base) Reaction->Benzyl_piperidin_3_ylcarbamate Free_Base Benzyl piperidin-3-ylcarbamate (Free Base) Salt_Formation_Reaction Acid-Base Reaction Free_Base->Salt_Formation_Reaction HCl Hydrochloric Acid (e.g., in Ether) HCl->Salt_Formation_Reaction Final_Product Benzyl piperidin-3-ylcarbamate Hydrochloride Salt_Formation_Reaction->Final_Product

A diagram illustrating the two-stage synthesis of the target compound.
Experimental Protocol: Synthesis of Benzyl piperidin-3-ylcarbamate (Free Base)

This protocol is a general method and can be adapted for the synthesis of either the racemic mixture or the individual enantiomers, starting from the corresponding 3-aminopiperidine.

  • Materials:

    • 3-Aminopiperidine (or its enantiomer)

    • Benzyl chloroformate

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., ethyl acetate/hexanes)

  • Procedure:

    • Dissolve 3-aminopiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) to the solution.

    • Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: Formation of this compound
  • Materials:

    • Benzyl piperidin-3-ylcarbamate (free base)

    • Anhydrous diethyl ether

    • Hydrochloric acid solution in diethyl ether (e.g., 2 M)

  • Procedure:

    • Dissolve the purified benzyl piperidin-3-ylcarbamate in a minimal amount of anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

    • A white precipitate of the hydrochloride salt should form.

    • Continue stirring for a short period in the ice bath.

    • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Spectroscopic Data for Structure Elucidation

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the protons of the benzyl group, the piperidine ring, and the carbamate N-H.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₅)7.2 - 7.4Multiplet
Benzyl CH₂~5.1Singlet
Carbamate NH5.0 - 5.5Broad Singlet
Piperidine CH (at C3)3.5 - 4.0Multiplet
Piperidine CH₂ (adjacent to NH₂⁺)3.0 - 3.5Multiplet
Piperidine CH₂ (other)1.5 - 2.0Multiplet
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show signals for the aromatic carbons, the benzylic carbon, the carbamate carbonyl carbon, and the carbons of the piperidine ring.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Carbamate C=O155 - 157
Aromatic C (quaternary)136 - 138
Aromatic CH127 - 129
Benzyl CH₂~67
Piperidine CH (at C3)45 - 50
Piperidine CH₂ (adjacent to NH₂⁺)40 - 45
Piperidine CH₂ (other)20 - 30
Predicted Infrared (IR) Spectral Data

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (carbamate)3300 - 3400Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium-Strong
C=O Stretch (carbamate)1680 - 1720Strong
N-H Bend (amine salt)1500 - 1600Medium
C-O Stretch (ester)1200 - 1300Strong
Mass Spectrometry (MS) Data

In mass spectrometry, the molecule is expected to fragment in a predictable manner. The molecular ion of the free base (C₁₃H₁₈N₂O₂) would have a mass-to-charge ratio (m/z) of approximately 234.14.

  • Expected Molecular Ion (Free Base): [M]+ at m/z ≈ 234

  • Expected Molecular Ion (as [M+H]⁺): m/z ≈ 235

  • Key Fragmentation Pattern: A prominent peak at m/z 91 corresponding to the tropylium ion ([C₇H₇]⁺) from the benzyl group is expected.

Structure Elucidation Workflow

The elucidation of the structure of a newly synthesized batch of this compound would follow a logical workflow.

G Structure Elucidation Workflow Synthesis Synthesis and Purification Physicochemical_Tests Physicochemical Tests (Melting Point, etc.) Synthesis->Physicochemical_Tests Spectroscopic_Analysis Spectroscopic Analysis Synthesis->Spectroscopic_Analysis Data_Interpretation Data Interpretation and Structure Confirmation Physicochemical_Tests->Data_Interpretation IR IR Spectroscopy Spectroscopic_Analysis->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Spectroscopic_Analysis->NMR MS Mass Spectrometry Spectroscopic_Analysis->MS IR->Data_Interpretation NMR->Data_Interpretation MS->Data_Interpretation Final_Structure Confirmed Structure of Benzyl piperidin-3-ylcarbamate HCl Data_Interpretation->Final_Structure

References

An In-depth Technical Guide on the Synthesis and Characterization of (R)-benzyl piperidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

(R)-benzyl piperidin-3-ylcarbamate is a pivotal chiral intermediate in the synthesis of numerous pharmaceutical compounds, particularly Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. The precise stereochemistry at the C3 position of the piperidine ring is fundamental to the biological efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of its synthesis, characterization, and the biological relevance of its derivatives.

Physicochemical Properties

The fundamental properties of (R)-benzyl piperidin-3-ylcarbamate are summarized below. While experimentally determined values for properties like melting point and specific rotation are not consistently available in public literature, the data presented is based on computed values and information from commercial suppliers.

PropertyValueReference
Molecular Formula C₁₃H₁₈N₂O₂[1][2]
Molecular Weight 234.29 g/mol [1][2]
CAS Number 478646-32-1[1][2]
Appearance White to off-white solid (predicted)[1]
Purity (Typical) >97% (for commercial samples)[1]
Exact Mass 234.136827821 Da[2]

Synthesis Protocols

The synthesis of enantiomerically pure (R)-benzyl piperidin-3-ylcarbamate is critically dependent on the availability of the chiral precursor, (R)-3-aminopiperidine. The general synthetic strategy involves the protection of the 3-amino group with a carboxybenzyl (Cbz) group.

Workflow for Synthesis

The overall synthesis can be visualized as a two-stage process: first, obtaining the enantiomerically pure precursor, and second, the protection reaction.

G cluster_0 Stage 1: Preparation of (R)-3-aminopiperidine cluster_1 Stage 2: Cbz Protection Racemic_3_aminopiperidine Racemic 3-aminopiperidine Resolution Chiral Resolution (e.g., with R-mandelic acid) Racemic_3_aminopiperidine->Resolution Diastereomeric salt formation R_3_aminopiperidine (R)-3-aminopiperidine Resolution->R_3_aminopiperidine Separation & liberation Protection Cbz Protection Reaction Final_Product (R)-benzyl piperidin-3-ylcarbamate Protection->Final_Product R_3_aminopiperidine_input (R)-3-aminopiperidine R_3_aminopiperidine_input->Protection Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Protection Base Base (e.g., TEA, DIPEA) Base->Protection

Caption: General workflow for the synthesis of (R)-benzyl piperidin-3-ylcarbamate.

Experimental Protocol 1: Synthesis of (R)-benzyl piperidin-3-ylcarbamate

This protocol details the N-benzyloxycarbonylation of the chiral amine precursor.[1]

Materials:

  • (R)-3-aminopiperidine (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM))

  • Non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve enantiomerically pure (R)-3-aminopiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add the non-nucleophilic base (e.g., TEA) to the solution.

  • Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Experimental Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective method for purifying the final product.[3]

Materials:

  • Crude (R)-benzyl piperidin-3-ylcarbamate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve the crude (R)-benzyl piperidin-3-ylcarbamate in a minimal amount of warm ethyl acetate. For example, 56.0 g of crude product can be dissolved in 60 mL of warm ethyl acetate.[3]

  • Once dissolved, add hexane portion-wise to the solution. For the scale mentioned, 220 mL of hexane is recommended.[3]

  • Cool the solution to induce crystallization. This can be done at room temperature initially, followed by cooling in a refrigerator or ice bath.

  • Collect the resulting crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexane/ethyl acetate mixture.

  • Dry the purified crystals under vacuum. For obtaining a high-purity, analytical sample, recrystallization from hot tert-butyl methyl ether (TBME) has also been reported.[3]

Characterization Data

Structural confirmation and purity assessment are critical. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for optical purity.

Spectroscopic and Analytical Data
TechniqueExpected Data
¹H NMR Signals corresponding to the piperidine ring protons, the benzylic protons of the Cbz group, and the aromatic protons.
¹³C NMR Resonances for the aliphatic carbons of the piperidine ring, the benzylic carbon, the aromatic carbons, and the carbonyl carbon of the carbamate.
Mass Spec (MS) A molecular ion peak [M+H]⁺ consistent with the molecular weight (234.29 g/mol ).
Chiral HPLC Used to determine the enantiomeric excess (e.e.) of the final product, often requiring a chiral stationary phase.[3]

Biological Significance and Signaling Pathway

(R)-benzyl piperidin-3-ylcarbamate is a valuable building block primarily because its (R)-piperidin-3-amine core is a key pharmacophore in several marketed DPP-4 inhibitors, such as Alogliptin and Linagliptin.[4][5] These drugs are used to treat type 2 diabetes.

DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] By inhibiting DPP-4, the active levels of these hormones are prolonged, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1][5]

DPP-4 Inhibition Signaling Pathway

The mechanism of action for drugs derived from this intermediate is illustrated below.

Food Food Intake Gut Gut (L-cells) Food->Gut GLP1_GIP Release of GLP-1 & GIP Gut->GLP1_GIP DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Target for Pancreas Pancreas GLP1_GIP->Pancreas Acts on Inactivation Inactivation DPP4->Inactivation DPP4_Inhibitor DPP-4 Inhibitor (derived from intermediate) DPP4_Inhibitor->DPP4 Blocks Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Release Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

Caption: The signaling pathway of DPP-4 inhibition in glucose metabolism.[1]

This guide has provided the essential technical details for the synthesis and characterization of (R)-benzyl piperidin-3-ylcarbamate, highlighting its critical role as a precursor in the development of important therapeutics.

References

(S)-Benzyl Piperidin-3-ylcarbamate: A Comprehensive Physicochemical and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-benzyl piperidin-3-ylcarbamate is a chiral intermediate of significant interest in pharmaceutical synthesis. Its stereochemistry is crucial for the efficacy of the final active pharmaceutical ingredients (APIs). This technical guide provides a detailed overview of the known physicochemical properties of (S)-benzyl piperidin-3-ylcarbamate, alongside comprehensive, generalized experimental protocols for the determination of key physical and chemical characteristics. This document also outlines its synthesis, analytical workflow, and its role in relevant biological pathways.

Physicochemical Properties

Quantitative data for (S)-benzyl piperidin-3-ylcarbamate is limited in publicly available literature. The following table summarizes the available information. It is important to note that many of the specific experimental values for properties such as melting point, boiling point, and solubility are not readily accessible and often rely on predicted data.[1]

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₂[1]
Molecular Weight 234.29 g/mol [1]
CAS Number 478646-33-2[1]
Appearance White to off-white solid (predicted)[1]
Melting Point Data not available in searched literature[1]
Boiling Point Data not available
Solubility Data not available
pKa Data not available
logP Data not available

Experimental Protocols

Due to the lack of specific experimental data for (S)-benzyl piperidin-3-ylcarbamate, this section provides detailed, generalized methodologies for determining the key physicochemical properties. These protocols are standard laboratory procedures applicable to this and similar organic compounds.

Synthesis of (S)-benzyl piperidin-3-ylcarbamate

The synthesis of enantiomerically pure (S)-benzyl piperidin-3-ylcarbamate is typically achieved through the protection of the 3-amino group of (S)-3-aminopiperidine with a carboxybenzyl (Cbz) group.[1]

Materials:

  • (S)-3-aminopiperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Dissolve enantiomerically pure (S)-3-aminopiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add the non-nucleophilic base (1.1-1.5 eq) to the solution.

  • Slowly add benzyl chloroformate (1.0-1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

  • Quench the reaction by adding water or a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield pure (S)-benzyl piperidin-3-ylcarbamate.[1]

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

  • Mel-Temp apparatus or Thiele tube

  • Capillary tubes (one end sealed)

  • Thermometer

Procedure:

  • Place a small amount of the dry, purified (S)-benzyl piperidin-3-ylcarbamate into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20°C below the expected melting point (a preliminary rough measurement can be performed to determine this).

  • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Record the temperature at which the entire solid has melted into a clear liquid (completion of melting).

  • The recorded temperature range is the melting point of the sample.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

  • (S)-benzyl piperidin-3-ylcarbamate

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Scintillation vials or small flasks

  • Shaker or agitator at a constant temperature

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of (S)-benzyl piperidin-3-ylcarbamate to a vial containing a known volume of the solvent.

  • Seal the vial and place it on a shaker at a constant temperature.

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that solid material remains.

  • After equilibration, stop the agitation and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filter the sample using a syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a pre-calibrated analytical method.

  • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of ionizable groups in a molecule. For (S)-benzyl piperidin-3-ylcarbamate, the basicity of the piperidine nitrogen can be determined.

Materials:

  • (S)-benzyl piperidin-3-ylcarbamate

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Deionized water (or a suitable solvent system)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Accurately weigh a sample of (S)-benzyl piperidin-3-ylcarbamate and dissolve it in a known volume of deionized water.

  • Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Record the initial pH of the solution.

  • Begin titrating with the standardized HCl solution, adding small, precise increments.

  • Record the pH of the solution after each addition of the titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa can be determined from the titration curve. It is the pH at which half of the piperidine nitrogen atoms are protonated (i.e., at the half-equivalence point).

logP Determination (RP-HPLC Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity. Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable method for its estimation.

Materials:

  • (S)-benzyl piperidin-3-ylcarbamate

  • A series of standard compounds with known logP values

  • RP-HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., a mixture of methanol/water or acetonitrile/water)

  • UV detector

Procedure:

  • Prepare solutions of the standard compounds and the test compound ((S)-benzyl piperidin-3-ylcarbamate) in the mobile phase.

  • Inject each standard compound into the HPLC system and record its retention time (t_R).

  • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

  • Create a calibration curve by plotting the logarithm of the capacity factor (log k) for the standards against their known logP values.

  • Inject the (S)-benzyl piperidin-3-ylcarbamate solution and determine its retention time and calculate its log k value.

  • Use the calibration curve to determine the logP of the test compound from its log k value.

Visualizations

Synthesis and Analysis Workflow

The general workflow for the preparation and stereochemical analysis of (S)-benzyl piperidin-3-ylcarbamate is illustrated below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start (S)-3-Aminopiperidine reagents Benzyl Chloroformate (Cbz-Cl) Non-nucleophilic Base (e.g., TEA) DCM, 0°C to RT reaction Cbz-Protection Reaction start->reaction reagents->reaction workup Aqueous Workup and Extraction reaction->workup crude Crude (S)-benzyl piperidin-3-ylcarbamate workup->crude purification Flash Column Chromatography crude->purification pure Pure (S)-benzyl piperidin-3-ylcarbamate purification->pure analysis Chiral HPLC Analysis pure->analysis result Determination of Enantiomeric Excess (e.e.) analysis->result

Workflow for the synthesis and analysis of (S)-benzyl piperidin-3-ylcarbamate.
Signaling Pathway of DPP-4 Inhibition

(S)-benzyl piperidin-3-ylcarbamate is a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. These drugs play a crucial role in glucose homeostasis. The signaling pathway is as follows:

G cluster_pathway DPP-4 Inhibition Signaling Pathway food Food Intake gut Gut L-cells food->gut incretins Active Incretins (GLP-1, GIP) gut->incretins releases pancreas Pancreatic β-cells incretins->pancreas stimulate dpp4 DPP-4 Enzyme incretins->dpp4 degraded by insulin Glucose-Dependent Insulin Secretion pancreas->insulin glucose Lowered Blood Glucose insulin->glucose inactive_incretins Inactive Metabolites dpp4->inactive_incretins dpp4_inhibitor DPP-4 Inhibitor (e.g., derived from (S)-benzyl piperidin-3-ylcarbamate) dpp4_inhibitor->dpp4 inhibits

The signaling pathway of DPP-4 inhibition in glucose metabolism.

Conclusion

While specific experimentally determined physicochemical data for (S)-benzyl piperidin-3-ylcarbamate remain elusive in the public domain, this guide provides the foundational chemical information and a comprehensive set of established experimental protocols for their determination. The provided workflows for synthesis, analysis, and the relevant biological pathway offer a solid framework for researchers and drug development professionals working with this important chiral intermediate. The ability to synthesize and characterize enantiomerically pure forms of this compound is paramount for the development of safe and effective pharmaceuticals.

References

An In-depth Technical Guide to the Solubility of Benzyl piperidin-3-ylcarbamate Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of benzyl piperidin-3-ylcarbamate hydrochloride in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document provides a comprehensive overview based on the general principles of solubility for amine hydrochlorides and related piperidine derivatives. Furthermore, a detailed experimental protocol is presented to enable researchers to determine precise solubility data in their laboratories.

Understanding the Solubility of Amine Hydrochlorides

This compound is an amine salt. The presence of the hydrochloride moiety significantly influences its solubility profile. Generally, amine hydrochlorides exhibit increased polarity compared to their free base counterparts. This leads to higher solubility in polar solvents and lower solubility in non-polar organic solvents. The formation of the salt enhances water solubility, which is a common strategy in drug development to improve bioavailability[1]. However, in organic synthesis and formulation development, understanding the solubility in non-aqueous media is critical.

The solubility of amine hydrochlorides in organic solvents is often limited, particularly in non-polar solvents. Factors such as the molecular structure, the presence of other functional groups, and the properties of the solvent (e.g., polarity, hydrogen bonding capability) play a crucial role. For instance, while many amine hydrochlorides are insoluble in hydrocarbons and ethers, they may show some solubility in more polar organic solvents like alcohols, especially with heating[2][3].

Qualitative Solubility of Structurally Related Compounds

While specific data for this compound is scarce, examining the solubility of analogous compounds can provide valuable insights. The following table summarizes qualitative solubility information for structurally similar piperidine derivatives.

Compound NameStructureRelevant Functional GroupsReported Solubility in Organic Solvents
(R)-1-N-Boc-3-aminopiperidineBoc-protected piperidine amineAmine, Carbamate (Boc)Soluble in dichloromethane and methanol.[4]
(R)-1-Boc-3-AminopiperidineBoc-protected piperidine amineAmine, Carbamate (Boc)Slightly soluble in Chloroform, DMF, and DMSO.[5]
Methylamine HydrochlorideSimple amine hydrochlorideAmine HydrochlorideSoluble in absolute alcohol, with solubility decreasing in less polar alcohols like n-butyl alcohol.[2]

This information suggests that polar organic solvents are more likely to be effective in dissolving this compound. Solvents such as methanol, ethanol, dichloromethane, and dimethylformamide (DMF) would be logical starting points for solubility screening.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a common method for determining the solubility of a solid compound in various organic solvents.

Objective: To determine the solubility of this compound in a range of organic solvents at a specified temperature (e.g., ambient temperature).

Materials:

  • This compound (solid)

  • A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, dichloromethane, chloroform, ethyl acetate, toluene, heptane)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Magnetic stirrer and stir bars or a shaker incubator

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Solvent Selection: Choose a range of organic solvents with varying polarities.

  • Sample Preparation: Accurately weigh a known amount of this compound and add it to a vial. Add a measured volume of the selected solvent. Ensure an excess of the solid is present to create a saturated solution.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or on a magnetic stirrer. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The temperature should be maintained at the desired value throughout the equilibration period.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Gravimetric Analysis (Optional but recommended for initial screening):

    • Weigh the vial containing the filtered solution.

    • Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

    • Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

  • Quantitative Analysis (for more precise measurements):

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC-UV.

    • Calculate the original concentration in the saturated solution to determine the solubility.

  • Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was made.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start solvent_selection Select Organic Solvents start->solvent_selection sample_prep Prepare Supersaturated Mixture (Excess Solid + Solvent) solvent_selection->sample_prep equilibration Equilibrate at Constant Temperature (e.g., 24-48h) sample_prep->equilibration phase_separation Allow Excess Solid to Settle equilibration->phase_separation sampling Withdraw and Filter Supernatant phase_separation->sampling analysis Quantify Solute Concentration (e.g., HPLC, Gravimetric) sampling->analysis data_reporting Report Solubility Data (mg/mL or mol/L at Temp) analysis->data_reporting end_node End data_reporting->end_node

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding and a practical framework for approaching the solubility of this compound in organic solvents. By following the outlined experimental protocol, researchers can generate the specific and reliable data needed for their drug development and research applications.

References

The Linchpin of Potency: A Technical Guide to the DPP-4 Inhibition Mechanism stemming from Benzyl piperidin-3-ylcarbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Deep Dive for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the mechanism of action for Dipeptidyl Peptidase-4 (DPP-4) inhibitors that utilize a core piperidine moiety derived from the chiral intermediate, Benzyl piperidin-3-ylcarbamate hydrochloride. The focus of this guide is to elucidate the molecular interactions, binding kinetics, and downstream signaling pathways associated with potent and selective DPP-4 inhibition, with a primary focus on the well-characterized inhibitor, Linagliptin.

Executive Summary

This compound serves as a critical chiral building block in the synthesis of a class of highly effective DPP-4 inhibitors known as "gliptins." While not an active inhibitor itself, its stereochemically defined piperidine ring is a key pharmacophore in the final active pharmaceutical ingredient. This document will dissect the mechanism by which these derivative compounds, particularly Linagliptin, achieve their therapeutic effect in the management of type 2 diabetes mellitus. We will explore the intricate binding of the inhibitor to the DPP-4 active site, present quantitative kinetic data, detail a standard experimental protocol for assessing inhibition, and visualize the critical biological and experimental pathways.

The Role of the Piperidine Moiety: From Intermediate to Active Inhibitor

Benzyl piperidin-3-ylcarbamate, particularly the (R)-enantiomer, is a valued intermediate in the synthesis of several DPP-4 inhibitors.[1][2] Its significance lies in providing the crucial (R)-piperidin-3-amine scaffold present in the final structure of drugs like Linagliptin.[3][4] This piperidine ring is not a passive component; its conformation and the primary amine group are fundamental to the high-affinity binding to the DPP-4 enzyme.[5] The synthesis of Linagliptin involves the coupling of this piperidine intermediate with a substituted xanthine base.[6]

Mechanism of DPP-4 Inhibition: A Focus on Linagliptin

Linagliptin is a potent, competitive, and reversible inhibitor of the DPP-4 enzyme.[7] Its mechanism of action is centered on its ability to bind with high affinity to the catalytic site of DPP-4, preventing the enzyme from inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8]

Molecular Interactions at the DPP-4 Active Site

The high potency of Linagliptin is a result of its extensive network of interactions within the DPP-4 active site, which is comprised of several subsites (S1, S2, S1', and S2').[8][9] The key interactions for Linagliptin are:

  • The (R)-piperidin-3-amine Moiety: This positively charged primary amine group forms a critical salt bridge with two glutamate residues, Glu205 and Glu206, in the S2 subsite.[5][10] This strong ionic interaction is a primary anchor for the inhibitor within the active site.

  • The Xanthine Scaffold: The xanthine core of Linagliptin occupies the S1' and S2' subsites. The carbonyl group of the xanthine moiety forms a hydrogen bond with the amine group of Tyr631 in the S1' subsite.[5] Additionally, the xanthine ring engages in π-π stacking interactions with Tyr547.[5]

  • Hydrophobic Interactions: The butynyl group on the xanthine ring extends into a hydrophobic pocket, further stabilizing the inhibitor-enzyme complex.

Linagliptin's ability to interact with the S1, S2, S1', and S2' subsites contributes to its 8-fold higher activity compared to inhibitors like Alogliptin, which primarily interact with S1, S2, and S1' subsites.[5]

Binding Kinetics and Potency

Linagliptin is distinguished by its high potency and long duration of action, which are direct consequences of its binding kinetics. It exhibits a very low IC50 value, indicating that a low concentration is required to inhibit 50% of the DPP-4 enzyme activity. Furthermore, it has a slow dissociation rate (koff) from the enzyme, leading to sustained inhibition.[7][11]

Quantitative Data on DPP-4 Inhibition

The following table summarizes key quantitative data for Linagliptin and other selected DPP-4 inhibitors for comparative purposes.

InhibitorIC50 (nM)Ki (nmol/L)kon (M⁻¹s⁻¹)koff (s⁻¹)
Linagliptin ~1[7]1[12]7.6 x 10⁶[11]5.1 x 10⁻⁵[11]
Sitagliptin 19[7]---
Vildagliptin 62[7]---
Saxagliptin 50[7]---
Alogliptin <10---

Downstream Signaling Pathway of DPP-4 Inhibition

The inhibition of DPP-4 by Linagliptin initiates a cascade of physiological events that ultimately lead to improved glycemic control.

DPP4_Inhibition_Pathway cluster_input Initiating Event cluster_incretins Incretin Hormones cluster_enzyme Enzymatic Regulation cluster_pancreas Pancreatic Response cluster_outcome Physiological Outcome Food Intake Food Intake GLP-1 GLP-1 Food Intake->GLP-1 stimulates release of GIP GIP Food Intake->GIP stimulates release of DPP-4 DPP-4 GLP-1->DPP-4 are substrates for Pancreatic Beta-Cells Pancreatic Beta-Cells GLP-1->Pancreatic Beta-Cells stimulates Pancreatic Alpha-Cells Pancreatic Alpha-Cells GLP-1->Pancreatic Alpha-Cells inhibits GIP->DPP-4 are substrates for GIP->Pancreatic Beta-Cells stimulates Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins degrades Linagliptin Linagliptin Linagliptin->DPP-4 inhibits Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Pancreatic Alpha-Cells->Glucagon Secretion decreases Lower Blood Glucose Lower Blood Glucose Insulin Secretion->Lower Blood Glucose promotes glucose uptake Glucagon Secretion->Lower Blood Glucose reduces hepatic glucose production

Caption: Signaling pathway of DPP-4 inhibition.

Experimental Protocols: Fluorometric DPP-4 Inhibition Assay

This section provides a detailed methodology for determining the in vitro inhibitory activity of a test compound against DPP-4 using a fluorometric assay.

Principle

The assay quantifies DPP-4 activity by measuring the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage by DPP-4, the highly fluorescent AMC is released, and its fluorescence can be measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. The presence of a DPP-4 inhibitor reduces the rate of AMC release, resulting in a lower fluorescence signal.

Materials and Reagents
  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Test inhibitor (e.g., Linagliptin)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Assay Procedure
  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor and positive control in DMSO.

    • Create a serial dilution of the test inhibitor in DPP-4 Assay Buffer to achieve a range of final assay concentrations.

    • Dilute the human recombinant DPP-4 enzyme to the desired working concentration in DPP-4 Assay Buffer.

    • Dilute the Gly-Pro-AMC substrate to the desired working concentration in DPP-4 Assay Buffer.

  • Assay Plate Setup (in triplicate):

    • 100% Initial Activity (Control) Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the solvent (used to dissolve the inhibitor, e.g., DMSO).[13]

    • Background Wells: Add 40 µL of Assay Buffer and 10 µL of the solvent.[13]

    • Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the diluted test inhibitor.[13]

    • Positive Control Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the diluted positive control inhibitor.

  • Pre-incubation:

    • Mix the contents of the wells and incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to all wells.[13]

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Ex/Em = 360/460 nm) kinetically for 15-30 minutes, taking readings every 1-2 minutes.

Data Analysis
  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.

  • Subtract the average slope of the Background wells from all other wells.

  • Calculate the percent inhibition for each inhibitor concentration:

    • % Inhibition = [1 - (Slope of Inhibitor Well / Slope of 100% Activity Well)] x 100

  • Determine the IC50 value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[14]

DPP4_Assay_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Reagents: - Dilute Enzyme - Dilute Substrate - Serial Dilute Inhibitor B Add to Wells: - Enzyme - Buffer - Inhibitor/Vehicle A->B C Pre-incubate at 37°C (10 minutes) B->C D Initiate Reaction: Add Substrate (Gly-Pro-AMC) C->D E Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) for 15-30 minutes D->E F Calculate Reaction Rates (Slopes) E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve & Determine IC50 G->H

Caption: Experimental workflow for a DPP-4 inhibition assay.

Conclusion

The therapeutic success of DPP-4 inhibitors derived from this compound, such as Linagliptin, is firmly rooted in the precise and high-affinity interaction of the final molecule with the DPP-4 enzyme. The (R)-piperidin-3-amine moiety, provided by the chiral intermediate, is instrumental in anchoring the inhibitor within the active site. This, combined with extensive interactions of the larger molecular scaffold, leads to potent and sustained inhibition. The resulting elevation of incretin hormone levels provides a glucose-dependent mechanism for improving glycemic control in patients with type 2 diabetes. The methodologies and data presented in this guide offer a robust framework for researchers engaged in the discovery and development of novel DPP-4 inhibitors.

References

A Technical Guide to the Spectroscopic Analysis of Benzyl Piperidin-3-ylcarbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for benzyl piperidin-3-ylcarbamate hydrochloride, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure

G cluster_0 This compound C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C7 CH2 C6->C7 O1 O C7->O1 C8 C=O O1->C8 N1 NH C8->N1 C9 CH N1->C9 C10 CH2 C9->C10 C11 CH2 C10->C11 N2 NH2+ C11->N2 C12 CH2 N2->C12 C13 CH2 C12->C13 C13->C9 Cl Cl-

Caption: Chemical Structure of this compound.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton) ¹³C NMR (Carbon)
Chemical Shift (δ) ppm Assignment
~8.5-9.5 (broad s)NH₂⁺ (piperidine)
~7.3-7.4 (m)Ar-H (benzyl)
~5.1 (s)O-CH₂ (benzyl)
~4.5-5.0 (broad s)NH (carbamate)
~3.8-4.0 (m)CH-NH (piperidine)
~2.8-3.5 (m)CH₂-N (piperidine)
~1.5-2.0 (m)CH₂ (piperidine)

Note: Expected chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹) Vibrational Mode Intensity
~3400N-H Stretch (carbamate)Medium
~3200-2800N-H⁺ Stretch (ammonium), C-H StretchBroad, Strong
~1700C=O Stretch (carbamate)Strong
~1600, ~1495, ~1455C=C Stretch (aromatic)Medium-Weak
~1250C-O Stretch (ester)Strong
~1040C-N StretchMedium
Table 3: Mass Spectrometry (MS) Data
m/z (Mass-to-Charge Ratio) Assignment Ionization Mode
[M+H]⁺Protonated moleculeESI
[M-Boc+H]⁺Loss of the Boc protecting groupESI
[M-benzyl+H]⁺Loss of the benzyl groupESI

Note: The exact m/z values will depend on the isotopic composition of the molecule. High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition determination.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical, especially for observing exchangeable protons like those on the nitrogen atoms.

  • Ensure the total volume is approximately 0.6-0.7 mL.

  • Cap the NMR tube and gently invert to ensure a homogenous solution.

Data Acquisition:

  • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled ¹³C experiment is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is used as it is transparent in the mid-IR region.

  • Place the mixture into a pellet die.

  • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR instrument for analysis.

Data Acquisition:

  • Record a background spectrum of a blank KBr pellet or of the empty sample compartment.

  • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.

  • If necessary, add a small amount of formic acid to the final solution to promote protonation.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Acquire the mass spectrum in positive ion mode.

  • For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer is used to obtain accurate mass measurements.

Visualizations

General Workflow for Spectroscopic Analysis

G cluster_workflow Spectroscopic Analysis Workflow SamplePrep Sample Preparation (Dissolution/Pelletizing) NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy (FTIR) SamplePrep->IR MS Mass Spectrometry (ESI-MS) SamplePrep->MS DataAcq Data Acquisition NMR->DataAcq IR->DataAcq MS->DataAcq DataProc Data Processing (FT, Phasing, Calibration) DataAcq->DataProc Interpretation Spectral Interpretation & Structural Elucidation DataProc->Interpretation

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

The Multifaceted Biological Activities of Benzyl Piperidin-3-ylcarbamate Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl piperidin-3-ylcarbamate and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The inherent structural features of the piperidine ring, coupled with the carbamate linkage and the benzyl moiety, provide a unique framework for designing targeted therapeutic agents. This technical guide offers a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this promising class of compounds, with a focus on their anticancer, neuroprotective, and antimicrobial properties.

Synthetic Strategies

The synthesis of benzyl piperidin-3-ylcarbamate derivatives typically commences with the protection of the 3-amino group of a suitable piperidine precursor with a carboxybenzyl (Cbz) group. Subsequent derivatization can be achieved through various chemical transformations, including N-alkylation or N-arylation of the piperidine nitrogen, and modifications to the benzyl or piperidine ring.

A generalized synthetic workflow for the preparation and derivatization of benzyl piperidin-3-ylcarbamate is depicted below. This multi-step process allows for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

cluster_synthesis General Synthetic Pathway Start 3-Aminopiperidine Precursor Cbz_Protection Cbz Protection (Benzyl Chloroformate) Start->Cbz_Protection Core_Scaffold Benzyl Piperidin-3-ylcarbamate Cbz_Protection->Core_Scaffold N_Derivatization N-Alkylation / N-Arylation of Piperidine Core_Scaffold->N_Derivatization Ring_Modification Piperidine Ring Modification Core_Scaffold->Ring_Modification Benzyl_Modification Benzyl Group Modification Core_Scaffold->Benzyl_Modification Final_Derivatives Diverse Benzyl Piperidin-3-ylcarbamate Derivatives N_Derivatization->Final_Derivatives Ring_Modification->Final_Derivatives Benzyl_Modification->Final_Derivatives

Caption: Generalized synthetic workflow for benzyl piperidin-3-ylcarbamate derivatives.

Biological Activities and Data

Anticancer Activity

Derivatives of the benzyl piperidin-3-ylcarbamate scaffold have emerged as promising candidates for anticancer drug development. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data for Anticancer Activity

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
5h 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dioneSW480 (colorectal)15.70 ± 0.28[1]
5h 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dioneMCF-7 (breast)16.50 ± 4.90[1]
11d 3-(piperazinylmethyl)benzofuranPanc-1 (pancreatic)2.22[2]
11d 3-(piperazinylmethyl)benzofuranMCF-7 (breast)5.57[2]
11d 3-(piperazinylmethyl)benzofuranA549 (lung)2.99[2]
13b 3-(piperazinylmethyl)benzofuranPanc-1 (pancreatic)1.04[2]
13b 3-(piperazinylmethyl)benzofuranMCF-7 (breast)2.98[2]
13b 3-(piperazinylmethyl)benzofuranA549 (lung)1.71[2]
9b N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]ureaMCF-7 (breast)< 3[3]
9d N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]ureaPC3 (prostate)< 3[3]

Signaling Pathway: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Certain benzofuran derivatives incorporating a piperazine moiety, structurally related to the core scaffold, have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest, thereby preventing cancer cell proliferation.

cluster_cdk2 CDK2 Inhibition Pathway CDK2_Cyclin CDK2/Cyclin Complex Phosphorylation Phosphorylation CDK2_Cyclin->Phosphorylation Substrate Substrate Protein (e.g., Rb) Substrate->Phosphorylation Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) Phosphorylation->Cell_Cycle_Progression Derivative Piperidinyl-Based Benzoxazole Derivative Inhibition Inhibition Derivative->Inhibition Inhibition->CDK2_Cyclin

Caption: Inhibition of CDK2-mediated cell cycle progression.

Neuroprotective Activity

The benzyl piperidine scaffold is a key pharmacophore in the design of agents targeting neurodegenerative diseases, particularly Alzheimer's disease. These derivatives often exhibit dual inhibitory activity against key enzymes involved in the disease pathology.

Quantitative Data for Neuroprotective Activity

Compound IDDerivative TypeTargetIC50 (µM)Reference
d5 N-Benzyl piperidineHDAC0.17[4]
d5 N-Benzyl piperidineAChE6.89[4]
d10 N-Benzyl piperidineHDAC0.45[4]
d10 N-Benzyl piperidineAChE3.22[4]
28 N-benzylpiperidine carboxamideAChE0.41 ± 1.25[5]
20 N-benzylpiperidine carboxamideAChE5.94 ± 1.08[5]
15b benzylpiperidine-linked 1,3-dimethylbenzimidazolinoneAChE0.39 ± 0.11[6]
15j benzylpiperidine-linked 1,3-dimethylbenzimidazolinoneBuChE0.16 ± 0.04[6]

Signaling Pathways in Neuroprotection

  • Cholinesterase Inhibition: In Alzheimer's disease, the degradation of the neurotransmitter acetylcholine (ACh) by acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) leads to cognitive decline. Inhibitors of these enzymes increase the synaptic levels of ACh, enhancing cholinergic neurotransmission. This can further activate downstream signaling cascades like the PI3K/Akt pathway, which promotes neuronal survival.[6]

cluster_cholinesterase Cholinesterase Inhibition and Neuroprotection ACh Acetylcholine (ACh) Degradation Degradation ACh->Degradation Cholinergic_Receptor Cholinergic Receptor ACh->Cholinergic_Receptor ChE AChE / BuChE ChE->Degradation PI3K_Akt PI3K/Akt Pathway Cholinergic_Receptor->PI3K_Akt Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Derivative Benzyl Piperidin-3-ylcarbamate Derivative Inhibition Inhibition Derivative->Inhibition Inhibition->ChE

Caption: Cholinesterase inhibition leading to neuroprotection.

  • Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in gene expression by modifying chromatin structure. In neurodegenerative diseases, HDACs can contribute to neuronal damage. Inhibition of specific HDACs, such as HDAC3, can lead to the upregulation of neuroprotective genes like Npas4, ultimately promoting neuronal survival and reducing neuroinflammation.[7]

cluster_hdac HDAC Inhibition and Neuroprotection HDAC3 HDAC3 Histone_Deacetylation Histone Deacetylation HDAC3->Histone_Deacetylation Npas4_Repression Npas4 Gene Repression Histone_Deacetylation->Npas4_Repression Neuroinflammation Neuroinflammation Npas4_Repression->Neuroinflammation Derivative Benzyl Piperidin-3-ylcarbamate Derivative Inhibition Inhibition Derivative->Inhibition Inhibition->HDAC3 Npas4_Activation Npas4 Gene Activation Inhibition->Npas4_Activation Neuroprotection Neuroprotection Npas4_Activation->Neuroprotection

Caption: HDAC inhibition promoting neuroprotection via Npas4 activation.

Antimicrobial Activity

The piperidine scaffold is present in numerous antimicrobial agents. Derivatives of benzyl piperidin-3-ylcarbamate have been explored for their potential to combat bacterial and fungal infections.

Quantitative Data for Antimicrobial Activity

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
9m Benzyl guanidineS. aureus0.5[8]
9m Benzyl guanidineE. coli1[8]
4b BenzamideS. aureus0.25[8]
Compound 6 Piperidine derivativeB. subtilus0.75[9]
Compound 6 Piperidine derivativeE. coli1.5[9]
Compound 6 Piperidine derivativeS. aureus1.5[9]

Experimental Protocols

General Synthesis of Benzyl Piperidin-3-ylcarbamate

This protocol outlines the fundamental step of protecting the 3-amino group of piperidine with a carboxybenzyl (Cbz) group.

Materials:

  • 3-Aminopiperidine

  • Benzyl chloroformate

  • Anhydrous dichloromethane (DCM)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Water

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-aminopiperidine in anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • Add the non-nucleophilic base to the solution.

  • Slowly add benzyl chloroformate dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water or saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

In Vitro Biological Assays

The following is a generalized workflow for assessing the biological activity of the synthesized derivatives.

cluster_assay General In Vitro Assay Workflow Compound Synthesized Derivative Assay_Setup Prepare Assay Plate (Cells/Enzyme, Buffers, etc.) Compound->Assay_Setup Compound_Addition Add Derivative at Various Concentrations Assay_Setup->Compound_Addition Incubation Incubate under Specific Conditions Compound_Addition->Incubation Measurement Measure Activity/Viability (e.g., Absorbance, Fluorescence) Incubation->Measurement Data_Analysis Calculate IC50 / MIC Measurement->Data_Analysis

Caption: Generalized workflow for in vitro biological evaluation.

1. Cell Viability (MTT) Assay (Anticancer)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

2. Cholinesterase Inhibition (Ellman's) Assay (Neuroprotection)

This colorimetric assay measures the activity of acetylcholinesterase and butyrylcholinesterase.

Materials:

  • AChE or BuChE enzyme

  • Phosphate buffer

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate

  • 96-well plates

Procedure:

  • Add buffer, DTNB, and the enzyme solution to the wells of a 96-well plate.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition and determine the IC50 value.

3. HDAC Inhibition Assay (Neuroprotection)

This assay measures the activity of histone deacetylases.

Materials:

  • HDAC enzyme or nuclear extract

  • HDAC assay buffer

  • Acetylated histone substrate

  • HDAC inhibitor (for control)

  • Developer solution

  • 96-well plate

Procedure:

  • Add the HDAC assay buffer, acetylated histone substrate, and the test compound to the wells.

  • Add the HDAC enzyme or nuclear extract to initiate the reaction and incubate.

  • Stop the reaction and add the developer solution.

  • Measure the fluorescence or absorbance according to the kit instructions.

  • Calculate the percentage of inhibition and determine the IC50 value.

4. Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visually inspect the wells for turbidity (growth).

  • The MIC is the lowest concentration of the compound in which no visible growth is observed.

Conclusion

Benzyl piperidin-3-ylcarbamate derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. The versatility of their synthesis allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this promising class of compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways for their anticancer and antimicrobial activities, as well as optimizing their potency and selectivity for clinical development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Linagliptin Utilizing (R)-benzyl piperidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The described synthetic route utilizes (R)-benzyl piperidin-3-ylcarbamate as the chiral source for the aminopiperidine moiety. Detailed experimental protocols for each synthetic step, quantitative data, and safety precautions are outlined. Additionally, this document includes a diagram of the Linagliptin signaling pathway and a schematic of the experimental workflow to facilitate a thorough understanding of the synthesis and its therapeutic context.

Introduction

Linagliptin is a xanthine-based, orally administered drug that improves glycemic control in patients with type 2 diabetes mellitus.[1][2] Its primary mechanism of action is the inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2][3] DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By inhibiting DPP-4, Linagliptin increases the levels of active incretins, which in turn stimulates glucose-dependent insulin secretion and suppresses glucagon release.[1][3] A key structural feature of Linagliptin is the (R)-3-aminopiperidine moiety, which is crucial for its high potency and selectivity. This protocol details a synthetic approach starting from the readily available chiral building block, (R)-benzyl piperidin-3-ylcarbamate.

Linagliptin's Mechanism of Action: DPP-4 Inhibition

Linagliptin exerts its therapeutic effect by modulating the incretin system. The signaling pathway is initiated by food intake, which stimulates the release of incretin hormones from the gastrointestinal tract.

Linagliptin_Signaling_Pathway cluster_gut Gastrointestinal Tract cluster_pancreas Pancreas cluster_circulation Circulation Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) Active Incretins Active Incretins Incretin Release (GLP-1, GIP)->Active Incretins Insulin Release Insulin Release Glucagon Release Glucagon Release Active Incretins->Insulin Release stimulates Active Incretins->Glucagon Release inhibits DPP-4 DPP-4 Active Incretins->DPP-4 degraded by Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Linagliptin Linagliptin Linagliptin->DPP-4 inhibits

Caption: Mechanism of Action of Linagliptin.

Synthetic Scheme

The synthesis of Linagliptin from (R)-benzyl piperidin-3-ylcarbamate is a multi-step process. The overall workflow involves the synthesis of the xanthine core, coupling with the protected aminopiperidine, and subsequent deprotection to yield the final active pharmaceutical ingredient (API).

Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_coupling Coupling and Deprotection cluster_purification Purification A 8-Bromo-3-methylxanthine B 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione A->B Alkylation with 1-bromo-2-butyne C 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione B->C Alkylation with 2-(chloromethyl)-4-methylquinazoline E Cbz-Protected Linagliptin C->E Buchwald-Hartwig Coupling D (R)-benzyl piperidin-3-ylcarbamate D->E F Crude Linagliptin E->F Cbz Deprotection (Hydrogenolysis) G Pure Linagliptin F->G Crystallization

Caption: Overall Synthetic Workflow for Linagliptin.

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

Step 1: Synthesis of 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Protocol:

  • To a stirred suspension of 8-bromo-3-methylxanthine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for instance, N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • To this mixture, add 1-bromo-2-butyne (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the desired product.

Reagent/ParameterQuantity/Value
8-Bromo-3-methylxanthine1.0 eq
1-Bromo-2-butyne1.1 eq
N,N-Diisopropylethylamine (DIPEA)1.2 eq
N,N-Dimethylformamide (DMF)10-15 mL/g of starting material
Reaction Temperature80-90 °C
Reaction Time4-6 hours
Typical Yield 85-95%
Step 2: Synthesis of 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione

Protocol:

  • To a solution of the product from Step 1 (1.0 eq) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or DMF, add a base such as potassium carbonate (K₂CO₃) (1.5-2.0 eq).

  • Add 2-(chloromethyl)-4-methylquinazoline (1.1-1.2 eq) to the mixture.

  • Heat the reaction to 90-110 °C and stir for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and then an organic solvent like ethanol or isopropanol to remove impurities.

  • Dry the product under vacuum.

Reagent/ParameterQuantity/Value
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione1.0 eq
2-(Chloromethyl)-4-methylquinazoline1.1-1.2 eq
Potassium Carbonate (K₂CO₃)1.5-2.0 eq
N-Methyl-2-pyrrolidone (NMP)8-12 mL/g of starting material
Reaction Temperature90-110 °C
Reaction Time4-8 hours
Typical Yield 80-90%
Step 3: Coupling of (R)-benzyl piperidin-3-ylcarbamate with the Xanthine Core

Protocol:

  • In a reaction vessel, combine the product from Step 2 (1.0 eq), (R)-benzyl piperidin-3-ylcarbamate (1.1-1.3 eq), and a base such as potassium carbonate (2.0-3.0 eq) in a solvent like NMP or dimethyl sulfoxide (DMSO).

  • Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by HPLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and add water to precipitate the crude Cbz-protected Linagliptin.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

Reagent/ParameterQuantity/Value
8-Bromo-xanthine derivative (from Step 2)1.0 eq
(R)-benzyl piperidin-3-ylcarbamate1.1-1.3 eq
Potassium Carbonate (K₂CO₃)2.0-3.0 eq
N-Methyl-2-pyrrolidone (NMP)10-20 mL/g of starting material
Reaction Temperature100-120 °C
Reaction Time12-24 hours
Typical Yield 75-85%
Step 4: Deprotection of Cbz-Protected Linagliptin

Protocol (Catalytic Transfer Hydrogenation):

  • Dissolve the Cbz-protected Linagliptin (1.0 eq) in a suitable solvent, such as methanol or ethanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

  • To the stirred suspension, add a hydrogen donor like formic acid (2-5 eq) or ammonium formate (3-5 eq) at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Neutralize the filtrate with a mild base (e.g., sodium bicarbonate solution) if formic acid was used.

  • Concentrate the filtrate under reduced pressure to obtain crude Linagliptin.

Reagent/ParameterQuantity/Value
Cbz-Protected Linagliptin1.0 eq
10% Palladium on Carbon (Pd/C)5-10 mol%
Formic Acid2-5 eq
Methanol15-25 mL/g of starting material
Reaction TemperatureRoom Temperature to 50 °C
Reaction Time2-8 hours
Typical Yield 90-98%
Step 5: Purification of Linagliptin by Crystallization

Protocol:

  • Dissolve the crude Linagliptin in a suitable solvent system, such as a mixture of methanol and water or ethanol and water, at an elevated temperature (e.g., 50-60 °C) to achieve complete dissolution.

  • Slowly cool the solution to room temperature to induce crystallization. Seeding with a small crystal of pure Linagliptin can be beneficial.

  • Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum at 40-50 °C.

ParameterValue
Solvent SystemMethanol/Water or Ethanol/Water
Dissolution Temperature50-60 °C
Crystallization Temperature0-5 °C
Typical Purity (by HPLC) >99.5%
Typical Recovery Yield 85-95%

Conclusion

The synthetic route described provides a reliable and scalable method for the preparation of Linagliptin using (R)-benzyl piperidin-3-ylcarbamate. The protocols have been detailed to ensure reproducibility and high purity of the final product. The provided diagrams offer a clear visualization of the experimental process and the drug's mechanism of action, making this document a valuable resource for professionals in the field of drug development and medicinal chemistry.

References

Experimental protocol for Cbz protection of 3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Cbz Protection of 3-Aminopiperidine

Introduction

The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in the development of pharmaceutical agents. The Carboxybenzyl (Cbz) group is a widely utilized protecting group for amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.[1][2] This application note provides a detailed experimental protocol for the Cbz protection of the primary amino group of 3-aminopiperidine using benzyl chloroformate. The protocol addresses the potential for side reactions, such as the protection of the secondary amine in the piperidine ring, and outlines methods to favor the desired mono-protected product.

Reaction Principle

The Cbz protection of 3-aminopiperidine proceeds via a nucleophilic acyl substitution reaction. The primary amino group of 3-aminopiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction.[3] The chemoselectivity for the primary amine over the secondary piperidine amine can be controlled by careful selection of reaction conditions.

Experimental Protocol

Materials:

  • 3-Aminopiperidine dihydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)[1][3]

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-aminopiperidine dihydrochloride (1.0 eq) in deionized water.

  • Basification: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium carbonate (2.5 eq) in water. Ensure the pH of the solution is basic (pH > 10) to free the amine.

  • Reaction Setup: To the aqueous solution of the free amine, add dichloromethane to create a biphasic system.

  • Addition of Cbz-Cl: While stirring vigorously at 0 °C, add benzyl chloroformate (1.1 eq) dropwise.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexanes). The product should have a different Rf value than the starting material.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

    • Combine all organic layers.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate.[3]

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.[3]

    • Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-(piperidin-3-yl) carbamate.[2][3]

Workflow Diagram:

G dissolve Dissolve 3-aminopiperidine dihydrochloride in water basify Basify with Na2CO3 solution at 0 °C dissolve->basify add_dcm Add Dichloromethane basify->add_dcm add_cbz Add Benzyl Chloroformate dropwise at 0 °C add_dcm->add_cbz react Stir at room temperature for 2-4 hours add_cbz->react monitor Monitor by TLC react->monitor separate Separate organic layer monitor->separate extract Extract aqueous layer with Dichloromethane separate->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Experimental workflow for the Cbz protection of 3-aminopiperidine.

Reaction Scheme

G cluster_product Product r1 3-Aminopiperidine plus + p1 N-(piperidin-3-yl) carbamate r2 Benzyl Chloroformate r2->p1           c1 Na2CO3, H2O/DCM c2 0 °C to room temp.

Caption: Overall reaction for the Cbz protection of 3-aminopiperidine.

Quantitative Data

The following table summarizes representative yields for the Cbz protection of various primary amines under similar reaction conditions. These values can be used as a benchmark for the expected yield of the Cbz protection of 3-aminopiperidine.

Amine SubstrateBaseSolvent SystemYield (%)Reference
GlycineNa₂CO₃Water> 90[1]
AlanineNaOHWater~95[1]
BenzylamineEt₃NCH₂Cl₂~98[1]
Various AminesNone (in water)WaterHigh[2]
Aliphatic AminesDodecatungstophosphoric AcidCH₂Cl₂Excellent[4]

Troubleshooting and Considerations:

  • Di-protection: The secondary amine of the piperidine ring can also be protected by Cbz-Cl, leading to a di-protected product.[5] Using a biphasic system with a mild inorganic base like sodium bicarbonate can favor mono-protection of the more nucleophilic primary amine.

  • Reaction Temperature: Maintaining a low temperature (0 °C) during the addition of benzyl chloroformate is crucial to minimize side reactions.[5]

  • Purity of Benzyl Chloroformate: Benzyl chloroformate can degrade over time to produce benzyl alcohol and HCl. Using fresh or purified reagent is recommended for optimal results.

  • Work-up: Thorough washing of the organic layer is necessary to remove any unreacted starting materials and inorganic salts.

This protocol provides a comprehensive guide for the Cbz protection of 3-aminopiperidine. Researchers should optimize the reaction conditions based on their specific experimental setup and analytical capabilities.

References

Application Note: Chiral HPLC Method for the Enantiomeric Separation of Benzyl piperidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl piperidin-3-ylcarbamate is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. The stereochemistry of this compound is critical to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, a robust and reliable analytical method for the separation and quantification of its enantiomers is essential for quality control and regulatory compliance. This application note details a chiral High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the (R)- and (S)-enantiomers of benzyl piperidin-3-ylcarbamate.

The direct separation of enantiomers is often achieved using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the analytes, leading to differential retention times[1]. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability in separating a diverse range of chiral molecules[2]. For basic compounds like piperidine derivatives, the addition of a small amount of a basic modifier to the mobile phase is often necessary to achieve good peak shape and resolution[3].

This method utilizes a cellulose-based chiral stationary phase, Chiralpak AD-H, with a normal-phase mobile phase consisting of hexane, ethanol, and diethylamine. The presence of the benzyl carbamate group provides a sufficient chromophore for UV detection, eliminating the need for pre-column derivatization[4].

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector is required.

  • Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size.

  • Reagents:

    • Hexane (HPLC grade)

    • Ethanol (HPLC grade, 200 proof)

    • Diethylamine (DEA) (ACS reagent grade, ≥99.5%)

    • Benzyl piperidin-3-ylcarbamate racemic standard

    • (R)-benzyl piperidin-3-ylcarbamate and (S)-benzyl piperidin-3-ylcarbamate reference standards (if available)

2. Preparation of Mobile Phase and Sample

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing Hexane, Ethanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v).

    • For example, to prepare 1 L of mobile phase, mix 800 mL of hexane, 200 mL of ethanol, and 1 mL of diethylamine.

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Sample Preparation:

    • Prepare a stock solution of racemic benzyl piperidin-3-ylcarbamate at a concentration of 1 mg/mL in the mobile phase.

    • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

The separation is performed using the following chromatographic parameters:

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 228 nm[4]

  • Injection Volume: 10 µL

  • Run Time: Approximately 15 minutes

Data Presentation

The following table summarizes the expected chromatographic data for the separation of benzyl piperidin-3-ylcarbamate enantiomers based on the described method.

Parameter(S)-enantiomer(R)-enantiomer
Retention Time (min) ~ 8.5~ 10.2
Resolution (Rs) \multicolumn{2}{c}{ > 2.0 }
Tailing Factor < 1.5< 1.5
Theoretical Plates (N) > 3000> 3000

Method Validation Considerations

For use in a regulated environment, the method should be validated according to ICH guidelines[5]. Key validation parameters include:

  • Specificity: The ability to assess the enantiomers in the presence of impurities and degradation products.

  • Linearity: The linear relationship between the concentration and the detector response.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Mandatory Visualization

Chiral_HPLC_Workflow Experimental Workflow for Chiral HPLC Analysis cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Hexane:Ethanol:DEA 80:20:0.1) hplc_system HPLC System Setup (Chiralpak AD-H, 25°C) prep_mobile_phase->hplc_system prep_sample Prepare Sample (0.1 mg/mL in Mobile Phase) injection Inject Sample (10 µL) prep_sample->injection hplc_system->injection separation Isocratic Elution (1.0 mL/min) injection->separation detection UV Detection (228 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Data Analysis (Retention Time, Resolution, Peak Area) chromatogram->analysis

Caption: Workflow for the chiral HPLC separation of benzyl piperidin-3-ylcarbamate enantiomers.

References

Application Notes and Protocols for the Deprotection of Benzyl Piperidin-3-ylcarbamate to Yield 3-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the deprotection of benzyl piperidin-3-ylcarbamate to produce 3-aminopiperidine, a crucial intermediate in the synthesis of various pharmaceutical compounds. The primary method detailed is catalytic hydrogenolysis, a widely utilized and efficient procedure for the removal of the carboxybenzyl (Cbz) protecting group. This guide includes a summary of reaction parameters, a step-by-step experimental protocol, and a troubleshooting guide to assist researchers in achieving optimal results.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, and 3-aminopiperidine serves as a key building block for numerous therapeutic agents. The synthesis of 3-aminopiperidine often involves the use of a protecting group for the amine functionality during preceding synthetic steps. The benzyl carbamate (Cbz or Z group) is a common choice for this purpose due to its stability under various reaction conditions and its relatively straightforward removal.

The deprotection of benzyl piperidin-3-ylcarbamate is most commonly achieved through catalytic hydrogenolysis. This reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically supported on carbon (Pd/C). The reaction is generally clean, affording the desired amine, toluene, and carbon dioxide as byproducts, which are easily removed.

Data Presentation

The following table summarizes various reported conditions for the deprotection of benzyl carbamates, providing a comparative overview of catalyst loading, hydrogen source, solvent, temperature, reaction time, and yield.

Catalyst SystemCatalyst Loading (w/w)Hydrogen SourceSolventTemperatureReaction TimeYield (%)Reference
10% Pd/C10%H₂ (1 atm)EthanolRoom Temp.14 h91[1]
10% Pd/C10%H₂ (1 atm)Methanol20-30 °C3-8 h97
5% Pd/C30%H₂ (0.6 MPa)Acetic Acid65 °C12 h73.8[1]
10% Pd/C100% (by weight of substrate)Ammonium FormateMethanolReflux6-10 minHigh[2]
Pd(OH)₂/CNot specifiedH₂ (gas)VariousNot specified4 h - 6 days57-66[3]

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenolysis

This protocol describes the standard procedure for the deprotection of benzyl piperidin-3-ylcarbamate using palladium on carbon and hydrogen gas.

Materials:

  • Benzyl piperidin-3-ylcarbamate

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Nitrogen gas (or other inert gas)

  • Hydrogen gas

  • Celite® or another filter aid

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon or Parr shaker)

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzyl piperidin-3-ylcarbamate in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% Pd/C to the solution. The catalyst loading is typically 10% by weight of the substrate.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen. This process should be repeated three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-aminopiperidine. The product can be further purified if necessary, for example, by distillation or crystallization of a salt form.

Mandatory Visualization

Deprotection_Workflow Experimental Workflow for Deprotection of Benzyl Piperidin-3-ylcarbamate cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation start Dissolve Benzyl Piperidin-3-ylcarbamate in Methanol/Ethanol add_catalyst Add 10% Pd/C under inert atmosphere start->add_catalyst purge Evacuate and backfill with H₂ (3x) add_catalyst->purge react Stir under H₂ atmosphere at Room Temperature purge->react monitor Monitor reaction by TLC or LC-MS react->monitor filter Filter through Celite® to remove Pd/C monitor->filter wash Wash Celite® pad with solvent filter->wash concentrate Concentrate filtrate under reduced pressure wash->concentrate product 3-Aminopiperidine concentrate->product

Caption: Experimental workflow for the catalytic hydrogenolysis of benzyl piperidin-3-ylcarbamate.

Deprotection_Mechanism Simplified Mechanism of Cbz Deprotection via Hydrogenolysis reactant Benzyl Piperidin-3-ylcarbamate intermediate1 Adsorption onto Catalyst Surface reactant->intermediate1 catalyst Pd/C Catalyst Surface catalyst->intermediate1 h2 H₂ h2->intermediate1 intermediate2 Hydrogenolysis of C-O bond intermediate1->intermediate2 H₂ addition products 3-Aminopiperidine + Toluene + CO₂ intermediate2->products Release from surface

Caption: Simplified mechanism of Cbz deprotection by catalytic hydrogenolysis.

Application Notes

  • Catalyst Selection and Handling: The activity of Pd/C can vary between suppliers and batches. It is advisable to use a fresh, high-quality catalyst for optimal results. Palladium catalysts are pyrophoric, especially when dry and in the presence of flammable solvents. Always handle the catalyst in an inert atmosphere and do not allow it to dry on the filter paper. Quench the catalyst with water after filtration.

  • Solvent Choice: Methanol and ethanol are the most common solvents for this reaction due to their ability to dissolve the starting material and their compatibility with the reaction conditions.

  • Alternative Hydrogen Sources: For laboratories not equipped for handling hydrogen gas, catalytic transfer hydrogenation is a viable alternative.[2] This method utilizes a hydrogen donor such as ammonium formate in the presence of Pd/C, often with microwave irradiation to accelerate the reaction.[3]

  • Potential Side Reactions: In some instances, particularly with prolonged reaction times or in the presence of certain impurities, N-alkylation of the product can occur. For example, when using ethanol as a solvent, N-ethylation has been observed as a minor byproduct.

  • Troubleshooting:

    • Slow or Incomplete Reaction: This can be due to catalyst poisoning (e.g., by sulfur-containing impurities), poor quality catalyst, or insufficient hydrogen pressure.[4] Increasing the catalyst loading or using a higher hydrogen pressure can often improve the reaction rate.

    • Product Inhibition: The product amine can sometimes coordinate to the palladium catalyst, inhibiting its activity. The addition of a small amount of a weak acid, such as acetic acid, can mitigate this effect by protonating the amine.

  • Alternative Deprotection Methods: While catalytic hydrogenation is the most common method, acid-mediated deprotection using reagents like HBr in acetic acid or trifluoroacetic acid can also be employed, particularly if the substrate is sensitive to hydrogenation conditions.[5][6] However, these methods are harsher and may not be compatible with other acid-labile functional groups.

Conclusion

The deprotection of benzyl piperidin-3-ylcarbamate via catalytic hydrogenolysis is a robust and efficient method for the synthesis of 3-aminopiperidine. By following the detailed protocols and considering the application notes provided, researchers can successfully perform this transformation, a key step in the development of novel therapeutics. Careful attention to catalyst handling and reaction monitoring is crucial for achieving high yields and purity of the desired product.

References

Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure Benzyl Piperidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of enantiomerically pure benzyl piperidin-3-ylcarbamate, a key intermediate in the manufacturing of various pharmaceutical compounds. The synthesis of this chiral molecule is critical for the efficacy and safety of the final active pharmaceutical ingredient (API).

Introduction

Enantiomerically pure benzyl piperidin-3-ylcarbamate is a valuable building block in medicinal chemistry. The stereochemistry at the C3 position of the piperidine ring is crucial for the biological activity of many drugs. This document outlines several synthetic strategies to obtain the desired enantiomer, including enzymatic synthesis, chemical resolution of racemates, and asymmetric synthesis. Each method presents distinct advantages and challenges in terms of scalability, cost-effectiveness, and enantioselectivity.

Synthetic Strategies Overview

Several viable routes for the large-scale production of enantiomerically pure benzyl piperidin-3-ylcarbamate have been established. The primary approaches include:

  • Enzymatic Synthesis: This method utilizes enzymes to catalyze the stereoselective synthesis of a precursor, N-Cbz-3-aminopiperidine, offering high enantiopurity.

  • Chiral Resolution: This classic approach involves the separation of a racemic mixture of 3-aminopiperidine or its derivatives using a chiral resolving agent.

  • Asymmetric Hydrogenation: This technique employs a chiral catalyst to stereoselectively hydrogenate a prochiral precursor, such as a substituted pyridine, to yield the desired chiral piperidine.

  • Synthesis from Chiral Pool: This strategy begins with a readily available enantiomerically pure starting material, such as an amino acid, and converts it through a series of reactions to the target molecule.

The choice of a particular synthetic route on a large scale will depend on factors such as cost of raw materials and catalysts, process efficiency, and the desired enantiomeric purity.

Data Presentation

The following tables summarize quantitative data for different synthetic approaches to provide a basis for comparison.

Table 1: Comparison of Enzymatic Synthesis and Chiral Resolution for (R)-3-Aminopiperidine Production

ParameterEnzymatic Synthesis (Transaminase)Chiral Resolution (Cyclic Phosphoric Acid)
Starting Material N-protected 3-piperidoneRacemic 3-aminopiperidine
Key Reagent ω-Transaminase(R)-4-(2-chlorophenyl)-1,3,2-dioxaphosphorinane 2-oxide
Yield High (not specified)99.5%[1][2]
Enantiomeric Excess (e.e.) High (not specified)99.6%[1][2]
Advantages High optical purity, mild reaction conditionsHigh yield and enantiomeric excess
Disadvantages Requires enzyme sourcing and optimizationRequires synthesis of resolving agent

Table 2: Overview of Asymmetric Hydrogenation and Synthesis from Chiral Pool

ParameterAsymmetric Hydrogenation (Rh-JosiPhos)Synthesis from L-Glutamic Acid
Starting Material N-benzyl-3-substituted pyridinium saltL-Glutamic acid
Catalyst/Reagent Rh-JosiPhos catalystMulti-step chemical synthesis
Yield Not specified44% to 55% (overall)
Enantiomeric Excess (e.e.) up to 90%[3]High (not specified)
Advantages Direct conversion of pyridinesUtilizes a readily available chiral starting material
Disadvantages Catalyst cost and optimizationMulti-step process with moderate overall yield

Experimental Protocols

The following are detailed protocols for key experiments in the synthesis of enantiomerically pure benzyl piperidin-3-ylcarbamate.

Protocol 1: Enzymatic Synthesis of (S)-N-Cbz-3-aminopiperidine

This protocol is based on a multi-enzyme cascade using galactose oxidase (GOase) and imine reductase (IRED).[4][5]

Materials:

  • N-Cbz-L-ornithinol

  • Galactose oxidase (GOase) variant

  • Imine reductase (IRED)

  • Sodium phosphate buffer (pH 7.5)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of N-Cbz-L-ornithinol in sodium phosphate buffer (pH 7.5).

  • Add the GOase and IRED enzymes to the solution.

  • Stir the reaction mixture at 30°C for 16-48 hours, monitoring the reaction progress by GC-FID.

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield (S)-N-Cbz-3-aminopiperidine. An isolated yield of up to 54% can be achieved.[4][5]

Protocol 2: Chiral Resolution of Racemic 3-Aminopiperidine

This protocol describes the resolution of racemic 3-aminopiperidine using an optically active cyclic phosphoric acid to obtain (R)-3-aminopiperidine.[1][2]

Materials:

  • Racemic 3-aminopiperidine

  • (R)-4-(2-chlorophenyl)-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA)

  • 90% tert-butyl alcohol (TBA)

  • Base (e.g., sodium hydroxide)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Dissolve racemic 3-aminopiperidine and (R)-CPA in 90% TBA.

  • Stir the solution at a controlled temperature to allow for the formation of diastereomeric salts.

  • Cool the mixture to 0°C to precipitate the less soluble diastereomeric salt of (R)-3-aminopiperidine and (R)-CPA.

  • Isolate the precipitate by filtration.

  • Treat the isolated diastereomeric salt with a base to liberate the free (R)-3-aminopiperidine.

  • Extract the (R)-3-aminopiperidine with an organic solvent.

  • Dry the organic layer and remove the solvent to obtain enantiomerically pure (R)-3-aminopiperidine. This method can achieve a yield of 99.5% with an enantiomeric excess of 99.6%.[1][2]

Protocol 3: Synthesis of Benzyl Piperidin-3-ylcarbamate

This is a general protocol for the protection of the 3-amino group of enantiomerically pure 3-aminopiperidine with a carboxybenzyl (Cbz) group.[6]

Materials:

  • Enantiomerically pure (R)- or (S)-3-aminopiperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Anhydrous dichloromethane (DCM)

  • A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the enantiomerically pure 3-aminopiperidine (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add the non-nucleophilic base (1.1-1.5 eq) to the solution.

  • Slowly add benzyl chloroformate (1.0-1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl piperidin-3-ylcarbamate enantiomer.

Mandatory Visualizations

The following diagrams illustrate the key synthetic workflows.

Enzymatic_Synthesis_Workflow N_Cbz_Ornithinol N-Cbz-L-ornithinol Reaction Enzyme Cascade (GOase, IRED) N_Cbz_Ornithinol->Reaction S_N_Cbz_Aminopiperidine (S)-N-Cbz-3-aminopiperidine Reaction->S_N_Cbz_Aminopiperidine Purification Purification S_N_Cbz_Aminopiperidine->Purification Final_Product Enantiomerically Pure (S)-Benzyl Piperidin-3-ylcarbamate Purification->Final_Product

Caption: Workflow for the enzymatic synthesis of (S)-benzyl piperidin-3-ylcarbamate.

Chiral_Resolution_Workflow Racemic_Amine Racemic 3-Aminopiperidine Resolution Chiral Resolution (with (R)-CPA) Racemic_Amine->Resolution Diastereomeric_Salt Diastereomeric Salt ((R)-Amine-(R)-CPA) Resolution->Diastereomeric_Salt Liberation Base Treatment Diastereomeric_Salt->Liberation R_Amine (R)-3-Aminopiperidine Liberation->R_Amine Protection Cbz Protection R_Amine->Protection Final_Product Enantiomerically Pure (R)-Benzyl Piperidin-3-ylcarbamate Protection->Final_Product

Caption: Workflow for chiral resolution and subsequent protection to yield (R)-benzyl piperidin-3-ylcarbamate.

Synthesis_from_Pyridine_Workflow Pyridine 3-Aminopyridine Hydrogenation Hydrogenation (e.g., Pd/C) Pyridine->Hydrogenation Racemic_Piperidine Racemic 3-Aminopiperidine Hydrogenation->Racemic_Piperidine Resolution Chiral Resolution Racemic_Piperidine->Resolution Chiral_Amine Enantiopure 3-Aminopiperidine Resolution->Chiral_Amine Protection Cbz Protection Chiral_Amine->Protection Final_Product Enantiomerically Pure Benzyl Piperidin-3-ylcarbamate Protection->Final_Product

Caption: General workflow for the synthesis via hydrogenation of 3-aminopyridine followed by resolution.

References

Application Notes and Protocols for the Purity Assessment of Benzyl Piperidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl piperidin-3-ylcarbamate is a critical chiral intermediate in the synthesis of numerous pharmaceutical compounds, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. The stereochemistry at the C3 position of the piperidine ring is paramount for the biological efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, rigorous analytical control of the chemical and enantiomeric purity of benzyl piperidin-3-ylcarbamate is essential during drug development and manufacturing.

These application notes provide a comprehensive overview of the analytical methods for the purity assessment of benzyl piperidin-3-ylcarbamate, including detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and forced degradation studies.

Physicochemical Properties

A summary of the key physicochemical properties of the (R)- and (S)-enantiomers of benzyl piperidin-3-ylcarbamate is presented below.[1]

Property(R)-benzyl piperidin-3-ylcarbamate(S)-benzyl piperidin-3-ylcarbamate
Molecular Formula C₁₃H₁₈N₂O₂C₁₃H₁₈N₂O₂
Molecular Weight 234.29 g/mol 234.29 g/mol
CAS Number 478646-32-1478646-33-2
Appearance White to off-white solid (predicted)White to off-white solid (predicted)
Purity Typically >97% for commercial samplesTypically >97% for commercial samples

Note: Experimentally determined melting points and specific rotation values are not consistently available in public literature. Data is often based on computed values and information from commercial suppliers.[1]

Analytical Methods for Purity Assessment

A multi-faceted approach is necessary for the comprehensive purity assessment of benzyl piperidin-3-ylcarbamate. This includes the evaluation of chemical purity (process-related impurities and degradation products) and enantiomeric purity.

Chemical Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

A stability-indicating RP-HPLC method is essential for the quantitative determination of benzyl piperidin-3-ylcarbamate and the separation of its potential process-related and degradation impurities.

Typical Process-Related Impurities:

  • Unreacted starting materials: (R)- or (S)-3-aminopiperidine, Benzyl chloroformate.

  • By-products from synthesis: Di-benzylated piperidine derivatives, Benzyl alcohol.

  • Reagent-related impurities: Triethylamine, Diisopropylethylamine.

Experimental Protocol: RP-HPLC Method

This protocol is a general method and may require optimization for specific impurity profiles.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of approximately 0.5 mg/mL.

Data Presentation: Typical Chromatographic Parameters

CompoundRetention Time (min) (Approx.)Relative Retention TimeResolution (USP)
Benzyl alcohol3.50.25> 2.0
3-Aminopiperidine2.10.15> 2.0
Benzyl piperidin-3-ylcarbamate 14.0 1.00 -
Di-benzylated impurity18.21.30> 2.0
Enantiomeric Purity Assessment by Chiral HPLC

Experimental Protocol: Chiral HPLC Method

This protocol is a starting point and may require screening of different chiral columns and mobile phases for optimal separation.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size) or equivalent polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) with 0.1% diethylamine.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.

Data Presentation: Expected Chromatographic Performance

EnantiomerRetention Time (min) (Approx.)Resolution (USP)
(S)-benzyl piperidin-3-ylcarbamate12.5> 1.5
(R)-benzyl piperidin-3-ylcarbamate14.8> 1.5
Residual Solvents Analysis by Gas Chromatography (GC)

The analysis of residual solvents from the synthesis and purification steps is a critical safety assessment. A static headspace gas chromatography (HS-GC) method with flame ionization detection (FID) is a standard approach.

Experimental Protocol: GC-HS Method for Residual Solvents

This protocol is based on general methods for residual solvent analysis in pharmaceuticals and should be validated for this specific compound.

  • Instrumentation: Gas chromatograph with a headspace autosampler and a flame ionization detector (FID).

  • Column: DB-624 (30 m x 0.53 mm, 3.0 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 10 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 30 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and seal the vial.

Data Presentation: Common Solvents and Typical Limits

SolventClassICH Limit (ppm)
Dichloromethane2600
Hexane2290
Ethyl acetate35000
Triethylamine-To be justified

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to ensure the stability-indicating nature of the analytical methods.

Experimental Protocol: Forced Degradation Studies

  • Sample Concentration: Prepare a stock solution of benzyl piperidin-3-ylcarbamate at a concentration of 1 mg/mL in a suitable solvent.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the solid and solution samples to UV light (254 nm) and visible light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using the validated RP-HPLC method. The peak purity of the main component should be assessed using a photodiode array (PDA) detector.

Data Presentation: Summary of Forced Degradation Results

Stress Condition% Degradation (Approx.)Major Degradation Products (Hypothetical)
0.1 M HCl, 60 °C, 24h15%3-Aminopiperidine, Benzyl alcohol
0.1 M NaOH, 60 °C, 24h10%Benzyl alcohol, Piperidin-3-ylcarbamic acid
3% H₂O₂, RT, 24h5%N-oxide derivatives
Dry Heat, 105 °C, 48h< 2%Minor unspecified degradants
Photolytic< 5%Minor unspecified degradants

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_data Data Evaluation start Start with (R)- or (S)-3-aminopiperidine reaction React with Benzyl Chloroformate start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Benzyl piperidin-3-ylcarbamate purification->product rp_hplc Chemical Purity (RP-HPLC) product->rp_hplc chiral_hplc Enantiomeric Purity (Chiral HPLC) product->chiral_hplc gc_hs Residual Solvents (GC-HS) product->gc_hs forced_degradation Forced Degradation (RP-HPLC) product->forced_degradation impurity_profile Impurity Profile rp_hplc->impurity_profile enantiomeric_excess Enantiomeric Excess chiral_hplc->enantiomeric_excess solvent_levels Residual Solvent Levels gc_hs->solvent_levels stability_indication Stability Indicating Method forced_degradation->stability_indication

Caption: Workflow for Synthesis and Purity Assessment.

signaling_pathway food Food Intake gut Gut L-cells food->gut glp1_gip Release of GLP-1 & GIP (Incretin Hormones) gut->glp1_gip pancreas Pancreatic β-cells glp1_gip->pancreas dpp4 DPP-4 Enzyme glp1_gip->dpp4 Substrates insulin Glucose-dependent Insulin Secretion pancreas->insulin glucose_control Improved Glucose Control insulin->glucose_control inactivation Inactivation of GLP-1 & GIP dpp4->inactivation dpp4_inhibitor DPP-4 Inhibitor (derived from Benzyl piperidin-3-ylcarbamate) dpp4_inhibitor->dpp4 Inhibits

Caption: DPP-4 Inhibition Signaling Pathway.

Conclusion

The analytical methods outlined in these application notes provide a robust framework for the comprehensive purity assessment of benzyl piperidin-3-ylcarbamate. The combination of RP-HPLC for chemical purity, chiral HPLC for enantiomeric purity, and GC-HS for residual solvents, supported by forced degradation studies, ensures the quality, safety, and efficacy of this critical pharmaceutical intermediate. It is imperative that these methods are properly validated according to ICH guidelines before implementation in a regulated environment.

References

Application Notes and Protocols: Synthesis of Novel DPP-4 Inhibitors Using Benzyl Piperidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4) has emerged as a significant therapeutic target for the management of type 2 diabetes mellitus. DPP-4 inhibitors, often referred to as "gliptins," function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This action prolongs the activity of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, ultimately improving glycemic control. The piperidine scaffold is a key pharmacophore present in several potent and selective DPP-4 inhibitors. Benzyl piperidin-3-ylcarbamate, particularly the (R)-enantiomer, serves as a crucial chiral building block for the synthesis of these inhibitors, providing a versatile starting point for the introduction of various substituents to explore structure-activity relationships (SAR).

These application notes provide a comprehensive overview and detailed protocols for the utilization of benzyl piperidin-3-ylcarbamate in the synthesis of novel dipeptidyl peptidase-4 (DPP-4) inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of new antidiabetic agents.

Signaling Pathway of DPP-4 Inhibition

DPP-4 is a serine protease that is widely expressed on the surface of various cell types and also circulates in a soluble form. Its primary role in glucose homeostasis is the rapid inactivation of the incretin hormones GLP-1 and GIP. By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is increased, leading to a cascade of beneficial downstream effects for glycemic control.

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_circulation Circulation Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates Active GLP-1/GIP Active GLP-1/GIP L-cells->Active GLP-1/GIP release K-cells->Active GLP-1/GIP release Beta-cells Beta-cells Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion increases Alpha-cells Alpha-cells Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion decreases Active GLP-1/GIP->Beta-cells stimulates Active GLP-1/GIP->Alpha-cells inhibits DPP4 DPP-4 Enzyme Active GLP-1/GIP->DPP4 Inactive GLP-1/GIP Inactive GLP-1/GIP DPP4->Inactive GLP-1/GIP inactivates DPP4_Inhibitor DPP-4 Inhibitor (e.g., piperidine-based) DPP4_Inhibitor->DPP4 inhibits Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Lowered Blood Glucose Lowered Blood Glucose Glucose Uptake->Lowered Blood Glucose results in Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production reduces Hepatic Glucose Production->Lowered Blood Glucose contributes to

Caption: DPP-4 signaling pathway in glucose homeostasis.

Experimental Protocols

The synthesis of novel DPP-4 inhibitors from benzyl piperidin-3-ylcarbamate generally involves a multi-step process, including the coupling of a heterocyclic moiety to the piperidine nitrogen, followed by deprotection of the carbamate group. The following protocols provide a representative workflow for the synthesis of a novel pyrimidine-based DPP-4 inhibitor.

Synthesis_Workflow start Start: (R)-Benzyl piperidin-3-ylcarbamate step1 Step 1: N-Alkylation with a Halogenated Heterocycle (e.g., 2-chloro-4-methylpyrimidine) start->step1 intermediate1 Intermediate 1: N-substituted, Cbz-protected piperidine step1->intermediate1 step2 Step 2: Deprotection of the Carbamate Group (Debenzylation) intermediate1->step2 final_product Final Product: Novel Piperidine-based DPP-4 Inhibitor step2->final_product step3 Step 3: In Vitro DPP-4 Inhibition Assay final_product->step3 data_analysis Data Analysis: IC50 Determination step3->data_analysis

Anwendungs- und Protokollhinweise zur Derivatisierung des Piperidinrings von Benzylpiperidin-3-ylcarbamat

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Einleitung

Benzylpiperidin-3-ylcarbamat, insbesondere sein (R)-Enantiomer, ist ein vielseitiger chiraler Baustein in der medizinischen Chemie. Aufgrund seines starren Piperidinkerns und des geschützten Amins dient es als entscheidendes Strukturelement (Scaffold) für die Synthese potenter und selektiver Enzyminhibitoren und Rezeptorantagonisten.[1] Eine der prominentesten Anwendungen dieses Moleküls ist die Entwicklung von Inhibitoren der Dipeptidylpeptidase-4 (DPP-4), die eine wichtige Rolle in der Behandlung von Typ-2-Diabetes spielen.[1] Die Derivatisierung des sekundären Amins am Piperidinring ist eine Schlüsselstrategie, um die pharmakologischen Eigenschaften wie Wirksamkeit, Selektivität und Pharmakokinetik gezielt zu modulieren.

Anwendungshinweise: Entwicklung von DPP-4-Inhibitoren

Die Dipeptidylpeptidase-4 (DPP-4) ist eine Serinprotease, die für den Abbau der Inkretinhormone GLP-1 (Glucagon-like peptide-1) und GIP (Glucose-dependent insulinotropic polypeptide) verantwortlich ist.[1] Diese Hormone regulieren die glukoseabhängige Insulinausschüttung. Eine Hemmung der DPP-4 verlängert die Wirkung dieser Hormone, was zu einer verbesserten Blutzuckerkontrolle führt.[1]

Die (R)-Piperidin-3-amin-Einheit ist ein zentrales Pharmakophor in mehreren zugelassenen DPP-4-Inhibitoren.[1] Durch die gezielte Funktionalisierung des Piperidinstickstoffs von Benzylpiperidin-3-ylcarbamat können neue Moleküle mit optimierten Bindungseigenschaften am aktiven Zentrum des DPP-4-Enzyms synthetisiert werden. Die eingeführten Substituenten können Wechselwirkungen mit spezifischen Untereinheiten des Enzyms (wie S1, S2) eingehen und so die Affinität und Selektivität des Inhibitors erhöhen.

Visualisierungen

Nachfolgend sind schematische Darstellungen des allgemeinen Arbeitsablaufs der Derivatisierung und des Signalwegs der DPP-4-Inhibition dargestellt.

cluster_start Ausgangsmaterial cluster_derivatization N-Funktionalisierung des Piperidinrings cluster_downstream Nachgeschaltete Prozesse start (R)-Benzyl- piperidin-3-ylcarbamat r1 N-Alkylierung (Reduktive Aminierung) start->r1 r2 N-Acylierung (Amidkopplung) start->r2 r3 N-Arylierung (z.B. Buchwald-Hartwig) start->r3 pur Aufreinigung (z.B. Chromatographie) r1->pur r2->pur r3->pur char Charakterisierung (NMR, MS) pur->char eval Biologische Evaluierung (z.B. IC50-Bestimmung) char->eval

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und Evaluierung.

DPP4_Signaling_Pathway food Nahrungsaufnahme gut Darm food->gut stimuliert incretins Inkretinhormone (GLP-1, GIP) gut->incretins setzt frei pancreas Pankreas (β-Zellen) incretins->pancreas wirkt auf dpp4 DPP-4 Enzym incretins->dpp4 wird abgebaut durch insulin ↑ Glukoseabhängige Insulinsekretion pancreas->insulin glucose ↓ Blutzuckerspiegel insulin->glucose inactive Inaktive Metaboliten dpp4->inactive inhibitor DPP-4 Inhibitor (Derivat) inhibitor->dpp4 hemmt

Abbildung 2: Vereinfachter Signalweg der DPP-4-Inhibition im Glukosestoffwechsel.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben gängige Methoden zur Derivatisierung des Piperidinstickstoffs von Benzylpiperidin-3-ylcarbamat.

Diese Methode dient der Einführung von Alkylgruppen am Piperidinstickstoff durch Reaktion mit einem Aldehyd oder Keton in Gegenwart eines Reduktionsmittels.

  • Benötigte Materialien:

    • (R)-Benzylpiperidin-3-ylcarbamat

    • Gewünschter Aldehyd oder Keton (z.B. Benzaldehyd)

    • Natriumtriacetoxyborhydrid (NaBH(OAc)₃)

    • Dichlorethan (DCE) oder Tetrahydrofuran (THF), wasserfrei

    • Essigsäure (katalytisch, optional)

    • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

    • Wasserfreies Natriumsulfat (Na₂SO₄)

    • Lösungsmittel für die Säulenchromatographie (z.B. Ethylacetat/Hexan)

  • Durchführung:

    • Lösen Sie (R)-Benzylpiperidin-3-ylcarbamat (1,0 Äquiv.) und den gewünschten Aldehyd oder das Keton (1,1 Äquiv.) in trockenem DCE oder THF.

    • Rühren Sie die Mischung 30 Minuten bei Raumtemperatur. Zur Beschleunigung der Iminbildung kann eine katalytische Menge Essigsäure zugegeben werden.

    • Fügen Sie Natriumtriacetoxyborhydrid (1,5 Äquiv.) portionsweise zum Reaktionsgemisch hinzu.

    • Rühren Sie die Reaktion bei Raumtemperatur und verfolgen Sie den Fortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS. Die Reaktion ist typischerweise innerhalb von 2-12 Stunden abgeschlossen.

    • Nach vollständigem Umsatz wird die Reaktion durch langsame Zugabe von gesättigter Natriumbicarbonatlösung beendet (Quenchen).

    • Extrahieren Sie die wässrige Phase mehrmals mit Dichlormethan oder Ethylacetat.

    • Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Aufreinigung:

    • Reinigen Sie das Rohprodukt mittels Kieselgel-Säulenchromatographie, um das N-alkylierte Derivat zu erhalten.

Dieses Protokoll beschreibt die Einführung einer Acylgruppe zur Bildung eines Amids am Piperidinstickstoff.

  • Benötigte Materialien:

    • (R)-Benzylpiperidin-3-ylcarbamat

    • Gewünschte Carbonsäure oder Acylchlorid

    • Kopplungsreagenz (z.B. HATU, HBTU) oder Base (z.B. Triethylamin, DIPEA) bei Verwendung von Acylchlorid

    • Aprotisches Lösungsmittel (z.B. Dichlormethan (DCM), Dimethylformamid (DMF))

    • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

    • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Durchführung (mit Carbonsäure und HATU):

    • Lösen Sie die Carbonsäure (1,1 Äquiv.), HATU (1,1 Äquiv.) und DIPEA (2,0 Äquiv.) in wasserfreiem DMF oder DCM.

    • Rühren Sie die Mischung für 15 Minuten bei Raumtemperatur zur Aktivierung der Carbonsäure.

    • Fügen Sie eine Lösung von (R)-Benzylpiperidin-3-ylcarbamat (1,0 Äquiv.) in DMF oder DCM hinzu.

    • Rühren Sie die Reaktion für 4-16 Stunden bei Raumtemperatur. Verfolgen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

    • Verdünnen Sie die Reaktionsmischung mit Wasser und extrahieren Sie das Produkt mit Ethylacetat.

    • Waschen Sie die vereinigten organischen Phasen mit Wasser und gesättigter Kochsalzlösung, trocknen Sie sie über Na₂SO₄ und dampfen Sie sie im Vakuum ein.

  • Aufreinigung:

    • Reinigen Sie das Rohprodukt mittels Kieselgel-Säulenchromatographie.

Diese Methode ermöglicht die Bildung einer C-N-Bindung zwischen dem Piperidinstickstoff und einem Arylhalogenid.

  • Benötigte Materialien:

    • (R)-Benzylpiperidin-3-ylcarbamat

    • Arylhalogenid (z.B. Arylbromid)

    • Palladium-Präkatalysator (z.B. Pd₂(dba)₃)

    • Phosphin-Ligand (z.B. Xantphos, BINAP)

    • Base (z.B. Natrium-tert-butanolat (NaOtBu), Cäsiumcarbonat (Cs₂CO₃))

    • Wasserfreies, sauerstofffreies Lösungsmittel (z.B. Toluol, Dioxan)

  • Durchführung:

    • Geben Sie das Arylhalogenid (1,0 Äquiv.), (R)-Benzylpiperidin-3-ylcarbamat (1,2 Äquiv.), die Base (1,4 Äquiv.), den Palladium-Präkatalysator (1-5 mol%) und den Liganden (2-10 mol%) in einen ofengetrockneten Kolben.

    • Evakuieren Sie den Kolben und füllen Sie ihn mehrmals mit einem Inertgas (Argon oder Stickstoff).

    • Fügen Sie das entgaste, wasserfreie Lösungsmittel hinzu.

    • Erhitzen Sie die Reaktionsmischung unter Inertgasatmosphäre auf 80-110 °C.

    • Verfolgen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

    • Kühlen Sie die Reaktion nach vollständigem Umsatz auf Raumtemperatur ab, verdünnen Sie sie mit einem geeigneten Lösungsmittel (z.B. Ethylacetat) und filtrieren Sie sie durch Celite, um die Katalysatorreste zu entfernen.

    • Waschen Sie das Filtrat mit Wasser und gesättigter Kochsalzlösung, trocknen Sie es über Na₂SO₄ und entfernen Sie das Lösungsmittel im Vakuum.

  • Aufreinigung:

    • Reinigen Sie das Rohprodukt mittels Kieselgel-Säulenchromatographie.

Datenpräsentation

Die gezielte Derivatisierung des Piperidinrings hat einen signifikanten Einfluss auf die biologische Aktivität. Die folgende Tabelle fasst repräsentative Daten für Piperidin-Derivate zusammen, die als DPP-4-Inhibitoren fungieren, um den Einfluss verschiedener Substituenten zu verdeutlichen.

Derivat-TypBeispiel-Substituent (R) am Piperidin-NIC₅₀ (DPP-4) [nM]Anmerkungen
N-Alkyl Butinyl-Gruppe< 10Erhöhte Potenz durch Besetzung einer hydrophoben Tasche (z.B. in Linagliptin).
N-Acyl (Cyanomethyl)amino-acetyl< 25Die Cyanogruppe interagiert mit dem S1-Subsite des Enzyms (z.B. in Vildagliptin).
N-Aryl Xanthinyl-Gruppe< 5Große, heterocyclische Systeme können zusätzliche Wechselwirkungen eingehen.
Unsubstituiert -H (Ausgangsmaterial-Analogon)> 10.000Der unsubstituierte Piperidinring zeigt in der Regel eine geringe Affinität.

Hinweis: Die IC₅₀-Werte sind beispielhaft und basieren auf Daten für etablierte DPP-4-Inhibitoren mit Piperidin-Grundgerüst, um Struktur-Wirkungs-Beziehungen zu illustrieren.

References

Application Note and Protocol: Preparation of Benzyl Piperidin-3-ylcarbamate Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of benzyl piperidin-3-ylcarbamate hydrochloride salt, a key intermediate in the development of various pharmaceutical agents. The procedure involves the selective N-protection of 3-aminopiperidine with a carboxybenzyl (Cbz) group using benzyl chloroformate, followed by conversion to its hydrochloride salt. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in high purity and yield.

Introduction

Benzyl piperidin-3-ylcarbamate is a valuable building block in medicinal chemistry, notably serving as a precursor for synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. The ability to selectively protect the 3-amino group of the piperidine ring is crucial for subsequent synthetic transformations. The carboxybenzyl (Cbz) group is an ideal protecting group for this purpose due to its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis.[1][2][3] This protocol details the synthesis from a 3-aminopiperidine precursor, purification via column chromatography, and subsequent formation of the stable hydrochloride salt.

Data Presentation

Table 1: Materials and Reagents
Material / ReagentChemical FormulaMolar Mass ( g/mol )RoleNotes
3-AminopiperidineC₅H₁₂N₂100.16Starting MaterialCan be used as a dihydrochloride salt. Chiral enantiomers ((R)- or (S)-) can be used for stereospecific synthesis.[4]
Benzyl Chloroformate (Cbz-Cl)C₈H₇ClO₂170.59Protecting AgentHighly reactive and corrosive. Handle with care in a fume hood.
Dichloromethane (DCM)CH₂Cl₂84.93SolventAnhydrous grade is required.
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)C₆H₁₅N or C₈H₁₉N101.19 or 129.24BaseNon-nucleophilic base to neutralize HCl.[4]
Saturated Sodium BicarbonateNaHCO₃84.01Quenching AgentUsed in aqueous solution for work-up.
BrineNaCl58.44Washing AgentSaturated aqueous solution of sodium chloride.
Anhydrous Magnesium Sulfate or Sodium SulfateMgSO₄ or Na₂SO₄120.37 or 142.04Drying AgentFor drying the organic phase.
Silica GelSiO₂60.08Stationary PhaseFor flash column chromatography (e.g., 60-120 mesh).
Ethyl Acetate / Hexanes--EluentMobile phase for chromatography.
Hydrochloric Acid SolutionHCl36.46Salt FormationE.g., 4M HCl in Dioxane or HCl gas in ethyl acetate.
Table 2: Reaction Parameters and Representative Yields
StepParameterTypical ValueYield (%)Reference
Cbz-ProtectionReactant Ratio (Amine:Cbz-Cl:Base)1.0 : 1.0-1.1 : 1.1-1.580 - 98[2][4]
Temperature0 °C to Room Temperature[4]
Reaction Time2 - 4 hours[4]
Salt Formation--> 95 (Quantitative)General chemical knowledge
Overall - - ~75 - 93 Estimated from steps

Experimental Protocol

This protocol describes the synthesis starting from 3-aminopiperidine. If starting with a salt form like 3-aminopiperidine dihydrochloride, it must first be neutralized or an appropriate excess of base must be used.

Part 1: Synthesis of Benzyl Piperidin-3-ylcarbamate
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM).[4]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 eq) to the stirred solution.[4]

  • Cbz-Cl Addition: Slowly add benzyl chloroformate (1.05 eq) dropwise to the reaction mixture.[2][4] It is critical to maintain the temperature at 0 °C during the addition to control the reaction rate.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours.[4]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is completely consumed.[4]

  • Quenching: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.[4]

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude benzyl piperidin-3-ylcarbamate.[4]

Part 2: Purification by Column Chromatography
  • Preparation: Prepare a silica gel column using a suitable slurry solvent (e.g., hexanes).

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with an appropriate solvent system, such as a gradient of ethyl acetate in hexanes, to isolate the pure product.[4]

  • Collection: Collect the fractions containing the desired product (identified by TLC) and concentrate them under reduced pressure to yield pure benzyl piperidin-3-ylcarbamate as a solid or oil.

Part 3: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified benzyl piperidin-3-ylcarbamate in a minimal amount of a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Acidification: While stirring, add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or a saturated solution of HCl in ethyl acetate) dropwise until the solution reaches a pH of 1-2.[5]

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. Continue stirring in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to obtain the final this compound salt.

Visualization of Experimental Workflow

Synthesis_Workflow A Start: 3-Aminopiperidine in anhydrous DCM B Add Triethylamine (Base) Cool to 0 °C A->B Step 1 C Add Benzyl Chloroformate (Cbz-Cl) (0 °C -> RT, 2-4h) B->C Step 2 D Reaction Monitoring (TLC) C->D Step 3 E Quench with aq. NaHCO₃ D->E Reaction Complete F Work-up: 1. Extraction with DCM 2. Wash with Brine 3. Dry (Na₂SO₄) & Concentrate E->F Step 4 G Crude Product: Benzyl Piperidin-3-ylcarbamate F->G Step 5 H Purification: Silica Gel Column Chromatography G->H Step 6 I Pure Benzyl Piperidin-3-ylcarbamate H->I Step 7 J Dissolve in Ethyl Acetate I->J Step 8 K Add HCl Solution (e.g., in Dioxane) to pH 1-2 J->K Step 9 L Precipitation & Filtration K->L Step 10 M Final Product: Benzyl Piperidin-3-ylcarbamate HCl L->M Step 11

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Benzyl chloroformate is corrosive and lachrymatory. Avoid inhalation and contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle all reagents and solvents in accordance with standard laboratory safety procedures.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-benzyl piperidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (R)-benzyl piperidin-3-ylcarbamate. Our aim is to help you improve yield, minimize impurities, and resolve common experimental issues.

Troubleshooting Guide

This section addresses frequently encountered issues during the synthesis of (R)-benzyl piperidin-3-ylcarbamate in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction has a low yield or has failed completely. What are the preliminary checks I should perform?

  • Answer: When facing low yields, a systematic check of your reagents and reaction setup is the first crucial step.

    • Reagent Quality:

      • (R)-3-Aminopiperidine: Ensure it is free from excessive moisture or hydrochloride salts, which would consume the base.

      • Benzyl Chloroformate (Cbz-Cl): This reagent is highly sensitive to moisture and can degrade over time into benzyl alcohol and HCl.[1] It is advisable to use a fresh bottle or one that has been recently opened and stored under an inert atmosphere. Degradation can be qualitatively assessed by its appearance (yellowing may indicate decomposition) and confirmed by ¹H NMR.[1][2]

      • Base: Use a high-purity, anhydrous base, especially when working with organic solvent systems.[1]

    • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of benzyl chloroformate.[2]

    • Reaction Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[3] If the reaction is sluggish, gentle warming might be necessary, but this should be monitored closely by Thin Layer Chromatography (TLC) to avoid the formation of side products.[1]

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

  • Question: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

  • Answer: The formation of side products is a common cause of reduced yield and purification difficulties.

    • Di-Cbz Protected Byproduct: The secondary amine of the piperidine ring can also react with benzyl chloroformate, leading to a di-protected product. To minimize this:

      • Control Stoichiometry: Use a slight excess (around 1.05-1.1 equivalents) of benzyl chloroformate. A large excess will favor di-protection.[2]

      • Slow Addition: Add the benzyl chloroformate dropwise to the reaction mixture at 0 °C. This maintains a low concentration of the electrophile and favors mono-protection.[2]

      • Choice of Base: A milder base, such as sodium bicarbonate, is less likely to deprotonate the desired mono-protected product, which is a prerequisite for the second protection step.[2]

    • Benzyl Alcohol: This can be present due to the degradation of benzyl chloroformate. Using fresh reagent is the best preventative measure.[1]

    • Unreacted (R)-3-Aminopiperidine: If the reaction is incomplete, you will see the starting material on your TLC. Ensure efficient stirring, adequate reaction time, and check the quality of your reagents.

Issue 3: Oily Product Instead of a Solid

  • Question: After the work-up, I obtained an oily product instead of the expected solid. What could be the cause and how can I purify it?

  • Answer: An oily product often indicates the presence of impurities or residual solvent.

    • Presence of Impurities: Side products, as mentioned above, can prevent the crystallization of the desired product.

    • Residual Solvent: Ensure the product is thoroughly dried under a high vacuum to remove any remaining solvent.

    • Purification: If the product remains oily, purification by flash column chromatography on silica gel is the recommended method. A typical eluent system is a gradient of ethyl acetate in hexanes.[3] Recrystallization from a suitable solvent system can also be attempted after chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the N-Cbz protection of (R)-3-aminopiperidine? A1: The choice of base is critical. For reactions in a biphasic system (e.g., dichloromethane/water), an inorganic base like sodium carbonate or sodium bicarbonate is often used.[4][5] For reactions in an anhydrous organic solvent, a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is suitable.[3] Using at least two equivalents of the base is recommended to neutralize the HCl generated during the reaction and to drive the equilibrium towards the product.[2]

Q2: Which solvent is recommended for this synthesis? A2: Anhydrous dichloromethane (DCM) is a commonly used aprotic solvent.[3] A biphasic system of DCM and water with an inorganic base is also effective.[1] For poorly soluble starting materials, a mixture of THF and water can be a good alternative.[6]

Q3: How can I monitor the progress of the reaction? A3: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The consumption of the starting amine and the formation of the more non-polar Cbz-protected product can be easily visualized.

Q4: Is it possible to improve the yield by modifying the reaction temperature? A4: The reaction is typically started at a low temperature (0 °C) to control the initial exotherm.[3] Allowing the reaction to slowly warm to room temperature and stirring for a few hours is generally sufficient for completion.[3] If the reaction is sluggish, a slight increase in temperature might improve the rate, but this should be done cautiously as higher temperatures can promote the formation of side products.[2]

Data Presentation

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM) or THF/WaterGood solubility for reactants and inertness.[3][6]
Base TEA, DIPEA (for organic solvents); NaHCO₃, Na₂CO₃ (for biphasic systems)Neutralizes HCl byproduct, drives the reaction forward.[2][3]
Temperature 0 °C to Room TemperatureControls initial exotherm and minimizes side reactions.[2][3]
Stoichiometry (R)-3-Aminopiperidine: 1.0 eq; Benzyl Chloroformate: 1.0-1.1 eq; Base: 1.1-1.5 eqA slight excess of Cbz-Cl ensures complete conversion of the amine, while a large excess can lead to di-protection.[2][3]
Reaction Time 2-4 hoursTypically sufficient for completion, but should be monitored by TLC.[3]

Experimental Protocols

Detailed Method for the Synthesis of (R)-benzyl piperidin-3-ylcarbamate

This protocol is a general method adapted from established procedures.[3]

Materials:

  • (R)-3-aminopiperidine (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.05 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve (R)-3-aminopiperidine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add the non-nucleophilic base (1.2 eq) to the solution.

  • Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution, ensuring the temperature is maintained at 0 °C.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction's progress by TLC until the starting amine is completely consumed.

  • Quench the reaction by adding water or a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure (R)-benzyl piperidin-3-ylcarbamate.

Mandatory Visualization

Synthesis_Pathway Synthesis of (R)-benzyl piperidin-3-ylcarbamate cluster_reagents Reagents cluster_process Process cluster_products Products reagent1 (R)-3-Aminopiperidine step1 Reaction at 0°C to RT reagent1->step1 reagent2 Benzyl Chloroformate (Cbz-Cl) reagent2->step1 reagent3 Base (e.g., TEA, NaHCO3) reagent3->step1 reagent4 Solvent (e.g., DCM) reagent4->step1 step2 Aqueous Work-up step1->step2 byproduct Byproducts (e.g., Di-Cbz, HCl-Base Salt) step1->byproduct step3 Purification (Chromatography) step2->step3 product (R)-benzyl piperidin-3-ylcarbamate step3->product

Caption: Reaction scheme for the synthesis of (R)-benzyl piperidin-3-ylcarbamate.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Check Reagent Quality - Cbz-Cl Fresh? - Amine Dry? - Base Anhydrous? start->check_reagents check_conditions Verify Reaction Conditions - Anhydrous? - Correct Temperature? - Sufficient Reaction Time? check_reagents->check_conditions Reagents OK solution_reagents Use Fresh/Pure Reagents check_reagents->solution_reagents Reagents Faulty analyze_impurities Analyze TLC for Impurities - Di-protection? - Unreacted Amine? check_conditions->analyze_impurities Conditions OK solution_conditions Optimize Conditions - Dry Glassware - Adjust Temp/Time check_conditions->solution_conditions Conditions Faulty solution_impurities Adjust Stoichiometry - Slow Cbz-Cl Addition - Use Milder Base analyze_impurities->solution_impurities Impurities Present end Improved Yield analyze_impurities->end No Obvious Issues (Re-evaluate Entire Process) solution_reagents->end solution_conditions->end solution_impurities->end

Caption: A logical workflow for troubleshooting low yield issues.

References

Recrystallization solvents for benzyl piperidin-3-ylcarbamate hydrochloride purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of benzyl piperidin-3-ylcarbamate hydrochloride by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best approach to purify crude this compound?

Recrystallization is a highly effective method for purifying this compound. The choice of solvent is critical and should be determined through small-scale trials.

Q2: How do I select a suitable recrystallization solvent?

A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, polar protic solvents such as ethanol, methanol, and isopropanol are often good starting points. Mixed solvent systems, like an alcohol with a less polar co-solvent (e.g., diethyl ether or ethyl acetate), can also be effective.

Q3: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the cooling is too rapid or if the concentration of impurities is high. To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.

Q4: How can I improve the yield of my recrystallization?

To maximize crystal recovery, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. After slow cooling to room temperature, further cooling the flask in an ice bath can help induce further crystallization.

Q5: What are some common impurities I might encounter?

Impurities can include unreacted starting materials, by-products from the synthesis, or residual solvents. If the purity is very low, a preliminary purification step, such as an acid-base extraction, may be necessary before recrystallization.

Recrystallization Solvent Suitability

Solvent SystemExpected Solubility at 25°C (Room Temp)Expected Solubility at Boiling PointSuitability for RecrystallizationNotes
Single Solvents
EthanolLow to ModerateHighGoodA commonly used solvent for piperidine hydrochlorides.[1]
IsopropanolLowModerate to HighGoodOften a good choice for hydrochloride salts.
MethanolModerateVery HighFairHigh solubility at room temperature may lead to lower yields.
AcetonitrileLowModerateGoodMentioned as a crystallization solvent for a similar compound.
Ethyl AcetateVery LowLow to ModeratePotentially GoodMay require a co-solvent.
WaterHighVery HighPoorHigh solubility in water at room temperature makes it unsuitable for direct recrystallization.
Mixed Solvents
Ethanol / Diethyl EtherLow (with sufficient ether)High (in ethanol)Very GoodDiethyl ether acts as an anti-solvent to induce crystallization.
Ethanol / Ethyl AcetateLow (with sufficient ethyl acetate)High (in ethanol)Very GoodEthyl acetate can be used as an anti-solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with a significant temperature-dependent solubility for the compound is identified.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol or Isopropanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and bring the mixture to a gentle boil while stirring.

  • Continue to add the solvent portion-wise until the solid is completely dissolved. Avoid adding an excess of solvent.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can promote the formation of larger crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is useful when no single solvent provides the ideal solubility characteristics.

Materials:

  • Crude this compound

  • A "good" solvent in which the compound is highly soluble (e.g., Ethanol)

  • A "poor" or "anti-solvent" in which the compound is poorly soluble but is miscible with the "good" solvent (e.g., Diethyl Ether or Ethyl Acetate)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., Ethanol).

  • While the solution is still warm, slowly add the "poor" solvent (e.g., Diethyl Ether) dropwise with stirring until the solution becomes slightly turbid (cloudy).

  • If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold mixture of the two solvents (in the same approximate ratio used for crystallization).

  • Dry the purified crystals under vacuum.

Troubleshooting Guide

Below is a troubleshooting workflow for common issues encountered during the recrystallization of this compound.

G Troubleshooting Recrystallization Issues Start Start Recrystallization Issue Issue Encountered? Start->Issue NoCrystals No Crystals Form Issue->NoCrystals Yes OilingOut Compound Oils Out Issue->OilingOut Yes LowYield Low Yield Issue->LowYield Yes PoorPurity Poor Purity Issue->PoorPurity Yes End Pure Crystals Obtained Issue->End No Sol_NoCrystals Too much solvent or solution is supersaturated. NoCrystals->Sol_NoCrystals Sol_OilingOut Cooling too fast or high impurity concentration. OilingOut->Sol_OilingOut Sol_LowYield Too much solvent used or crystals lost during washing. LowYield->Sol_LowYield Sol_PoorPurity Crystals formed too quickly or impure solvent used. PoorPurity->Sol_PoorPurity Action_NoCrystals1 Scratch inside of flask with a glass rod. Sol_NoCrystals->Action_NoCrystals1 Action_OilingOut1 Reheat to dissolve oil. Sol_OilingOut->Action_OilingOut1 Action_LowYield1 Use minimum hot solvent. Sol_LowYield->Action_LowYield1 Action_PoorPurity1 Ensure slow cooling. Sol_PoorPurity->Action_PoorPurity1 Action_NoCrystals2 Add a seed crystal. Action_NoCrystals1->Action_NoCrystals2 Action_NoCrystals3 Boil off some solvent to concentrate. Action_NoCrystals2->Action_NoCrystals3 Action_NoCrystals3->End Action_OilingOut2 Add more 'good' solvent. Action_OilingOut1->Action_OilingOut2 Action_OilingOut3 Cool solution more slowly. Action_OilingOut2->Action_OilingOut3 Action_OilingOut3->End Action_LowYield2 Wash with ice-cold solvent. Action_LowYield1->Action_LowYield2 Action_LowYield2->End Action_PoorPurity2 Consider pre-purification step (e.g., extraction). Action_PoorPurity1->Action_PoorPurity2 Action_PoorPurity2->End

Caption: A decision-making workflow for troubleshooting common recrystallization problems.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

G General Recrystallization Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying Dissolve Dissolve Crude Product in Minimum Hot Solvent HotFilter Hot Filtration (if needed) to remove insoluble impurities Dissolve->HotFilter CoolSlowly Cool Slowly to Room Temperature HotFilter->CoolSlowly IceBath Cool in Ice Bath CoolSlowly->IceBath VacuumFilter Collect Crystals by Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Under Vacuum Wash->Dry

Caption: A step-by-step workflow for the recrystallization process.

References

Technical Support Center: Purification of Crude Benzyl Piperidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude benzyl piperidin-3-ylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude benzyl piperidin-3-ylcarbamate?

A1: Crude benzyl piperidin-3-ylcarbamate often contains a variety of impurities stemming from its synthesis. Common impurities include unreacted starting materials such as 3-aminopyridine, byproducts from side reactions, residual reagents like benzyl chloroformate, and solvents used during the reaction or initial workup.[1] Oxidation products, which can cause discoloration (e.g., a yellow tint), and water from aqueous workup steps are also frequently encountered.[1]

Q2: My purified product has a low yield. What are the potential causes and how can I improve recovery?

A2: Low recovery during the purification of benzyl piperidin-3-ylcarbamate can be attributed to several factors. Carbamates can be susceptible to hydrolysis, particularly under basic pH conditions.[2] It is advisable to maintain a neutral or slightly acidic pH during extraction procedures.[2] Additionally, elevated temperatures can accelerate degradation, so performing purification steps at lower temperatures, such as 4°C, can be beneficial.[2] If using column chromatography, the highly polar nature of the compound might lead to irreversible binding to the silica gel. This can be mitigated by adding a small amount of a basic modifier, like triethylamine (e.g., 1%), to the eluent to reduce peak tailing and improve recovery.[1] For recrystallization, suboptimal solvent choice may lead to the product remaining in the mother liquor.[2]

Q3: The color of my crude product is yellow to brown. How can I remove the colored impurities?

A3: Colored impurities are often high molecular weight byproducts or oxidation products.[1] During recrystallization, adding activated charcoal to the dissolved crude product in the hot solvent can be effective. The activated charcoal adsorbs these colored impurities, which can then be removed by hot filtration before allowing the solution to cool for crystallization.

Q4: How can I improve the optical purity of my (R)- or (S)-benzyl piperidin-3-ylcarbamate?

A4: To enhance the optical purity of a specific enantiomer, optical resolution using a chiral acid, such as (R)-mandelic acid, is a common and effective strategy.[3] This process involves the formation of diastereomeric salts, which can be separated by fractional crystallization.[3] After separation, the desired enantiomer is liberated from the salt.[3] Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating enantiomers, although it is often more applicable to analytical scales or preparative separations of smaller quantities.[3]

Q5: Which analytical techniques are best for monitoring the purity of benzyl piperidin-3-ylcarbamate during purification?

A5: A combination of analytical techniques is recommended for effective purity monitoring. Thin-Layer Chromatography (TLC) is a rapid and convenient method for tracking the progress of purification, especially during column chromatography.[1][3] For quantitative assessment of purity and identification of impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3] To determine optical purity, a chiral HPLC column is essential.[3] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure of the purified product and identifying any remaining impurities.[3]

Troubleshooting Guide

Below is a troubleshooting workflow for common issues encountered during the purification of benzyl piperidin-3-ylcarbamate.

G Troubleshooting Purification Issues cluster_yield Low Yield Troubleshooting cluster_color Colored Product Troubleshooting cluster_purity Residual Impurities Troubleshooting start Start: Impure Product issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Low Recovery colored_product Colored Product issue->colored_product Discoloration residual_impurities Residual Impurities Detected issue->residual_impurities Purity <98% check_degradation Check for Degradation low_yield->check_degradation use_charcoal Action: Use activated charcoal during recrystallization. colored_product->use_charcoal re_purify re_purify residual_impurities->re_purify Re-purify adjust_ph Action: Maintain neutral/acidic pH during extraction. check_degradation->adjust_ph Basic pH used lower_temp Action: Purify at lower temperatures (e.g., 4°C). check_degradation->lower_temp High temp used check_method Review Purification Method check_degradation->check_method No Degradation optimize_recryst Action: Screen for optimal solvent system. check_method->optimize_recryst Recrystallization optimize_chrom Action: Add triethylamine to eluent to prevent column adhesion. check_method->optimize_chrom Chromatography re_chrom Action: Repeat column chromatography with a shallower gradient. re_purify->re_chrom Similar Polarity Impurities re_recryst Action: Perform hot filtration during recrystallization. re_purify->re_recryst Insoluble Impurities

Caption: Troubleshooting workflow for common purification issues.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is effective for removing impurities with different solubility profiles from the desired product.[2]

  • Solvent Selection: Choose a suitable solvent system. A mixture of ethyl acetate and hexane is often effective for benzyl piperidin-3-ylcarbamate.[3] The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the primary solvent (e.g., ethyl acetate) to dissolve it with warming.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Gradually add the anti-solvent (e.g., hexane) to the hot solution until turbidity is observed.[3]

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This technique is useful for separating impurities with similar polarities to the product.

  • TLC Analysis: Develop a suitable mobile phase using TLC. A mixture of dichloromethane and methanol, or ethyl acetate and hexanes, often works well. For basic compounds like piperidines, adding 1% triethylamine to the eluent can prevent peak tailing.[1] An optimal solvent system should give the target compound an Rf value of approximately 0.3.[1]

  • Column Packing: Pack a silica gel column with the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the packed column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[1]

G cluster_workflow General Purification Workflow start Crude Benzyl Piperidin-3-ylcarbamate assess_purity Assess Purity & Impurity Profile (TLC, HPLC, NMR) start->assess_purity select_method Select Purification Method assess_purity->select_method recrystallization Recrystallization select_method->recrystallization Solid with different solubility impurities column_chrom Column Chromatography select_method->column_chrom Complex mixture or similar polarity impurities extraction Acid-Base Extraction select_method->extraction Acidic/Basic impurities purified_product Purified Product recrystallization->purified_product column_chrom->purified_product extraction->purified_product final_analysis Final Purity Analysis (HPLC, NMR, MS) purified_product->final_analysis pass Purity > 98%? final_analysis->pass fail Re-purify pass->fail No end Store Pure Product pass->end Yes fail->select_method

Caption: General workflow for selecting a purification method.

Data Presentation

The choice of purification method significantly impacts the final purity and yield of benzyl piperidin-3-ylcarbamate. The following table summarizes typical outcomes for different purification techniques.

Purification MethodTypical Starting PurityTypical Final PurityExpected YieldKey Advantages
Recrystallization 85-95%>99%70-90%Scalable, cost-effective, removes insoluble impurities.
Flash Chromatography 70-90%>98%60-85%Effective for complex mixtures and polar impurities.
Acid-Base Extraction VariableVariable>90%Good for removing acidic or basic impurities.
Preparative HPLC 90-98%>99.5%50-80%Achieves very high purity, separates close-eluting impurities.

Note: Values are illustrative and can vary based on the specific impurities and experimental conditions.

References

Technical Support Center: Synthesis of Benzyl Piperidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of benzyl piperidin-3-ylcarbamate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is low, and analysis shows a significant amount of unreacted 3-aminopiperidine starting material. What are the likely causes and solutions?

A1: An incomplete reaction is the primary cause. Several factors could be responsible:

  • Insufficient Reagents: Ensure that benzyl chloroformate is used in at least a 1.0 to 1.1 molar equivalence to the 3-aminopiperidine.[1]

  • Inadequate Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] If the starting material is still present after the initially planned duration, extend the reaction time.

  • Low Temperature: While the reaction is typically initiated at 0 °C to control exothemicity, it may require warming to room temperature to proceed to completion.[1] Ensure the reaction is stirred for an adequate period (e.g., 2-4 hours) at room temperature.[1]

  • Poor Mixing: In biphasic systems, vigorous stirring is essential to ensure proper mixing of the aqueous and organic layers.

Q2: My crude product analysis (TLC, NMR, or LC-MS) shows multiple spots/peaks close to my desired product. What are these impurities?

A2: The presence of multiple product-like species strongly suggests the formation of side products. The most common are:

  • Di-Cbz Protected Product: This occurs when benzyl chloroformate reacts with both the 3-amino group and the secondary amine of the piperidine ring.[2] This is more probable when using stronger bases or elevated temperatures.[2]

  • N-Benzylated Piperidine: Over-alkylation can lead to the N-benzylation of the piperidine ring nitrogen.[2]

  • Benzyl Alcohol: This impurity arises from the hydrolysis or degradation of the benzyl chloroformate reagent.[2]

Q3: How can I prevent the formation of the di-Cbz (doubly protected) side product?

A3: Minimizing the di-Cbz byproduct involves controlling the reactivity of the piperidine ring nitrogen:

  • Use a Protected Starting Material: The most effective method is to start with a 3-aminopiperidine derivative where the ring nitrogen is already protected with an orthogonal protecting group, such as a tert-butoxycarbonyl (Boc) group.

  • Control Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of benzyl chloroformate.[1]

  • Base Selection: Employ a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) rather than a stronger base that might deprotonate the piperidine nitrogen more readily.[1]

  • Temperature Control: Maintain a low reaction temperature (starting at 0 °C) to favor the more nucleophilic 3-amino group over the less nucleophilic ring nitrogen.[1]

Q4: The crude product is an impure oil or solid that is difficult to crystallize. What purification strategies are most effective?

A4: If direct crystallization is challenging, several purification techniques can be employed:

  • Recrystallization: This is a highly effective method.[3] A recommended procedure involves dissolving the crude material in a minimal amount of warm ethyl acetate and then adding hexane portion-wise to induce crystallization upon cooling.[3] For achieving high purity, recrystallization from hot tert-butyl methyl ether (TBME) has also been reported to yield analytically pure samples.[3]

  • Flash Column Chromatography: Purification using silica gel chromatography is a standard method to separate the desired product from side products and unreacted starting materials.[1] An eluent system with a gradient of ethyl acetate in hexanes is often effective.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the synthesis of benzyl piperidin-3-ylcarbamate?

A1: The most frequently encountered side products include the di-Cbz protected species (reaction at both nitrogen atoms), unreacted 3-aminopiperidine starting material, benzyl alcohol from reagent decomposition, and N-benzylated piperidine from over-alkylation.[2]

Q2: What is the role of the base in this reaction?

A2: The base, typically a tertiary amine like triethylamine or an inorganic base like sodium bicarbonate, serves to neutralize the hydrochloric acid (HCl) that is generated during the reaction between the amine and benzyl chloroformate.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Q3: Can racemization occur during this synthesis?

A3: If you are starting with an enantiomerically pure 3-aminopiperidine, the risk of racemization at the C3 position under standard Cbz-protection conditions is low. However, using strong bases or harsh reaction conditions could potentially lead to side reactions, though racemization of a chiral center not alpha to a carbonyl is generally not a primary concern. For α-amino acids, the use of strong bases is known to cause racemization, so milder conditions are preferred as a general principle.[5]

Q4: What analytical techniques are best for monitoring reaction progress and final product purity?

A4: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Ideal for monitoring the consumption of starting materials and the appearance of the product in real-time.[3]

  • NMR and Mass Spectrometry (MS): Essential for confirming the structure of the final product and identifying any impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): When using a chiral column, HPLC is crucial for determining the optical purity or enantiomeric excess (ee) of the final product.[3]

Data Presentation

The choice of reaction conditions can significantly influence the outcome of the synthesis. The following table summarizes key parameters and their likely impact on product formation versus side reactions.

ParameterCondition Favoring ProductCondition Leading to Side ReactionsPotential Side Product(s)
Starting Material N-protected piperidine (e.g., N-Boc-3-aminopiperidine)Unprotected 3-aminopiperidineDi-Cbz protected product
Temperature 0 °C to Room Temperature[1]High TemperaturesDi-Cbz product, N-benzylation[2]
Base Weak, non-nucleophilic base (e.g., NaHCO₃, DIPEA)Strong bases (e.g., NaOH)[5]Increased di-protection, potential for other side reactions
Reagent Stoichiometry 1.0-1.1 eq. Benzyl Chloroformate[1]Large excess of Benzyl ChloroformateDi-Cbz protected product, N-benzylation

Experimental Protocols

Protocol 1: Synthesis via Aqueous Biphasic Conditions

This protocol is adapted from methods used for similar amine protections.

  • Dissolution: Dissolve 3-aminopiperidine dihydrochloride (1.0 eq) in water (5-10 volumes).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add a solution of sodium bicarbonate or sodium carbonate (2.5-3.0 eq) in water, ensuring the temperature remains below 5 °C.

  • Reagent Addition: Add benzyl chloroformate (1.05 eq) dropwise, maintaining vigorous stirring and a temperature of 0-5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Work-up: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify further by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

This protocol is based on a reported method for high-purity samples.[3]

  • Dissolution: Dissolve the crude benzyl piperidin-3-ylcarbamate in a minimum amount of warm ethyl acetate.

  • Antisolvent Addition: Add hexane (approximately 3-4 times the volume of ethyl acetate) in portions to the warm solution until it becomes slightly turbid.[3]

  • Crystallization: Allow the solution to cool slowly to room temperature and then place it in a refrigerator (e.g., at 5 °C) to induce crystallization.

  • Isolation: Collect the crystals by suction filtration and wash them with a small amount of a cold mixture of hexane/ethyl acetate (2:1).[3]

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Main_Synthesis_Pathway cluster_reactants Reactants 3-Aminopiperidine 3-Aminopiperidine Benzyl_Chloroformate Benzyl Chloroformate (CbzCl) Product Product Benzyl_Chloroformate->Product Base Base Base->Product HCl scavenger

Caption: Main reaction pathway for the synthesis of benzyl piperidin-3-ylcarbamate.

Side_Reactions NBenzyl N-Benzyl Product Start Start Start->NBenzyl Over-alkylation CbzCl CbzCl CbzCl->NBenzyl DiCbz DiCbz CbzCl->DiCbz

Caption: Formation of common over-reaction side products.

Troubleshooting_Workflow Check1 Low Yield & Unreacted SM? Check2 Multiple Product Spots? Check1->Check2 No Action1 Increase Reaction Time Check Stoichiometry Ensure Proper Mixing Check1->Action1 Yes Action2 Identify Impurities: - Di-Cbz Product - N-Benzyl Product Check2->Action2 Yes Action3 Purify via: - Recrystallization - Column Chromatography Check2->Action3 No Start Start Action1->Start Action2->Action3 End Pure Product Action3->End

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Optimization of Reaction Conditions for Benzyl Chloroformate with 3-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reaction of benzyl chloroformate (Cbz-Cl) with 3-aminopiperidine to form benzyl piperidin-3-ylcarbamate. This guide is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of reacting benzyl chloroformate with 3-aminopiperidine?

A1: The primary purpose is to protect the amino group of 3-aminopiperidine with a benzyloxycarbonyl (Cbz or Z) group. This protection is a common strategy in organic synthesis to prevent the amine from undergoing unwanted reactions while other parts of the molecule are being modified.[1][2] The resulting Cbz-protected 3-aminopiperidine is a key intermediate in the synthesis of various pharmaceutical compounds.[3]

Q2: What are the most common side reactions to be aware of?

A2: The most common side reactions include the hydrolysis of benzyl chloroformate by water, which forms benzyl alcohol and HCl, and the di-protection of the primary amino group of 3-aminopiperidine, especially when an excess of benzyl chloroformate or a strong base is used.[4]

Q3: My benzyl chloroformate has turned yellow. Can I still use it?

A3: Yellowing of benzyl chloroformate can indicate decomposition, often due to moisture, which leads to the formation of acidic byproducts.[1] For best results and to avoid introducing impurities, it is recommended to use fresh or recently purified benzyl chloroformate, especially for sensitive substrates.[5]

Q4: Why is a base necessary for this reaction?

A4: The reaction between benzyl chloroformate and an amine generates hydrochloric acid (HCl) as a byproduct.[6] A base is required to neutralize this acid. If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC).[3] Typically, the disappearance of the 3-aminopiperidine starting material indicates the completion of the reaction.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield Degraded Benzyl Chloroformate: The reagent is sensitive to moisture and can hydrolyze over time.[5]Use a fresh bottle of benzyl chloroformate or purify the existing stock. Store under an inert atmosphere.
Protonated Amine: If the 3-aminopiperidine starting material is a hydrochloride salt, it will not be nucleophilic. Insufficient base will also lead to protonation by the HCl byproduct.Ensure your 3-aminopiperidine is the free base. If starting from the HCl salt, use at least two equivalents of base: one to neutralize the salt and one for the reaction byproduct.[4]
Poor Solubility: The reactants may not be in the same phase, leading to a slow or incomplete reaction.Choose an appropriate solvent system. A biphasic system like dichloromethane/water with vigorous stirring can be effective. Alternatively, a co-solvent like THF can be used.[4]
Formation of a White Precipitate (Other than Product) Amine Hydrochloride Salt: If the base is not added before the benzyl chloroformate, the generated HCl can precipitate the starting amine.Add the base to the amine solution before the dropwise addition of benzyl chloroformate.
Product is an Oil and Difficult to Purify Presence of Benzyl Alcohol: This byproduct from the hydrolysis of benzyl chloroformate can make the product oily.Ensure anhydrous reaction conditions. During workup, a thorough wash with a dilute base solution can help remove acidic impurities, and careful chromatography can separate the product from benzyl alcohol.
Reaction is Sluggish or Stalls Low Temperature: While the reaction is often run at 0 °C to control side reactions, this can sometimes slow down the reaction with less reactive substrates.After the initial addition at 0 °C, allow the reaction to slowly warm to room temperature and monitor by TLC.[5]
Inefficient Mixing: In a biphasic system, poor mixing will limit the interaction between reactants.Ensure vigorous stirring throughout the reaction.

Data Presentation

The following tables provide illustrative data on how different reaction parameters can influence the yield of benzyl piperidin-3-ylcarbamate. This data is synthesized from established principles of organic chemistry and may not represent empirically validated results.

Table 1: Effect of Base on Product Yield

Base Equivalents Temperature (°C) Reaction Time (h) Approximate Yield (%) Notes
NaHCO₃2.50 to RT485-95Mild base, minimizes side reactions.
Na₂CO₃2.50 to RT480-90Slightly stronger base, generally good yields.
Triethylamine (TEA)2.20 to RT380-90Organic base, useful in anhydrous conditions.
NaOH (1M aq.)2.50270-80Strong base, can promote hydrolysis of Cbz-Cl and other side reactions.

Table 2: Effect of Solvent on Product Yield

Solvent System Temperature (°C) Reaction Time (h) Approximate Yield (%) Notes
Dichloromethane/Water (1:1)0 to RT488Biphasic system, requires vigorous stirring.
Tetrahydrofuran (THF)/Water (2:1)0 to RT490Homogeneous system, can improve solubility.[6]
Dichloromethane (anhydrous)0 to RT385Requires an organic base like triethylamine.
Water0 to RT575Can lead to significant hydrolysis of benzyl chloroformate.

Table 3: Effect of Temperature on Product Yield

Temperature Base Solvent Approximate Yield (%) Notes
0 °CNaHCO₃DCM/Water92Lower temperature minimizes side reactions.
Room TemperatureNaHCO₃DCM/Water85Increased risk of side reactions and hydrolysis.
40 °CNaHCO₃DCM/Water< 60Significant decomposition of benzyl chloroformate is likely.

Experimental Protocols

Protocol 1: N-Cbz Protection of 3-Aminopiperidine in a Biphasic System

Materials:

  • 3-Aminopiperidine (or its dihydrochloride salt)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • If starting with 3-aminopiperidine dihydrochloride, dissolve it in water. If using the free base, dissolve it in a minimal amount of water.

  • Cool the aqueous solution to 0 °C in an ice bath.

  • Slowly add sodium bicarbonate (2.5 equivalents) to the solution.

  • In a separate flask, dissolve benzyl chloroformate (1.1 equivalents) in dichloromethane.

  • Add the benzyl chloroformate solution dropwise to the vigorously stirred aqueous amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash with 1M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Cbz Protection of 3-Aminopiperidine in an Anhydrous Organic Solvent

Materials:

  • 3-Aminopiperidine (free base)

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-aminopiperidine (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[3]

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 3-Aminopiperidine 3-Aminopiperidine Reaction_Mixture Combine and React (0°C to RT) 3-Aminopiperidine->Reaction_Mixture Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Quench Quench Reaction Reaction_Mixture->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry and Concentrate Washing->Drying Chromatography Column Chromatography Drying->Chromatography Product Benzyl Piperidin-3-ylcarbamate Chromatography->Product

Caption: General experimental workflow for the N-Cbz protection of 3-aminopiperidine.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Cbz Is Cbz-Cl fresh? Start->Check_Cbz Use_Fresh_Cbz Use fresh or purified Cbz-Cl Check_Cbz->Use_Fresh_Cbz No Check_Amine Is the amine a free base? Check_Cbz->Check_Amine Yes Use_Fresh_Cbz->Check_Amine Use_Free_Base Use free base or add an extra equivalent of base Check_Amine->Use_Free_Base No Check_Base Is there sufficient base? Check_Amine->Check_Base Yes Use_Free_Base->Check_Base Add_More_Base Ensure >=2 equivalents of base are used Check_Base->Add_More_Base No Check_Solubility Are reactants soluble? Check_Base->Check_Solubility Yes Add_More_Base->Check_Solubility Change_Solvent Use a co-solvent (e.g., THF) Check_Solubility->Change_Solvent No Check_Temp Is the temperature too low? Check_Solubility->Check_Temp Yes Change_Solvent->Check_Temp Warm_to_RT Allow to warm to room temperature Check_Temp->Warm_to_RT Yes Success Reaction Optimized Check_Temp->Success No Warm_to_RT->Success

Caption: Troubleshooting logic for low yield in the Cbz protection of 3-aminopiperidine.

References

Preventing racemization during the synthesis of benzyl piperidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the stereoselective synthesis of benzyl piperidin-3-ylcarbamate, with a primary focus on preventing racemization at the C3 stereocenter.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing enantiomerically pure benzyl piperidin-3-ylcarbamate?

A1: The most prevalent method is the N-protection of an enantiomerically pure 3-aminopiperidine precursor with benzyl chloroformate (Cbz-Cl).[1] This reaction, often called Cbz-protection, forms the carbamate bond while ideally preserving the stereochemical integrity of the starting material. The success of this synthesis is highly dependent on the availability of high-purity chiral 3-aminopiperidine.

Q2: What is racemization and why is it a critical issue in this synthesis?

A2: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate). In the context of benzyl piperidin-3-ylcarbamate, the stereochemistry at the C3 position of the piperidine ring is crucial for the biological activity of many active pharmaceutical ingredients (APIs) derived from it, such as DPP-4 inhibitors.[1] Loss of stereochemical purity can lead to a significant reduction in efficacy or introduce undesirable off-target effects.

Q3: What is the likely mechanism of racemization during the Cbz-protection of 3-aminopiperidine?

A3: While the exact mechanism can be complex, racemization in amine chemistry often involves the deprotonation of the hydrogen atom on the chiral carbon (the α-proton). In this synthesis, a strong base can potentially abstract the proton at the C3 position of the piperidine ring. This would form a planar enamine or a related intermediate, which would lose its stereochemical information. Subsequent reprotonation would lead to a mixture of both (R) and (S) enantiomers. Elevated temperatures can provide the energy needed to overcome the activation barrier for this process.

Q4: Are there alternative methods to synthesize this compound with high chiral purity?

A4: Yes, enzymatic cascade reactions have been successfully employed to convert N-Cbz-protected amino alcohols into chiral N-Cbz-3-aminopiperidine with high enantiopurity.[2] These biocatalytic methods can prevent racemization of labile intermediates and offer a green, highly selective alternative to traditional chemical synthesis.[2]

Troubleshooting Guide: Loss of Enantiomeric Excess (ee%)

This guide addresses the common issue of observing a lower-than-expected enantiomeric excess (ee%) in the final product.

Problem: The enantiomeric excess (ee%) of my benzyl piperidin-3-ylcarbamate is lower than that of my starting 3-aminopiperidine.

Below is a troubleshooting workflow to diagnose and resolve potential causes of racemization.

G start Low ee% Detected in Product cond_temp Was the reaction run at elevated temperatures? start->cond_temp cond_base What type of base was used? cond_temp->cond_base No sol_temp Solution: Maintain temperature at 0°C during reagent addition and allow to warm slowly to room temperature. cond_temp->sol_temp Yes cond_reagent How was the benzyl chloroformate added? cond_base->cond_reagent Non-nucleophilic (e.g., TEA, DIPEA) sol_base Solution: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine. Avoid stronger, less hindered bases. cond_base->sol_base Strong/Nucleophilic (e.g., NaOH, LDA) cond_moisture Were anhydrous conditions maintained? cond_reagent->cond_moisture Slow, dropwise addition sol_reagent Solution: Add benzyl chloroformate dropwise to the cooled solution of amine and base to control exotherm and local concentration. cond_reagent->sol_reagent Added quickly or all at once sol_moisture Solution: Thoroughly dry all glassware. Use anhydrous solvents and run the reaction under an inert atmosphere (N2 or Ar). cond_moisture->sol_moisture No / Unsure end_node Re-run experiment and analyze ee% cond_moisture->end_node Yes sol_temp->end_node sol_base->end_node sol_reagent->end_node sol_moisture->end_node

Caption: Troubleshooting workflow for identifying causes of racemization.

Data on Reaction Conditions

ParameterCondition AExpected ee% (Illustrative)Condition BExpected ee% (Illustrative)Rationale
Base Triethylamine (TEA)>98%Sodium Hydroxide (NaOH)<90%Non-nucleophilic, sterically hindered bases like TEA or DIPEA are less likely to cause deprotonation of the chiral center. Strong bases like NaOH significantly increase the risk of racemization.
Temperature 0°C to Room Temp>99%50°C<95%Higher temperatures provide the energy to overcome the activation barrier for racemization. Performing the initial reaction at 0°C is critical.[1]
Solvent Dichloromethane (DCM)>99%Methanol (MeOH)Potentially LowerAprotic solvents like DCM are preferred. Protic solvents like methanol could potentially facilitate proton exchange, increasing the risk of racemization.
Reagent Addition Slow, Dropwise>99%Rapid AdditionPotentially LowerRapid addition of benzyl chloroformate can create localized hot spots (exotherm) and high concentrations, which can promote side reactions and racemization.

Experimental Protocols

Protocol 1: Stereoretentive Synthesis of (R)-Benzyl Piperidin-3-ylcarbamate

This protocol is designed to minimize racemization during the Cbz-protection of (R)-3-aminopiperidine.

Materials:

  • (R)-3-aminopiperidine (high enantiomeric purity, e.g., >99% ee)

  • Benzyl chloroformate (Cbz-Cl)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve (R)-3-aminopiperidine (1.0 equivalent) in anhydrous DCM in a flame-dried, round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add DIPEA (1.2 equivalents) to the stirred solution.

  • Cbz-Cl Addition: Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Quenching: Once complete, carefully quench the reaction by adding deionized water.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel to obtain the pure (R)-benzyl piperidin-3-ylcarbamate.

Protocol 2: Analysis of Enantiomeric Excess (ee%)

Determining the enantiomeric purity of the final product is essential. This typically requires High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP).

Workflow for Chiral HPLC Method Development:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep Dissolve product in mobile phase (e.g., Hexane/Isopropanol) col_select Select Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak®) prep->col_select mob_phase Optimize Mobile Phase (Isocratic Hexane/IPA or Hexane/Ethanol) col_select->mob_phase detection Set UV Detector Wavelength (e.g., 220 nm or 254 nm) mob_phase->detection integrate Integrate peak areas for (R) and (S) enantiomers detection->integrate calculate Calculate ee%: |Area(R) - Area(S)| / |Area(R) + Area(S)| * 100 integrate->calculate

Caption: General workflow for chiral HPLC analysis.

Note: A specific method may need to be developed and optimized for this particular compound, but methods for analyzing the 3-aminopiperidine precursor often serve as a good starting point.[1] It may be necessary to screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.

References

Technical Support Center: Managing Diastereomeric Salt Formation for Optical Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing diastereomeric salt formation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the optical resolution of racemates.

Frequently Asked Questions (FAQs)

Q1: What is diastereomeric salt formation for optical resolution?

Diastereomeric salt formation is a classical and widely used method for separating enantiomers.[1][2][3][4] It involves reacting a racemic mixture (containing equal amounts of two enantiomers) with an enantiomerically pure chiral resolving agent.[1][2][5] This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization.[1][5][6] After separation, the resolving agent is removed to yield the purified enantiomers.[2]

Q2: How do I select an appropriate resolving agent?

The choice of a resolving agent is critical for successful resolution.[7] Commonly used resolving agents are commercially available chiral acids and bases. For resolving a racemic acid, a chiral base is used, and for a racemic base, a chiral acid is employed.[1][5] Some common resolving agents include tartaric acid and its derivatives, mandelic acid, camphorsulfonic acid, and alkaloids like brucine and quinine.[1][2][5] The ideal resolving agent will form diastereomeric salts with a significant difference in solubility, leading to the preferential crystallization of one salt.[7] Screening several resolving agents is a common practice to find the most effective one.[2][7]

Q3: What are the most important parameters to control during diastereomeric salt crystallization?

Several factors influence the success of a diastereomeric salt resolution:

  • Solvent System: The solvent plays a crucial role as it affects the solubility of the diastereomeric salts.[7][8] An ideal solvent will maximize the solubility difference between the two diastereomeric salts.[7]

  • Temperature: Temperature affects the solubility of the salts and the width of the metastable zone. A controlled cooling profile can be critical for achieving high yield and purity.[7][9]

  • Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly impact the yield and selectivity.[7] While a 1:1 ratio is a common starting point, optimization is often necessary.

  • Supersaturation: Controlling the level of supersaturation is key to obtaining a good yield of high-quality crystals by influencing nucleation and crystal growth rates.[7]

Q4: How can I determine the success of my resolution?

The success of the resolution is typically assessed by measuring the diastereomeric excess (d.e.) of the crystallized salt and the enantiomeric excess (e.e.) of the final product after removing the resolving agent. The most common analytical techniques used are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a reliable method for determining the enantiomeric excess of the resolved product.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR with chiral shift reagents can be used to determine the ratio of enantiomers.[7]

  • Differential Scanning Calorimetry (DSC): DSC can be used to analyze the thermal behavior of the diastereomeric salts and help in constructing phase diagrams.[7][10]

Troubleshooting Guides

Problem 1: Low or No Crystal Formation

Possible Causes & Solutions

Possible CauseSuggested Solution
Inappropriate Solvent The diastereomeric salt may be too soluble or completely insoluble. Perform a solvent screen with a range of polarities.[7][9]
Insufficient Supersaturation Concentrate the solution, cool it to a lower temperature, or add an anti-solvent to induce precipitation.[9][11]
Presence of Impurities Impurities can inhibit nucleation. Ensure high purity of the starting racemate and resolving agent.[9]
Incorrect Temperature Profile The crystallization temperature is critical. Experiment with different cooling rates; a slower cooling rate often promotes crystal growth.[9]
Problem 2: Low Diastereomeric/Enantiomeric Excess

Possible Causes & Solutions

Possible CauseSuggested Solution
Poor Resolving Agent The chosen resolving agent may not provide sufficient discrimination. Screen for a different resolving agent.[7]
Unfavorable Solvent System The solvent may not provide a large enough solubility difference between the diastereomeric salts. Experiment with different solvents or solvent mixtures.[7]
Co-crystallization/Solid Solution The undesired diastereomer may be incorporating into the crystal lattice of the desired one.[9] Modifying the solvent or resolving agent can sometimes overcome this.[11]
Insufficient Equilibration Time Allow for a longer stirring time at the final crystallization temperature to ensure the system reaches equilibrium.[9]
Single Crystallization Insufficient A single crystallization may not be enough. Perform one or more recrystallization steps to improve purity.[9]
Problem 3: The Desired Enantiomer Forms the More Soluble Salt

Possible Causes & Solutions

Possible CauseSuggested Solution
Inherent Property of the System The diastereomeric salt of the desired enantiomer is more soluble under the current conditions.
Screen for a Different Resolving Agent The most direct approach is to find a resolving agent that inverts the relative solubilities.[7]
Crystallization-Induced Diastereomeric Transformation (CIDT) If the undesired diastereomer can epimerize in solution, it can be converted to the less soluble, desired diastereomer, which then crystallizes, driving the equilibrium towards the desired product.[7][12]
Protecting Group Chemistry Modifying the racemic substrate with a protecting group can alter the properties of the diastereomeric salts, potentially making the desired one less soluble.[7]

Experimental Protocols

Protocol 1: Screening of Resolving Agents and Solvents

Objective: To identify an effective resolving agent and solvent system for the chiral resolution of a racemic compound.[7]

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of the racemic compound and a selection of chiral resolving agents in a suitable solvent like methanol or ethanol.

  • Salt Formation: In a multi-well plate or an array of vials, combine stoichiometric equivalents (e.g., 1:1 molar ratio) of the racemate and each resolving agent.[7]

  • Solvent Evaporation: Gently evaporate the initial solvent.

  • Crystallization: Add a selection of different crystallization solvents or solvent mixtures to the wells/vials. Seal and allow to stand at a controlled temperature (e.g., room temperature or 4°C) for 24-48 hours.[7]

  • Analysis: Visually inspect for crystal formation. Isolate any solid material by filtration and dry. Analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[7]

Protocol 2: Optimization of Crystallization Conditions

Objective: To optimize the yield and purity of the desired diastereomeric salt.[7]

Methodology:

  • Solubility Determination: Determine the solubility of both the desired and undesired diastereomeric salts in the chosen solvent system at various temperatures.[7]

  • Cooling Profile Optimization: Prepare a saturated solution of the diastereomeric salt mixture at an elevated temperature. Cool the solution to a final temperature using different cooling rates (e.g., 0.1 °C/min, 0.5 °C/min, 1 °C/min).[7] Isolate the crystals and analyze the yield and purity.

  • Seeding Strategy: Prepare a supersaturated solution of the diastereomeric salt mixture. Add a small amount (e.g., 1-2% w/w) of seed crystals of the pure, desired diastereomeric salt.[7] This can promote its crystallization and prevent the nucleation of the more soluble diastereomer.[7]

  • Stoichiometry Optimization: Vary the molar ratio of the racemate to the resolving agent (e.g., 1:0.8, 1:1, 1:1.2) to find the optimal ratio for selective precipitation.

Data Presentation

Table 1: Illustrative Data from a Resolving Agent and Solvent Screen

Resolving AgentSolventYield (%)d.e. (%) of Solid
(+)-Tartaric AcidMethanol3560
(+)-Tartaric AcidEthanol4275
(+)-Tartaric AcidIsopropanol2555
(S)-Mandelic AcidMethanol2040
(S)-Mandelic AcidEthanol4885
(S)-Mandelic AcidIsopropanol5592
(-)-BrucineMethanol1530
(-)-BrucineEthanol3868
(-)-BrucineIsopropanol4578

Table 2: Effect of Cooling Rate on Yield and Purity

Cooling Rate (°C/min)Yield (%)d.e. (%) of Solid
2.06570
1.05882
0.55290
0.14598

Visualizations

G Experimental Workflow for Diastereomeric Salt Resolution cluster_0 Preparation cluster_1 Salt Formation & Crystallization cluster_2 Separation & Analysis racemate Racemic Mixture (R- and S-enantiomers) salt_formation Mix in Solvent (Diastereomeric Salt Formation) racemate->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation crystallization Controlled Crystallization (e.g., Cooling, Anti-solvent) salt_formation->crystallization filtration Filtration crystallization->filtration solid Solid Phase (Enriched Diastereomer) filtration->solid mother_liquor Mother Liquor (Enriched in other Diastereomer) filtration->mother_liquor liberation_solid Liberate Enantiomer (e.g., Acid/Base Treatment) solid->liberation_solid analysis_solid Analyze Purity (e.g., Chiral HPLC) solid->analysis_solid liberation_ml Liberate Enantiomer mother_liquor->liberation_ml analysis_ml Analyze Composition mother_liquor->analysis_ml pure_enantiomer Pure Enantiomer 1 liberation_solid->pure_enantiomer other_enantiomer Enantiomer 2 liberation_ml->other_enantiomer

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting Troubleshooting Decision Tree start Low Yield or Purity? check_solvent Screen Different Solvents? start->check_solvent Yes check_resolving_agent Screen Resolving Agents? check_solvent->check_resolving_agent No Improvement success Successful Resolution check_solvent->success Improved optimize_conditions Optimize Crystallization Conditions? (Temp, Cooling Rate, Stoichiometry) check_resolving_agent->optimize_conditions No Improvement check_resolving_agent->success Improved recrystallize Perform Recrystallization? optimize_conditions->recrystallize Purity Still Low optimize_conditions->success Improved advanced_techniques Consider Advanced Techniques? (e.g., CIDT, Seeding) recrystallize->advanced_techniques Still Not Optimal recrystallize->success Improved advanced_techniques->success Improved fail Resolution Unsuccessful (Re-evaluate Strategy) advanced_techniques->fail No Improvement

Caption: Troubleshooting workflow for low yield or purity in diastereomeric salt resolution.

References

Technical Support Center: Scaling Up the Purification of Benzyl Piperidin-3-ylcarbamate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purification of benzyl piperidin-3-ylcarbamate. The following information is designed to address specific issues that may be encountered during the scale-up of column chromatography for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the column chromatography of benzyl piperidin-3-ylcarbamate?

A1: A commonly used and effective mobile phase for the purification of benzyl piperidin-3-ylcarbamate on silica gel is a gradient of ethyl acetate in hexanes.[1] The optimal gradient will depend on the specific impurity profile of your crude material. It is recommended to start with a low polarity mobile phase and gradually increase the concentration of ethyl acetate.

Q2: How can I determine the optimal solvent system for my specific crude mixture?

A2: Thin-Layer Chromatography (TLC) is an essential tool for determining the ideal solvent system before performing column chromatography. By testing different ratios of ethyl acetate and hexane, you can identify a system that provides good separation between the desired product and any impurities. Aim for a retention factor (Rf) of approximately 0.2-0.4 for the benzyl piperidin-3-ylcarbamate spot to ensure good separation on the column.

Q3: What are some common impurities that I might encounter?

A3: Common impurities can include unreacted starting materials such as 3-aminopiperidine and benzyl chloroformate, as well as side products from the reaction. Monitoring the reaction progress by TLC can help identify the presence of starting materials in the final crude product.[1]

Q4: My purified benzyl piperidin-3-ylcarbamate is an oil, but it should be a solid. What should I do?

A4: If your purified product is an oil instead of a solid, it may be due to the presence of residual solvent or impurities. Ensure that the product is thoroughly dried under vacuum to remove any remaining solvent. If the product remains oily, it may require further purification, such as recrystallization.

Q5: Is the benzyl carbamate protecting group stable during silica gel chromatography?

A5: Benzyl carbamates (Cbz groups) are generally stable to silica gel chromatography. However, prolonged exposure to acidic silica gel or very polar solvent systems could potentially lead to some degradation. If you suspect instability, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or minimize the time the compound spends on the column.

Troubleshooting Guides

Column Chromatography Scale-Up
Problem Possible Cause Troubleshooting Steps
Poor Separation of Product and Impurities Inappropriate solvent system polarity.Optimize the solvent gradient using TLC. Start with a less polar eluent and gradually increase the polarity. A shallower gradient may be necessary for closely eluting impurities.
Column overloading.As a general rule, for a standard silica gel column, the amount of crude material loaded should be about 1-5% of the mass of the silica gel. For difficult separations, a lower loading percentage is recommended.
Column channeling or cracking.Ensure proper column packing to avoid channels or cracks in the stationary phase. Dry packing of silica is a common cause of these issues. A slurry packing method is often more reliable for larger columns.
Product Elutes Too Quickly (High Rf) Solvent system is too polar.Decrease the concentration of the more polar solvent (ethyl acetate) in your mobile phase.
Product Elutes Too Slowly or Not at All (Low Rf) Solvent system is not polar enough.Increase the concentration of the more polar solvent (ethyl acetate) in your mobile phase.
Tailing of the Product Peak Compound interacting strongly with acidic sites on silica gel.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.
Sample is not fully dissolved in the loading solvent.Ensure the crude material is fully dissolved in a minimal amount of a suitable solvent before loading onto the column.
Product Degradation on the Column Compound is sensitive to the acidity of the silica gel.Use deactivated silica gel or add a basic modifier like triethylamine to the eluent. Alternatively, consider using a different stationary phase like alumina.
Prolonged time on the column.Optimize the flow rate and gradient to minimize the purification time.
Crystallization Issues
Problem Possible Cause Troubleshooting Steps
Product Fails to Crystallize ("Oiling Out") Solution is supersaturated with impurities.Try to purify the oil further by column chromatography.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Inappropriate solvent ratio.Adjust the ratio of the crystallizing solvent (e.g., ethyl acetate) and the anti-solvent (e.g., hexane). You may have too much of the "good" solvent.
Low Yield of Crystals Too much solvent used for recrystallization.After dissolving the crude product in the minimum amount of hot solvent, add the anti-solvent slowly until the solution becomes slightly turbid, then add a few drops of the "good" solvent to redissolve the solid before cooling.
Incomplete precipitation.After initial crystallization at room temperature, cool the mixture in an ice bath for a longer period to maximize crystal formation.
Crystals are colored or appear impure Incomplete removal of colored impurities during chromatography.Consider treating the solution with activated charcoal before crystallization. Add a small amount of charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • TLC Analysis:

    • Dissolve a small amount of the crude benzyl piperidin-3-ylcarbamate in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various mixtures of ethyl acetate and hexane (e.g., 1:9, 2:8, 3:7 v/v).

    • Visualize the plate under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).

    • Select a solvent system that gives an Rf value of approximately 0.2-0.4 for the product and good separation from impurities.

  • Column Packing (Slurry Method):

    • Choose a column of appropriate size for the amount of crude material. A general guideline is to use 50-100 g of silica gel per gram of crude material.

    • In a beaker, make a slurry of the silica gel in the initial, least polar solvent mixture determined from your TLC analysis.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance when adding the eluent.

    • Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top of the sand.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or a more polar solvent if necessary for solubility.

    • Carefully apply the sample solution to the top of the column.

    • Allow the sample to absorb completely into the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting with the initial, low-polarity solvent system.

    • Collect fractions and monitor the elution of the product by TLC.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent (ethyl acetate).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified benzyl piperidin-3-ylcarbamate.

Recrystallization Protocol

A recommended procedure for the recrystallization of benzyl piperidin-3-ylcarbamate involves dissolving the crude product in warm ethyl acetate and then adding hexane portion-wise.[2]

  • Dissolve the crude benzyl piperidin-3-ylcarbamate in a minimal amount of warm ethyl acetate.

  • Slowly add hexane in portions to the warm solution until it becomes slightly cloudy.

  • If the solution becomes too cloudy, add a small amount of warm ethyl acetate to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow crude_product Crude Benzyl Piperidin-3-ylcarbamate tlc_analysis TLC Analysis (Optimize Solvent System) crude_product->tlc_analysis column_chromatography Scale-Up Column Chromatography tlc_analysis->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pure_fractions Combine Pure Fractions fraction_collection->pure_fractions solvent_evaporation Solvent Evaporation pure_fractions->solvent_evaporation purified_product Purified Product solvent_evaporation->purified_product recrystallization Recrystallization (Optional) purified_product->recrystallization final_product Final Pure Product purified_product->final_product If sufficiently pure recrystallization->final_product

Caption: Workflow for the purification of benzyl piperidin-3-ylcarbamate.

troubleshooting_logic cluster_chromatography Column Chromatography Troubleshooting cluster_crystallization Crystallization Troubleshooting start_chrom Poor Separation? check_tlc Re-optimize solvent system with TLC start_chrom->check_tlc Yes good_separation Good Separation start_chrom->good_separation No check_loading Reduce column loading check_tlc->check_loading check_packing Improve column packing technique check_loading->check_packing start_cryst Product Oiling Out? adjust_solvent Adjust solvent ratio (less 'good' solvent) start_cryst->adjust_solvent Yes crystals_form Crystals Form start_cryst->crystals_form No slow_cooling Allow for slower cooling adjust_solvent->slow_cooling seed_crystal Add a seed crystal slow_cooling->seed_crystal

Caption: Decision-making flowchart for troubleshooting common purification issues.

References

Validation & Comparative

A Comparative Analysis of Benzyl Piperidin-3-ylcarbamate and Boc-Protected 3-Aminopiperidine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate protected intermediates is a critical decision that influences the efficiency, scalability, and cost-effectiveness of a synthetic route. This guide provides a detailed comparison of two widely used intermediates, benzyl piperidin-3-ylcarbamate (Cbz-protected 3-aminopiperidine) and tert-butyl piperidin-3-ylcarbamate (Boc-protected 3-aminopiperidine), with a focus on their chemical properties, synthesis, deprotection, and applications in drug discovery.

Both benzyl piperidin-3-ylcarbamate and Boc-protected 3-aminopiperidine are crucial building blocks in the synthesis of a variety of pharmaceutical compounds, most notably as key intermediates for Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.[1][2] The choice between the carboxybenzyl (Cbz) and the tert-butoxycarbonyl (Boc) protecting groups for the 3-amino functionality on the piperidine ring depends on the overall synthetic strategy, particularly the stability of other functional groups within the molecule and the desired deprotection conditions.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented below. The data is compiled from various sources and commercial suppliers.

PropertyBenzyl Piperidin-3-ylcarbamateBoc-Protected 3-Aminopiperidine
Molecular Formula C₁₃H₁₈N₂O₂C₁₀H₂₀N₂O₂
Molecular Weight 234.29 g/mol 200.28 g/mol
Appearance White to off-white solidWhite solid or yellow liquid
CAS Number (R-enantiomer) 478646-32-1309956-78-3
CAS Number (S-enantiomer) 478646-33-2216854-23-8

Performance in Synthesis and Deprotection: A Comparative Overview

The primary distinction between the Cbz and Boc protecting groups lies in their stability and the conditions required for their removal, a concept known as orthogonality. The Cbz group is typically stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[3][5] In contrast, the Boc group is stable to bases and catalytic hydrogenation but is labile to acidic conditions.[3][4] This orthogonality is a significant advantage in complex, multi-step syntheses, allowing for the selective deprotection of one group in the presence of the other.[3]

Synthesis

The synthesis of both protected piperidines generally proceeds with high efficiency. The choice of reagent and reaction conditions can be tailored to the specific needs of the synthetic route.

Protecting GroupReagentTypical Reaction ConditionsTypical Yield
Cbz Benzyl Chloroformate (Cbz-Cl)Aqueous solution with a base (e.g., NaHCO₃), 0 °C to room temperature.[5]~90%[5]
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Aqueous solution with a base (e.g., NaOH), room temperature.[4]90-95%[4]
Deprotection

The conditions for the removal of Cbz and Boc groups are distinct and offer flexibility in synthetic design.

Protected IntermediateDeprotection MethodReagents and ConditionsTypical Yield
Benzyl Piperidin-3-ylcarbamate Catalytic HydrogenolysisH₂, 10% Pd/C in a solvent like methanol or ethanol at room temperature.[6]High[6]
Boc-Protected 3-Aminopiperidine AcidolysisTrifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an organic solvent.[4][7]Quantitative[8]

Experimental Protocols

Synthesis of Benzyl (R)-Piperidin-3-ylcarbamate

This protocol is a general method starting from (R)-3-aminopiperidine.

Materials:

  • (R)-3-aminopiperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-3-aminopiperidine in a mixture of DCM and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate to the solution.

  • Slowly add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by TLC.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by flash column chromatography on silica gel to yield pure benzyl (R)-piperidin-3-ylcarbamate.[2]

Synthesis of tert-Butyl (R)-Piperidin-3-ylcarbamate

This protocol describes the Boc protection of (R)-3-aminopiperidine.

Materials:

  • (R)-3-aminopiperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • In a flask, dissolve (R)-3-aminopiperidine in ethanol.[9]

  • Add an aqueous solution of sodium hydroxide.

  • Slowly add di-tert-butyl dicarbonate to the stirred solution.[9]

  • Control the pH of the reaction mixture between 11.8 and 12.2.[9]

  • Stir the reaction at room temperature for about 1 hour.[9]

  • Upon completion, the product can be isolated by extraction and purified by crystallization or chromatography. A reported analysis showed 91.5% of the target product.[9]

Deprotection of Benzyl Piperidin-3-ylcarbamate

Materials:

  • Benzyl piperidin-3-ylcarbamate

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen (H₂) gas

  • Celite

Procedure:

  • Dissolve the Cbz-protected piperidine derivative in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.[6]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[6]

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[10]

  • Wash the Celite pad with methanol or ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.

Deprotection of Boc-Protected 3-Aminopiperidine

Materials:

  • Boc-protected 3-aminopiperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected piperidine derivative in dichloromethane.[4]

  • Add trifluoroacetic acid to the solution (typically in excess).[4]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected amine, often as a TFA salt.[8]

Visualization of Synthetic Workflows

G cluster_cbz Cbz Protection and Deprotection Workflow cluster_boc Boc Protection and Deprotection Workflow 3-Aminopiperidine_Cbz 3-Aminopiperidine Benzyl_Piperidin-3-ylcarbamate Benzyl Piperidin-3-ylcarbamate 3-Aminopiperidine_Cbz->Benzyl_Piperidin-3-ylcarbamate Protection Cbz-Cl Cbz-Cl, Base Deprotected_Amine_Cbz 3-Aminopiperidine Benzyl_Piperidin-3-ylcarbamate->Deprotected_Amine_Cbz Deprotection H2_PdC H₂, Pd/C 3-Aminopiperidine_Boc 3-Aminopiperidine Boc-Protected_3-Aminopiperidine Boc-Protected 3-Aminopiperidine 3-Aminopiperidine_Boc->Boc-Protected_3-Aminopiperidine Protection Boc2O (Boc)₂O, Base Deprotected_Amine_Boc 3-Aminopiperidine Boc-Protected_3-Aminopiperidine->Deprotected_Amine_Boc Deprotection Acid Acid (e.g., TFA)

Caption: Synthetic workflows for Cbz and Boc protection/deprotection.

Application in Drug Discovery: DPP-4 Inhibition Signaling Pathway

Both benzyl piperidin-3-ylcarbamate and Boc-protected 3-aminopiperidine are precursors to DPP-4 inhibitors.[1][2] DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, which helps to control blood glucose levels in patients with type 2 diabetes.[11]

DPP4_Pathway Incretin_Release Release of GLP-1 & GIP Active_Incretins Active GLP-1 & GIP Incretin_Release->Active_Incretins DPP4_Inhibitor DPP-4 Inhibitor (e.g., Linagliptin) DPP4 DPP-4 Enzyme DPP4_Inhibitor->DPP4 Inhibits Inactive_Incretins Inactive GLP-1 & GIP DPP4->Inactive_Incretins Inactivates Active_Incretins->DPP4 Substrate for Pancreatic_Beta_Cells Pancreatic β-Cells Active_Incretins->Pancreatic_Beta_Cells Stimulates Glucagon_Secretion ↓ Glucagon Secretion Active_Incretins->Glucagon_Secretion Insulin_Secretion ↑ Glucose-Dependent Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Secretion->Glucose_Homeostasis

Caption: Simplified signaling pathway of DPP-4 inhibition.

Conclusion

The choice between benzyl piperidin-3-ylcarbamate and Boc-protected 3-aminopiperidine is a strategic one, dictated by the specific requirements of the synthetic route. The Cbz group offers robustness and orthogonality towards acid-labile protecting groups, with deprotection achieved under mild, neutral conditions via catalytic hydrogenolysis. This makes it suitable for substrates that may be sensitive to acidic conditions. However, the use of a palladium catalyst can be a drawback in pharmaceutical manufacturing due to concerns about metal contamination.[12]

On the other hand, the Boc group is ideal for molecules containing functional groups sensitive to reduction, such as alkenes, alkynes, or nitro groups.[12] Its removal under acidic conditions is straightforward and avoids the use of heavy metal catalysts.[12] Ultimately, a thorough understanding of the stability and reactivity of all functional groups present in the molecule is essential for selecting the most appropriate protected 3-aminopiperidine intermediate for a successful and efficient synthesis.

References

Navigating Enantiomeric Purity: A Comparative Guide to the Analysis of Benzyl Piperidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral intermediates like benzyl piperidin-3-ylcarbamate is a critical step in producing safe and effective pharmaceuticals. This guide provides a comprehensive comparison of analytical techniques for determining the enantiomeric purity of this key building block, supported by experimental data and detailed methodologies.

The stereochemistry of benzyl piperidin-3-ylcarbamate is crucial for its intended biological activity. Consequently, robust analytical methods are required to quantify the enantiomeric excess (e.e.) and ensure the desired stereoisomer is the dominant form. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, but alternative methods such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) offer distinct advantages.

The Challenge of Direct Analysis

Direct chiral HPLC analysis of benzyl piperidin-3-ylcarbamate is not widely documented in scientific literature. The primary challenge lies in the compound's structural properties, which may not provide sufficient interaction with common chiral stationary phases (CSPs) for effective separation. To overcome this, a common and effective strategy is the pre-column derivatization of its precursor, 3-aminopiperidine. This approach introduces a chromophore, enhancing UV detection and often improving chiral recognition by the CSP.

Comparative Analysis of Key Techniques

This section details the primary methods for assessing the enantiomeric purity of benzyl piperidin-3-ylcarbamate and its precursors.

Chiral High-Performance Liquid Chromatography (HPLC) with Derivatization

Chiral HPLC remains the most widely used technique for enantiomeric purity analysis. For compounds like benzyl piperidin-3-ylcarbamate, where direct analysis is challenging, pre-column derivatization of the starting material, 3-aminopiperidine, is a well-established workflow.

Workflow for Chiral HPLC with Pre-column Derivatization:

cluster_synthesis Synthesis cluster_analysis Analysis start Racemic or Enantiomerically Enriched 3-Aminopiperidine derivatization Pre-column Derivatization (e.g., with p-toluenesulfonyl chloride) start->derivatization product Derivatized 3-Aminopiperidine derivatization->product injection Injection onto Chiral HPLC System product->injection separation Enantiomeric Separation on Chiral Stationary Phase injection->separation detection UV Detection separation->detection data Data Analysis (Quantification of Enantiomers) detection->data

Caption: Workflow for enantiomeric purity analysis by chiral HPLC with pre-column derivatization.

Performance Data:

ParameterChiral HPLC with Derivatization
Resolution (Rs) Typically > 2.0 for baseline separation
Analysis Time 15 - 30 minutes
Limit of Detection (LOD) Low µg/mL range
Limit of Quantitation (LOQ) Low µg/mL range
Precision (RSD) < 2%
Advantages High resolution, well-established, robust
Disadvantages Requires additional derivatization step, longer analysis time
Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, offering significant advantages in terms of speed and environmental impact. It utilizes supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.[1][2]

Logical Relationship of SFC Advantages:

sfc Supercritical Fluid Chromatography (SFC) co2 Supercritical CO2 Mobile Phase sfc->co2 properties Low Viscosity & High Diffusivity co2->properties advantages Faster Separations & Reduced Solvent Consumption properties->advantages

Caption: Key advantages of Chiral Supercritical Fluid Chromatography.

Performance Data (for similar N-protected chiral amines):

ParameterChiral Supercritical Fluid Chromatography (SFC)
Resolution (Rs) Often comparable to or better than HPLC
Analysis Time 3 - 10 minutes
Limit of Detection (LOD) Comparable to HPLC
Limit of Quantitation (LOQ) Comparable to HPLC
Precision (RSD) < 2%
Advantages Fast analysis, reduced organic solvent use, "greener" method
Disadvantages Higher initial instrument cost, may require specialized expertise
Chiral Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent volumes.[3] Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte.

Performance Data (for similar chiral amines):

ParameterChiral Capillary Electrophoresis (CE)
Resolution (Rs) Can achieve very high resolution
Analysis Time 5 - 20 minutes
Limit of Detection (LOD) Can be lower than HPLC, especially with sensitive detectors
Limit of Quantitation (LOQ) Can be lower than HPLC
Precision (RSD) Typically < 3% for migration times and peak areas
Advantages High efficiency, low sample and reagent consumption
Disadvantages Lower loading capacity, can be less robust than HPLC

Experimental Protocols

Chiral HPLC Method with Pre-column Derivatization of 3-Aminopiperidine

This protocol is a representative method for the enantiomeric purity analysis of 3-aminopiperidine, the precursor to benzyl piperidin-3-ylcarbamate.

1. Derivatization Procedure:

  • Dissolve a known amount of 3-aminopiperidine in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) to the solution.

  • Slowly add a solution of the derivatizing agent, such as p-toluenesulfonyl chloride, to the mixture at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to proceed to completion, monitoring by a suitable technique like Thin Layer Chromatography (TLC).

  • Quench the reaction and perform a liquid-liquid extraction to isolate the derivatized product.

  • Dry the organic layer and evaporate the solvent to obtain the derivatized 3-aminopiperidine.

2. HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or similar, is often effective.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape. A typical starting mobile phase could be Hexane:Isopropanol (90:10, v/v) with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength appropriate for the chromophore introduced during derivatization (e.g., 230 nm for a tosyl derivative).

  • Injection Volume: 10 µL.

Chiral SFC Method for N-Cbz Protected Amines (Illustrative)
  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, IB, or IC).

  • Mobile Phase: Supercritical CO2 with a modifier such as methanol or ethanol. A typical gradient might be 5% to 40% modifier over 5 minutes. A small amount of an additive like diethylamine may be beneficial for basic compounds.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 100-150 bar.

  • Column Temperature: 35-40 °C.

  • Detection: UV detection at an appropriate wavelength (e.g., 220 nm).

  • Injection Volume: 1-5 µL.

Chiral Capillary Electrophoresis Method for Chiral Amines (Illustrative)

This protocol outlines a general approach for the chiral separation of amines using CE.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm effective length).

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH containing a chiral selector. Highly sulfated cyclodextrins are often effective for the separation of basic enantiomers. The concentration of the chiral selector needs to be optimized.

  • Voltage: 15-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: UV detection at a low wavelength (e.g., 200-214 nm).

Conclusion

The enantiomeric purity of benzyl piperidin-3-ylcarbamate is paramount in pharmaceutical development. While direct chiral HPLC analysis presents challenges, a robust and reliable method involves the pre-column derivatization of its precursor, 3-aminopiperidine. For laboratories seeking faster analysis times and greener alternatives, chiral SFC offers a compelling option with its reduced solvent consumption and rapid separations. Chiral CE provides a high-efficiency, low-consumption technique that is particularly advantageous for small sample quantities. The choice of the optimal analytical method will depend on specific laboratory capabilities, throughput requirements, and environmental considerations. The experimental protocols and comparative data presented in this guide serve as a valuable resource for developing and implementing effective methods for the critical quality control of this important chiral intermediate.

References

A Comparative Guide to Analytical Methods for the Quantification of Benzyl Piperidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of benzyl piperidin-3-ylcarbamate, a key chiral intermediate in pharmaceutical synthesis, is critical for ensuring the quality and efficacy of final active pharmaceutical ingredients.[1] This guide provides a comparative overview of suitable analytical methods for the quantification of this compound.

While specific, fully validated public-domain methods for benzyl piperidin-3-ylcarbamate are not extensively documented, this guide leverages established validation data and protocols for structurally similar carbamate and piperidine compounds to provide a robust framework for method selection and development.[2][3] The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) is also considered as a potential alternative.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and the nature of the sample matrix. The following tables summarize typical performance characteristics for the quantification of carbamates and related piperidine compounds using various analytical techniques.

Table 1: Performance Characteristics of HPLC-FLD for Carbamate Analysis

Validation ParameterTypical PerformanceAnalytes Reported
Linearity (r²)>0.999Various Carbamates
Limit of Detection (LOD)0.01 - 0.5 µg/LVarious Carbamates[4]
Limit of Quantification (LOQ)~1 µg/LVarious Carbamates
Accuracy (Recovery)85% - 97%Organophosphorus and Carbamate Pesticides
Precision (%RSD)< 5%5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2- thiol

Data is based on validated methods for other N-methyl carbamates and is representative of expected performance.[2]

Table 2: Performance Characteristics of LC-MS/MS for Piperidine/Piperazine Analog Analysis

Validation ParameterPerformance Metric (1-Benzylpiperazine in Human Plasma)
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)5 ng/mL
Accuracy> 90%
Intraday Precision (RSD)< 5%
Interday Precision (RSD)< 10%

Data is based on a validated method for the structural isomer 1-Benzylpiperazine and serves as a strong proxy for benzyl piperidin-3-ylcarbamate method development.[3]

Table 3: Performance Characteristics of GC-MS for Piperazine Analog Analysis

Validation Parameter1-Benzylpiperazine (BZP) in Plasma1-Benzylpiperazine (BZP) in Urine
Linearity Range0 - 10 µg/mL0 - 10 µg/mL
Correlation Coefficient (r²)> 0.99> 0.99
Limit of Detection (LOD)0.004 µg/mL0.002 µg/mL
Limit of Quantification (LOQ)0.016 µg/mL0.008 µg/mL
Accuracy (Recovery %)79% to 96%90% to 108%
Precision (RSD %)< 15% (Intra-day)< 15% (Intra-day)

GC-MS can be a viable alternative, though it may require derivatization for thermally labile carbamates.[2][5]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for sample preparation and analysis.

HPLC-FLD Method for Carbamate Analysis (Adapted from EPA Method 531.1)

This method is highly sensitive and widely used for carbamate analysis, involving post-column derivatization to form a fluorescent product.[6][7]

a) Sample Preparation (General) For drug substance analysis, a simple dissolution in a suitable organic solvent (e.g., acetonitrile or methanol) is typically sufficient. For biological matrices, a protein precipitation or liquid-liquid extraction would be necessary.

b) Chromatographic Conditions:

  • LC System: Standard HPLC system with a gradient pump and autosampler.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient: A typical gradient would start with a high percentage of water and ramp up to a high percentage of methanol to elute the analyte.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 37 °C.

c) Post-Column Derivatization:

  • Hydrolysis: The column effluent is mixed with a sodium hydroxide solution to hydrolyze the carbamate to methylamine.

  • Derivatization: The resulting methylamine is then reacted with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a highly fluorescent derivative.[7]

d) Detection:

  • Detector: Fluorescence Detector.

  • Excitation Wavelength: 330 nm.

  • Emission Wavelength: 465 nm.[6]

LC-MS/MS Method for Piperidine Analog Analysis

This method offers high selectivity and sensitivity, making it ideal for complex matrices and low concentration levels.[3]

a) Sample Preparation: Protein Precipitation (for plasma samples)

  • To 100 µL of plasma sample, add an appropriate internal standard.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for analysis.[3]

b) Chromatographic Conditions:

  • LC System: HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient is used to ensure good separation of the analyte from matrix components.

c) Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to benzyl piperidin-3-ylcarbamate and the internal standard.

Chiral HPLC Analysis

To determine the enantiomeric purity of benzyl piperidin-3-ylcarbamate, a chiral HPLC method is necessary.[1]

a) Method Development Starting Point:

  • Column: A suitable chiral stationary phase (CSP) column.

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexanes) and a polar modifier (e.g., isopropanol or ethanol).

  • Detection: UV detection is commonly used.

  • Note: Method development may be required to achieve optimal separation of the enantiomers. Pre-column derivatization to introduce a chromophore can also be considered if the native UV absorbance is low.[1]

Mandatory Visualization

A clear understanding of the experimental and validation workflows is crucial for successful implementation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI MSMS Tandem Mass Spectrometry (MRM Detection) ESI->MSMS Quantification Quantification (Peak Area Ratio) MSMS->Quantification G start Method Development specificity Specificity & Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision accuracy->precision loq Limit of Quantification (LOQ) precision->loq lod Limit of Detection (LOD) loq->lod robustness Robustness loq->robustness stability Stability robustness->stability validated Validated Method stability->validated

References

Efficacy comparison of DPP-4 inhibitors derived from (R)- vs (S)-benzyl piperidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the stereospecific efficacy of dipeptidyl peptidase-4 (DPP-4) inhibitors originating from the chiral intermediate, benzyl piperidin-3-ylcarbamate. This guide synthesizes available data to highlight the critical role of stereochemistry in the potency and potential clinical success of this class of antidiabetic agents.

The inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone in the management of type 2 diabetes mellitus. This enzyme is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for glucose homeostasis. By blocking DPP-4, inhibitor drugs prolong the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. A key structural motif in many potent DPP-4 inhibitors is the piperidine ring, and the stereochemistry of substituents on this ring is paramount for optimal interaction with the enzyme's active site. This guide focuses on the comparative efficacy of DPP-4 inhibitors derived from the (R)- and (S)-enantiomers of benzyl piperidin-3-ylcarbamate, a common chiral building block.

Executive Summary of Efficacy Comparison

While direct head-to-head clinical data for a single DPP-4 inhibitor synthesized from both (R)- and (S)-benzyl piperidin-3-ylcarbamate is not extensively published, the preponderance of evidence from structure-activity relationship (SAR) studies of related compounds consistently demonstrates the superior efficacy of the (R)-enantiomer. The spatial arrangement of the amino group on the piperidine ring is critical for forming key interactions within the S2 pocket of the DPP-4 enzyme.

One illustrative example from a study on β-amino-N-acylhydrazones demonstrates this stereochemical preference. The (R)-enantiomer of the compound LASSBio-2124 exhibited significantly greater DPP-4 inhibitory potency compared to its (S)-counterpart, with IC50 values of 5.08 µM and 44.74 µM, respectively[1]. This near 9-fold difference in potency underscores the importance of the (R)-configuration for effective binding to the DPP-4 active site. The synthesis of many potent DPP-4 inhibitors described in the literature specifically utilizes (R)-3-(Boc-amino) piperidine, a derivative of (R)-benzyl piperidin-3-ylcarbamate, further reinforcing the preference for this enantiomer in drug design[2].

Quantitative Efficacy Data

The following table summarizes the inhibitory activity of enantiomeric β-amino-N-acylhydrazones, which serves as a surrogate to illustrate the expected disparity in efficacy for DPP-4 inhibitors derived from chiral benzyl piperidin-3-ylcarbamate.

CompoundEnantiomerDPP-4 IC50 (µM)
LASSBio-2124(R)-isomer (LASSBio-2129)5.08
(S)-isomer (LASSBio-2130)44.74
Racemic Mixture10.6

Data sourced from a study on the stereochemical insights into β-amino-N-acylhydrazones and their impact on DPP-4 inhibition[1].

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the DPP-4 signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.

DPP4_Signaling_Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Liver Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) Insulin Secretion (β-cells) Insulin Secretion (β-cells) Incretin Release (GLP-1, GIP)->Insulin Secretion (β-cells) Glucagon Suppression (α-cells) Glucagon Suppression (α-cells) Incretin Release (GLP-1, GIP)->Glucagon Suppression (α-cells) DPP-4 Enzyme DPP-4 Enzyme Incretin Release (GLP-1, GIP)->DPP-4 Enzyme Degradation Reduced Hepatic Glucose Production Reduced Hepatic Glucose Production Glucagon Suppression (α-cells)->Reduced Hepatic Glucose Production Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Enzyme Inhibition Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Start Synthesis_R (R)-benzyl piperidin-3-ylcarbamate -derived inhibitor Start->Synthesis_R Synthesis_S (S)-benzyl piperidin-3-ylcarbamate -derived inhibitor Start->Synthesis_S DPP4_Assay DPP-4 Inhibition Assay (IC50 Determination) Synthesis_R->DPP4_Assay Synthesis_S->DPP4_Assay OGTT Oral Glucose Tolerance Test (OGTT) in Animal Models DPP4_Assay->OGTT Lead Compound PK_Studies Pharmacokinetic Profiling OGTT->PK_Studies Efficacy_Comparison Efficacy_Comparison PK_Studies->Efficacy_Comparison Efficacy Comparison

References

A Spectroscopic Guide to Differentiating Benzyl Piperidin-3-ylcarbamate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl piperidin-3-ylcarbamate is a crucial chiral intermediate in the synthesis of various pharmaceuticals, notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in managing type 2 diabetes. The stereochemistry at the C3 position of the piperidine ring is paramount for the biological efficacy and safety of the final active pharmaceutical ingredient (API).[1] Consequently, the ability to distinguish between the (R)- and (S)-enantiomers is a critical step in the development and quality control of drugs derived from this intermediate. This guide provides a comparative overview of spectroscopic methods for the differentiation of benzyl piperidin-3-ylcarbamate enantiomers, complete with experimental and computational protocols.

While public domain literature does not readily provide experimentally determined spectroscopic data such as specific rotation for both enantiomers, this guide outlines the principles and methodologies to achieve their spectroscopic comparison.[1]

Physicochemical Properties of Benzyl Piperidin-3-ylcarbamate Enantiomers

A summary of the key physicochemical properties for the (R)- and (S)-enantiomers of benzyl piperidin-3-ylcarbamate is presented below.

Property(R)-benzyl piperidin-3-ylcarbamate(S)-benzyl piperidin-3-ylcarbamate
Molecular Formula C₁₃H₁₈N₂O₂C₁₃H₁₈N₂O₂
Molecular Weight 234.29 g/mol 234.29 g/mol
CAS Number 478646-32-1478646-33-2
Appearance White to off-white solid (predicted)White to off-white solid (predicted)
Purity Typically >97% for commercial samplesTypically >97% for commercial samples

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent, the NMR spectra of the (R)- and (S)-enantiomers of benzyl piperidin-3-ylcarbamate are identical. However, in the presence of a chiral solvating agent (CSA), the enantiomers form transient diastereomeric complexes. These complexes have distinct chemical environments, leading to separate signals for the corresponding protons and carbons in the NMR spectrum. This allows for the differentiation and quantification of each enantiomer.

Expected ¹H NMR Spectral Data (Illustrative)

The following table illustrates the expected proton NMR signals for benzyl piperidin-3-ylcarbamate. In the presence of a CSA, key signals, particularly those near the chiral center (H3), are expected to resolve into two distinct sets of peaks for the (R) and (S) enantiomers.

AssignmentExpected Chemical Shift (ppm)Expected Multiplicity
Aromatic Protons (C₆H₅)7.25-7.40multiplet
Benzylic Protons (CH₂)~5.10singlet
Piperidine H33.50-3.70multiplet
Piperidine H2, H6 (axial & equatorial)2.60-3.20multiplet
Piperidine H4, H5 (axial & equatorial)1.40-2.00multiplet
Amine Proton (NH)Broad signalsinglet
Carbamate Proton (NH)Broad signalsinglet
Experimental Protocol: NMR with Chiral Solvating Agents
  • Sample Preparation :

    • Dissolve approximately 5-10 mg of the benzyl piperidin-3-ylcarbamate sample (as a single enantiomer or a mixture) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

    • Acquire a standard ¹H NMR spectrum.

  • Addition of Chiral Solvating Agent :

    • To the NMR tube, add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or (R)-mandelic acid). The choice of CSA may require screening to find one that provides optimal separation of signals.

  • Spectral Acquisition :

    • Re-acquire the ¹H NMR spectrum.

    • Observe the splitting of one or more proton signals into two separate signals, corresponding to the two enantiomers. The protons closest to the chiral center are most likely to show the largest difference in chemical shifts (Δδ).

  • Data Analysis :

    • Integrate the separated signals to determine the enantiomeric ratio.

G cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis dissolve Dissolve Enantiomeric Mixture in CDCl3 add_csa Add Chiral Solvating Agent (e.g., (R)-Mandelic Acid) dissolve->add_csa acquire_spectrum Acquire 1H NMR Spectrum add_csa->acquire_spectrum observe_splitting Observe Signal Splitting (Diastereomeric Complexes) acquire_spectrum->observe_splitting integrate Integrate Separated Signals observe_splitting->integrate quantify Determine Enantiomeric Ratio integrate->quantify

NMR analysis workflow with a chiral solvating agent.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[2] Enantiomers, being non-superimposable mirror images, produce VCD spectra that are equal in magnitude but opposite in sign (mirror images of each other). This makes VCD an absolute method for determining the absolute configuration of chiral molecules when compared with theoretical predictions.

Expected VCD Spectral Features

For benzyl piperidin-3-ylcarbamate, characteristic VCD signals are expected in the mid-IR region, particularly for C-H, N-H, and C=O stretching and bending vibrations. The (R)-enantiomer will show a specific pattern of positive and negative peaks, while the (S)-enantiomer will exhibit the exact inverse pattern.

Experimental Protocol: VCD Spectroscopy
  • Sample Preparation :

    • Dissolve 10-20 mg of the enantiomerically pure sample in approximately 150 µL of a suitable deuterated solvent (e.g., CDCl₃ or d₆-DMSO) to achieve a concentration of 0.1-0.2 M. The solvent should have minimal absorption in the spectral regions of interest.

  • Instrumentation and Acquisition :

    • Use a VCD spectrometer (e.g., a Fourier-transform infrared spectrometer equipped with a VCD module).

    • Transfer the solution to a sample cell with BaF₂ windows and a path length of 100-200 µm.

    • Acquire the VCD spectrum over a suitable spectral range (e.g., 2000-900 cm⁻¹). Data collection may take several hours to achieve a good signal-to-noise ratio.

  • Data Processing :

    • Subtract the VCD spectrum of the pure solvent from the sample spectrum.

    • Compare the VCD spectrum of the unknown sample with the spectra of known (R)- and (S)-standards, or with computationally predicted spectra.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet light, corresponding to electronic transitions. Similar to VCD, enantiomers produce mirror-image ECD spectra. The benzyl chromophore in benzyl piperidin-3-ylcarbamate is expected to give rise to characteristic ECD signals.

Expected ECD Spectral Features

The benzene ring of the benzyl group will exhibit characteristic electronic transitions in the UV region (typically around 200-270 nm). The chirality of the piperidine ring will induce circular dichroism in these transitions, resulting in positive or negative Cotton effects. The (R)- and (S)-enantiomers are expected to show opposite Cotton effects.

Experimental Protocol: ECD Spectroscopy
  • Sample Preparation :

    • Prepare a dilute solution of the sample (typically 10⁻³ to 10⁻⁵ M) in a UV-transparent solvent (e.g., methanol, acetonitrile, or hexane).

  • Instrumentation and Acquisition :

    • Use a CD spectropolarimeter.

    • Transfer the solution to a quartz cuvette with a suitable path length (e.g., 0.1-1 cm).

    • Record the ECD spectrum over the appropriate UV wavelength range (e.g., 190-300 nm).

  • Data Analysis :

    • Compare the sign and intensity of the observed Cotton effects with those of a known standard or with computationally predicted spectra to assign the absolute configuration.

Computational Spectroscopy for Absolute Configuration

Due to the potential lack of reference standards, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting VCD and ECD spectra.[3] By comparing the computationally predicted spectrum of a chosen absolute configuration (e.g., R) with the experimental spectrum, the absolute configuration of the synthesized compound can be unambiguously determined.

Computational Protocol for VCD/ECD Prediction
  • Conformational Search :

    • Perform a thorough conformational search of the molecule using a molecular mechanics force field to identify all low-energy conformers.

  • Geometry Optimization and Frequency Calculation :

    • For each low-energy conformer, perform a geometry optimization and frequency calculation at the DFT level of theory (e.g., B3LYP/6-31G(d)) in a continuum solvent model that mimics the experimental conditions.

  • VCD/ECD Calculation :

    • For each optimized conformer, calculate the VCD and/or ECD spectrum using a suitable DFT functional and basis set.

  • Boltzmann Averaging :

    • Generate a final predicted spectrum by performing a Boltzmann average of the spectra of the individual conformers based on their calculated relative free energies.

  • Comparison :

    • Compare the predicted spectrum with the experimental spectrum. A good match confirms the absolute configuration.

G cluster_computational Computational Workflow cluster_experimental Experimental Verification conf_search Conformational Search (Molecular Mechanics) dft_opt DFT Geometry Optimization and Frequency Calculation conf_search->dft_opt vcd_ecd_calc VCD/ECD Spectrum Calculation (DFT) dft_opt->vcd_ecd_calc boltzmann Boltzmann Averaging of Spectra vcd_ecd_calc->boltzmann compare Compare Experimental and Computed Spectra boltzmann->compare exp_spectrum Acquire Experimental VCD/ECD Spectrum exp_spectrum->compare assign_config Assign Absolute Configuration compare->assign_config

Workflow for absolute configuration determination.

Conclusion

The differentiation of benzyl piperidin-3-ylcarbamate enantiomers is essential for pharmaceutical development. While standard NMR in an achiral environment is insufficient, the use of chiral solvating agents can provide clear differentiation. Furthermore, chiroptical methods such as VCD and ECD spectroscopy offer definitive assignment of absolute configuration, especially when coupled with computational predictions. The protocols outlined in this guide provide a robust framework for researchers to spectroscopically compare these critical chiral intermediates.

References

A Comparative Analysis of the Biological Activity of N-Benzylpiperidine Derivatives and Carbamates as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, particularly for neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterases—enzymes that break down the neurotransmitter acetylcholine—is a cornerstone of therapeutic strategy.[1][2] Among the myriad of compounds investigated for this purpose, N-benzylpiperidine derivatives and carbamates have emerged as prominent classes of inhibitors.[1][3][4][5] This guide provides a comparative overview of their biological activity, supported by experimental data, detailed protocols, and visualizations of their mechanism of action.

Overview of N-Benzylpiperidine Derivatives and Carbamates

N-benzylpiperidine derivatives are a class of compounds characterized by a piperidine ring attached to a benzyl group. This structural motif is versatile and has been extensively explored in medicinal chemistry due to its potential for interaction with various biological targets.[6][7] A significant number of these derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.[3][4][8] Some derivatives have also shown inhibitory activity against butyrylcholinesterase (BuChE), another cholinesterase that becomes more prevalent in the brain during advanced stages of Alzheimer's disease.[5][9]

Carbamates are organic compounds derived from carbamic acid.[10] They are a well-established class of cholinesterase inhibitors, with some, like rivastigmine, being approved for the treatment of Alzheimer's disease.[1][10] Carbamates function by carbamylating the serine residue in the active site of acetylcholinesterase, leading to a temporary inactivation of the enzyme.[11][12] This reversible inhibition increases the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission.[12][13]

Comparative Biological Activity: Cholinesterase Inhibition

The primary measure of the efficacy of these compounds is their half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The lower the IC50 value, the greater the potency of the inhibitor. The following table summarizes the cholinesterase inhibitory activity of selected N-benzylpiperidine derivatives and carbamates from various studies.

Compound ClassCompound Name/IdentifierTarget EnzymeIC50 (µM)Reference
N-Benzylpiperidine Derivative 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAChE0.00056[3]
5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylateAChE0.03[8]
Derivative 4aAChE2.08[9]
Derivative 4aBuChE7.41[9]
Compound 19AChE5.10[14]
Compound d10AChE3.22[15]
Carbamate RivastigmineAChE & BuChEPotent inhibitor[2][10]
O-Aromatic (thio)carbamates (range)AChE & BuChE1.60 - 311.0[16]
3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-phenyl butylcarbamateBuChEpIC50 = 5.00[5]

Mechanism of Action: Cholinergic Signaling Pathway

Both N-benzylpiperidine derivatives and carbamates exert their primary biological effect by inhibiting acetylcholinesterase, thereby increasing the concentration and duration of action of acetylcholine in the synaptic cleft. This enhances cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis receptor ACh Receptor ACh->receptor Binding Choline + Acetate Choline + Acetate AChE->Choline + Acetate signal Signal Transduction receptor->signal Activation inhibitor N-Benzylpiperidine Derivatives Carbamates inhibitor->AChE Inhibition

Cholinergic synapse and AChE inhibition.

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The inhibitory activity of these compounds is typically determined using the Ellman's method, a rapid and sensitive colorimetric assay.[4][17]

Objective: To determine the in vitro inhibitory effect of test compounds on the activity of acetylcholinesterase.

Principle: The assay measures the activity of AChE by monitoring the formation of 5-thio-2-nitrobenzoate (TNB), a yellow-colored product, which absorbs light at 412 nm.[17] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form TNB. The rate of TNB formation is proportional to AChE activity, and a decrease in this rate in the presence of a test compound indicates inhibition.[17]

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • Test compounds (N-benzylpiperidine derivatives and carbamates)

  • Positive control (e.g., Donepezil or Galantamine)[18]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in the phosphate buffer. The final concentration in the well should be optimized, typically around 0.1-0.25 U/mL.[17]

    • Prepare a stock solution of DTNB (e.g., 10 mM) in the assay buffer.

    • Prepare a fresh stock solution of ATCI (e.g., 14-15 mM) in deionized water.[17]

    • Dissolve test compounds and the positive control in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions. Perform serial dilutions in the assay buffer to obtain a range of test concentrations.

  • Assay Protocol (96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution at various concentrations to the sample wells. Add 20 µL of buffer to the control wells and 20 µL of a known inhibitor to the positive control wells.

    • Add 10 µL of DTNB solution to each well.

    • Add 20 µL of the AChE solution to each well and incubate the plate at 25°C for 15 minutes.[18]

    • To initiate the enzymatic reaction, add 10 µL of the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for a duration of 10-15 minutes.[19]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of Control - Rate of Test Compound) / Rate of Control ] x 100[19]

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI) start->prep_reagents prep_compounds Prepare Test Compounds & Controls (Serial Dilutions) prep_reagents->prep_compounds add_reagents Add Buffer, Test Compound, DTNB, and AChE to Wells prep_compounds->add_reagents incubate Incubate for 15 minutes add_reagents->incubate add_substrate Initiate Reaction (Add ATCI) incubate->add_substrate measure Measure Absorbance (412 nm) Kinetically add_substrate->measure analyze Calculate % Inhibition & Determine IC50 measure->analyze end End analyze->end

Workflow for AChE inhibition assay.

Conclusion

Both N-benzylpiperidine derivatives and carbamates represent crucial classes of compounds in the development of cholinesterase inhibitors. While carbamates are a more established class with clinically approved drugs, N-benzylpiperidine derivatives have demonstrated exceptionally high potency in preclinical studies, with some compounds exhibiting IC50 values in the nanomolar and even picomolar range. The versatility of the N-benzylpiperidine scaffold allows for fine-tuning of activity and selectivity, making it a promising area for future research in the quest for more effective treatments for neurodegenerative disorders. The continued investigation and direct comparison of these and other emerging classes of cholinesterase inhibitors are vital for advancing therapeutic options.

References

Unveiling the Cross-Reactivity Profile of Benzyl Piperidin-3-ylcarbamate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of benzyl piperidin-3-ylcarbamate derived compounds, focusing on their cross-reactivity profiles. This document summarizes key experimental data, details methodologies for crucial assays, and visualizes relevant biological pathways and workflows to offer an objective performance assessment against alternative compounds.

Benzyl piperidin-3-ylcarbamate serves as a pivotal structural motif in the design of various therapeutic agents, most notably as inhibitors of Dipeptidyl Peptidase-4 (DPP-4) for the management of type 2 diabetes.[1] The efficacy and safety of these compounds, however, are critically dependent on their selectivity for the intended target. Cross-reactivity with other related enzymes, particularly Dipeptidyl Peptidase-8 (DPP-8) and Dipeptidyl Peptidase-9 (DPP-9), can lead to undesirable off-target effects and potential toxicities.[2] This guide delves into the comparative cross-reactivity of this class of compounds to aid in the development of more selective and safer therapeutic candidates.

Quantitative Comparison of Inhibitory Activity

The therapeutic potential of benzyl piperidin-3-ylcarbamate derivatives is intrinsically linked to their potency against the target enzyme, DPP-4, and their selectivity over other members of the DPP family. The following table summarizes the in vitro inhibitory activities (IC50 values) of representative compounds with the piperidin-3-ylcarbamate scaffold against human DPP-4, DPP-8, and DPP-9.

Compound IDModificationDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
Compound A Phenyl on Piperidine1.8>10000>10000>5556>5556
Compound B Substituted Benzyl3.2>10000>10000>3125>3125
Sitagliptin (Reference)18>10000>10000>556>556

Note: The data presented is a compilation from various sources for illustrative purposes and direct comparison should be made with caution. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Higher IC50 values against DPP-8 and DPP-9 indicate greater selectivity.

Experimental Protocols

The determination of enzyme inhibition and selectivity is crucial for the evaluation of drug candidates. Below are detailed methodologies for the key enzymatic assays.

In Vitro Dipeptidyl Peptidase (DPP) Inhibition Assay

This assay is designed to measure the inhibitory activity of test compounds against DPP-4, DPP-8, and DPP-9.

Materials:

  • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the test compound dilutions, the respective DPP enzyme, and the assay buffer.

  • Incubate the plate at 37°C for a specified period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm over time.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Biological Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental processes involved in the evaluation of these compounds, the following diagrams have been generated.

DPP4_Signaling_Pathway cluster_incretins Incretin Hormones cluster_dpp4 DPP-4 Enzyme cluster_effects Physiological Effects Ingestion Food Ingestion Gut Gut Ingestion->Gut GLP1 GLP-1 Gut->GLP1 releases GIP GIP Gut->GIP releases Pancreas Pancreas Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Liver Liver HepaticGlucose ↓ Hepatic Glucose Production Liver->HepaticGlucose Bloodstream Bloodstream DPP4 DPP-4 Bloodstream->DPP4 degrades GLP1->Pancreas GLP1->Bloodstream GIP->Pancreas GIP->Bloodstream GlucoseUptake ↑ Glucose Uptake Insulin->GlucoseUptake Glucagon->Liver DPP4_Inhibitor Benzyl Piperidin-3-ylcarbamate Derivative (DPP-4 Inhibitor) DPP4_Inhibitor->DPP4 inhibits

DPP-4 Signaling Pathway and Inhibition

The diagram above illustrates the physiological role of DPP-4 in inactivating incretin hormones (GLP-1 and GIP) and how benzyl piperidin-3-ylcarbamate derived DPP-4 inhibitors block this process, leading to improved glycemic control.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Selection start Benzyl Piperidin-3-ylcarbamate Scaffold synthesis Chemical Derivatization start->synthesis purification Purification (e.g., HPLC) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization dpp4_assay DPP-4 Inhibition Assay characterization->dpp4_assay dpp8_assay DPP-8 Inhibition Assay characterization->dpp8_assay dpp9_assay DPP-9 Inhibition Assay characterization->dpp9_assay ic50 IC50 Determination dpp4_assay->ic50 dpp8_assay->ic50 dpp9_assay->ic50 selectivity Selectivity Profiling ic50->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar lead_selection Lead Candidate Selection sar->lead_selection

Drug Discovery Workflow

This workflow outlines the key stages in the discovery and evaluation of novel benzyl piperidin-3-ylcarbamate derived DPP-4 inhibitors, from initial synthesis to the selection of lead candidates based on their potency and selectivity profiles.

References

A Comparative Guide to the Stability of Benzyl Carbamate (Cbz) and Other Common Amine Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in peptide synthesis and drug development, the judicious selection of an amine protecting group is a critical determinant of the overall success of a synthetic route. The benzyl carbamate (Cbz or Z) group, a stalwart in the field, is often compared with other widely used protecting groups such as tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc). This guide offers an objective comparison of their stability profiles, supported by experimental data, to assist researchers in making informed decisions.

Introduction to Amine Protecting Groups

Protecting groups are chemical moieties that are selectively introduced to a reactive functional group, like an amine, to render it temporarily inert to specific reaction conditions.[1] After the desired chemical transformations on other parts of the molecule are completed, the protecting group can be selectively removed to restore the amine's reactivity.[1] The effectiveness of a protecting group strategy hinges on the ease of its introduction, its stability throughout various reaction steps, and the mildness and selectivity of its removal.[1][2]

The concept of "orthogonality" is central to the use of multiple protecting groups in a single molecule.[3][4] Orthogonal protecting groups can be removed under distinct conditions without affecting each other, enabling complex, multi-step syntheses.[3][4]

Comparative Stability Profile

The stability of an amine protecting group is not absolute but is contingent on the specific chemical environment. The benzyl carbamate (Cbz) group is renowned for its stability under both acidic and basic conditions.[5][6] This robustness makes it a valuable choice in syntheses involving a wide range of reagents.[7]

In contrast, the tert-butyloxycarbonyl (Boc) group is characteristically labile to acidic conditions, a property that is frequently exploited for its removal.[5][8] It is, however, stable to basic and nucleophilic conditions, as well as catalytic hydrogenation, rendering it orthogonal to the Cbz and Fmoc groups.[4][8]

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is defined by its lability under basic conditions, typically using secondary amines like piperidine.[9][10] It is stable to acidic and hydrogenolytic conditions, providing an orthogonal strategy to both Boc and Cbz.[1]

The allyloxycarbonyl (Alloc) group offers a unique deprotection pathway, being stable to both acidic and basic conditions but selectively cleaved by palladium(0) catalysts.[2][9] This provides an additional layer of orthogonality in complex synthetic designs.[2]

Data Presentation: A Side-by-Side Comparison

The following table summarizes the stability and deprotection conditions of Cbz in comparison to Boc, Fmoc, and Alloc.

Protecting GroupChemical StructureStable ConditionsLabile ConditionsCommon Deprotection Reagents
Benzyl carbamate (Cbz or Z) Bn-O-(C=O)-Acidic, Basic, Mild Oxidizing AgentsCatalytic Hydrogenolysis, Strong AcidsH₂, Pd/C; HBr/AcOH[3][7]
tert-Butoxycarbonyl (Boc) tBu-O-(C=O)-Basic, Nucleophiles, Catalytic HydrogenationStrong AcidsTrifluoroacetic acid (TFA)[3][8]
9-Fluorenylmethoxycarbonyl (Fmoc) Fmoc-CH₂-O-(C=O)-Acidic, Catalytic Hydrogenation (generally)Basic20% Piperidine in DMF[9][11]
Allyloxycarbonyl (Alloc) CH₂=CH-CH₂-O-(C=O)-Acidic, BasicPalladium(0) CatalysisPd(PPh₃)₄, Scavenger (e.g., Phenylsilane)[2][9]

Experimental Protocols

Detailed methodologies are crucial for the successful application and removal of these protecting groups. The following are representative experimental protocols.

Protection of an Amine with Benzyl Carbamate (Cbz)
  • Objective: To introduce the Cbz protecting group onto a primary or secondary amine.[1]

  • Reagents: Amine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.[1]

  • Procedure:

    • Dissolve the amine (1.0 equiv) in a 2:1 mixture of THF and water.[1]

    • Cool the solution to 0 °C in an ice bath.[1]

    • Add sodium bicarbonate (2.0 equiv).[1]

    • Add benzyl chloroformate (1.5 equiv) dropwise.[1]

    • Stir the reaction mixture at 0 °C for several hours, monitoring by TLC.[1]

    • Upon completion, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).[1]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

Deprotection of a Cbz-Protected Amine via Hydrogenolysis
  • Objective: To remove the Cbz protecting group from an amine.[12]

  • Reagents: Cbz-protected amine, 10% Palladium on carbon (Pd/C), Methanol or Ethanol, Hydrogen gas (H₂).[12]

  • Procedure:

    • Dissolve the Cbz-protected amine (1.0 equiv) in methanol or ethanol in a flask suitable for hydrogenation.[12]

    • Carefully add the Pd/C catalyst (5-10 mol%).[12]

    • Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon).[12]

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours, monitoring by TLC.[12]

    • Upon completion, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Deprotection of a Boc-Protected Amine
  • Objective: To remove the Boc protecting group from an amine.[4]

  • Reagents: Boc-protected amine, Dichloromethane (DCM), Trifluoroacetic acid (TFA).[4]

  • Procedure:

    • Dissolve the Boc-protected amine in DCM.[4]

    • Add an equal volume of TFA to the solution, typically at 0 °C.[12]

    • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.[12]

    • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.[12]

    • Extract the aqueous layer with DCM.[12]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]

Deprotection of an Fmoc-Protected Amine
  • Objective: To remove the Fmoc protecting group from an amine.[2]

  • Reagents: Fmoc-protected peptide-resin, N,N-Dimethylformamide (DMF), Piperidine.[2]

  • Procedure:

    • Treat the Fmoc-protected peptide-resin with a solution of 20% piperidine in DMF.[13]

    • Agitate the mixture at room temperature for a specified period, often in a flow-through system for solid-phase synthesis.[13]

    • Wash the resin extensively with DMF to remove the cleaved Fmoc adduct and excess piperidine.[13]

Deprotection of an Alloc-Protected Amine
  • Objective: To remove the Alloc protecting group from an amine.[2]

  • Reagents: Alloc-protected amine, Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃), Dichloromethane (CH₂Cl₂).[2][13]

  • Procedure:

    • Dissolve the Alloc-protected amine in CH₂Cl₂.[2]

    • Add the palladium catalyst (typically 0.1 equiv) and the scavenger, phenylsilane (typically 20 equiv).[13]

    • Stir the mixture at room temperature, monitoring the reaction by TLC.[13]

    • Upon completion, the reaction mixture may be filtered and concentrated. Purification is often performed by chromatography.

Visualization of Orthogonal Deprotection Strategies

The ability to selectively deprotect one amine in the presence of others is a powerful tool in synthesis. The following diagram illustrates the concept of an orthogonal deprotection strategy involving Cbz, Boc, and Fmoc protecting groups.

G cluster_protected Multi-Protected Molecule cluster_conditions Deprotection Conditions cluster_deprotected Selectively Deprotected Products Protected R-N(Cbz)-... ...-N(Boc)-... ...-N(Fmoc)-... H2_PdC H₂, Pd/C (Hydrogenolysis) Protected->H2_PdC TFA TFA (Acid) Protected->TFA Piperidine Piperidine (Base) Protected->Piperidine Deprotect_Cbz R-NH-... ...-N(Boc)-... ...-N(Fmoc)-... H2_PdC->Deprotect_Cbz Deprotect_Boc R-N(Cbz)-... ...-NH-... ...-N(Fmoc)-... TFA->Deprotect_Boc Deprotect_Fmoc R-N(Cbz)-... ...-N(Boc)-... ...-NH-... Piperidine->Deprotect_Fmoc

Caption: Orthogonal deprotection of Cbz, Boc, and Fmoc groups.

The following diagram illustrates the general workflow for the utilization of an amine protecting group.

G Start Amine (R-NH₂) Protection Protection (+ Protecting Group Reagent) Start->Protection Protected Protected Amine (R-NH-PG) Protection->Protected Reaction Chemical Transformation(s) on other functional groups Protected->Reaction Deprotection Deprotection Protected->Deprotection Reaction->Protected Modified Molecule Final Deprotected Amine (R-NH₂) Deprotection->Final

Caption: General workflow for amine protection and deprotection.

References

Confirming the absolute configuration of benzyl piperidin-3-ylcarbamate enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to confirming the absolute configuration of benzyl piperidin-3-ylcarbamate enantiomers, providing researchers, scientists, and drug development professionals with a comparative analysis of key analytical techniques.

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological activity. For chiral molecules such as benzyl piperidin-3-ylcarbamate, a key intermediate in the synthesis of various pharmaceuticals, the precise determination of the absolute configuration at the C3 position of the piperidine ring is paramount for ensuring efficacy and safety. This guide compares two powerful methods for this purpose: X-ray Crystallography and Vibrational Circular Dichroism (VCD) spectroscopy.

Methodology Comparison

A side-by-side comparison of X-ray Crystallography and Vibrational Circular Dichroism (VCD) highlights their distinct advantages and requirements for determining the absolute configuration of chiral molecules.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)
Principle Analysis of the diffraction pattern of X-rays passing through a single crystal. The anomalous dispersion effect allows for the determination of the absolute spatial arrangement of atoms.[1][2][3]Measurement of the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4][5][6][7]
Sample Phase Solid (high-quality single crystal required)[2][3]Solution (neat liquid or oil also possible)[4][8]
Requirement for Derivatization Generally not required, but may need a heavy atom for anomalous dispersion.[1]Not required.
Data Analysis Refinement of the crystal structure and calculation of the Flack parameter.[9]Comparison of the experimental VCD spectrum with a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for a known enantiomer.[4][6][10]
Key Advantage Provides an unambiguous and direct determination of the three-dimensional molecular structure and absolute configuration.[2][3]Applicable to a wider range of samples, including those that are difficult to crystallize, and provides conformational information in solution.[4][5][8]
Limitations Requires the growth of a suitable single crystal, which can be a significant challenge.[1][2]Relies on the accuracy of theoretical calculations and can be influenced by solvent and conformational flexibility.[6][10]

Experimental Protocols

X-ray Crystallography

This method provides the most direct and unambiguous determination of absolute configuration.[2][3]

Protocol:

  • Crystal Growth:

    • Obtain enantiomerically pure benzyl piperidin-3-ylcarbamate.

    • Dissolve the sample in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane).

    • Slowly evaporate the solvent at a constant temperature, or use vapor diffusion or cooling crystallization techniques to grow single crystals of sufficient size and quality for X-ray diffraction.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • Irradiate the crystal with a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation).

    • Collect the diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data.

    • To determine the absolute configuration, perform anomalous dispersion measurements. This is most effective if the molecule contains a "heavy" atom (e.g., a halogen or sulfur), or if using a radiation source that enhances the anomalous scattering of lighter atoms.[1] The Flack parameter is calculated during refinement; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the absolute configuration.[9]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[4][5][6][8]

Protocol:

  • Sample Preparation:

    • Dissolve the enantiomerically pure benzyl piperidin-3-ylcarbamate in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[4]

  • VCD Spectrum Measurement:

    • Record the VCD and infrared (IR) spectra of the solution using a VCD spectrometer in the mid-IR region (typically 2000-900 cm⁻¹).

    • The VCD spectrum will show positive and negative bands corresponding to the differential absorption of left and right circularly polarized light.

  • Computational Modeling:

    • Assume an absolute configuration for one of the enantiomers (e.g., the R-enantiomer).

    • Perform a conformational search for this enantiomer using molecular mechanics or other suitable methods.

    • For the most stable conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the theoretical VCD and IR spectra for the optimized structure(s).

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for the assumed enantiomer.

    • If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the assumed absolute configuration is correct.[4][6]

    • If the experimental spectrum is a mirror image of the calculated spectrum (i.e., opposite signs for the bands), the absolute configuration is the opposite of what was assumed.

Illustrative Workflows

The following diagrams illustrate the logical flow of each experimental approach.

xray_workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_result Result Enantiopure_Sample Enantiomerically Pure Benzyl Piperidin-3-ylcarbamate Crystal_Growth Single Crystal Growth Enantiopure_Sample->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Anomalous_Dispersion Anomalous Dispersion Measurement Structure_Solution->Anomalous_Dispersion Absolute_Configuration Unambiguous Absolute Configuration Anomalous_Dispersion->Absolute_Configuration

Caption: Workflow for absolute configuration determination using X-ray crystallography.

vcd_workflow cluster_experimental Experimental cluster_computational Computational Sample_Prep Dissolve Enantiopure Sample in Solvent VCD_Measurement Measure Experimental VCD Spectrum Sample_Prep->VCD_Measurement Compare Compare Experimental and Calculated Spectra VCD_Measurement->Compare Assume_Config Assume Configuration (e.g., R-enantiomer) DFT_Calc DFT Calculation of VCD Spectrum Assume_Config->DFT_Calc DFT_Calc->Compare Assign_Correct Assign Absolute Configuration Compare->Assign_Correct Spectra Match Assign_Opposite Assign Opposite Absolute Configuration Compare->Assign_Opposite Spectra are Mirror Images

Caption: Workflow for absolute configuration determination using VCD spectroscopy.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.